molecular formula C7H13NO B3394366 (S)-3-Allylmorpholine CAS No. 1251751-03-7

(S)-3-Allylmorpholine

Cat. No.: B3394366
CAS No.: 1251751-03-7
M. Wt: 127.18 g/mol
InChI Key: ONQMFQLWXIJVPR-ZETCQYMHSA-N
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Description

(S)-3-Allylmorpholine (CAS RN: 1390677-84-5) is a chiral building block of high interest in medicinal chemistry and organic synthesis. This compound features a morpholine ring, a privileged structure in drug design, substituted with an allyl group at the 3-position, providing a handle for further chemical modifications such as cross-coupling reactions. Its specific (S) configuration makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which is critical in the development of active pharmaceutical ingredients (APIs) and other fine chemicals where stereochemistry influences biological activity . The compound is a clear liquid with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol . It has a boiling point of approximately 158 °C and a flash point of 43 °C, classifying it as a flammable liquid . As a chiral scaffold, (S)-3-Allylmorpholine is useful for creating molecular diversity in compound libraries and for the asymmetric synthesis of complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-prop-2-enylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-7-6-9-5-4-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQMFQLWXIJVPR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678627
Record name (3S)-3-(Prop-2-en-1-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251751-03-7
Record name (3S)-3-(Prop-2-en-1-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Divergence and Synthetic Paradigms of C-Allyl vs. N-Allyl Morpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged, saturated heterocyclic scaffold ubiquitous in drug discovery and materials science. When functionalizing this ring with an allyl group, the choice of the attachment vector—either on the heteroatom (N-allylation) or the carbon backbone (C-allylation)—creates a profound divergence in the molecule's three-dimensional architecture, physicochemical properties, and synthetic accessibility. This guide provides an in-depth analysis of the structural differences, mechanistic synthesis pathways, and pharmacological implications of C-allyl versus N-allyl morpholines.

Structural and Physicochemical Divergence

The regiochemistry of allylation dictates the fundamental behavior of the morpholine ring in biological and chemical systems.

  • N-Allyl Morpholine: Alkylation of the secondary amine converts it into a tertiary amine.

    • Causality: The loss of the N–H bond eliminates the molecule's hydrogen bond donor (HBD) capacity. Furthermore, the electron-withdrawing nature of the sp²-hybridized allyl group, combined with increased steric hindrance around the nitrogen lone pair, reduces the basicity of the amine. This alters the protonation state at physiological pH, directly impacting aqueous solubility and membrane permeability.

  • C-Allyl Morpholine: Functionalization at the C2 or C3 position retains the secondary amine.

    • Causality: The HBD capacity is preserved, which is often critical for binding interactions (e.g., anchoring to kinase hinge regions). Crucially, C-allylation breaks the symmetry of the morpholine ring, introducing a chiral center. This stereocenter dictates the ring's preferred chair conformation and projects the allyl group into specific steric vectors, allowing for precise probing of hydrophobic pockets in target proteins.

Quantitative Data Presentation

The following table summarizes the divergent physicochemical properties resulting from the two allylation strategies:

PropertyUnsubstituted MorpholineN-Allyl MorpholineC3-Allyl Morpholine
Amine Classification SecondaryTertiarySecondary
Estimated pKa ~8.36~7.40 – 7.80~8.30 – 8.50
H-Bond Donors 101
H-Bond Acceptors 2 (N, O)2 (N, O)2 (N, O)
Chiral Centers 001 (at C2 or C3)
Steric Profile UnhinderedHindered at NitrogenHindered at Carbon backbone

Synthetic Methodologies & Experimental Protocols

The synthetic routes to these two classes of molecules are fundamentally different. N-allylation relies on straightforward nucleophilic substitution, whereas C-allylation requires complex de novo ring construction due to the inert nature of morpholine's sp³ C–H bonds.

Protocol 1: Synthesis of N-Allyl Morpholine via Sₙ2 Alkylation

N-allylation is typically achieved via a 1[1] utilizing an allyl halide. The following self-validating protocol is adapted from standard 2[2] conditions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, 2-necked round-bottom flask under nitrogen, dissolve morpholine (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct. Without it, the generated HBr would protonate unreacted morpholine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Electrophile Addition: Cool the mixture to 0 °C. Add allyl bromide (1.05 equiv) dropwise over 30 minutes.

    • Causality: The Sₙ2 reaction is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and minimizes the formation of quaternary ammonium salts (over-alkylation).

  • Reflux & Workup: Warm to room temperature, then reflux at 82 °C for 4-6 hours. Cool, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield N-allyl morpholine.

Protocol 2: De Novo Synthesis of C-Allyl Morpholine

Because direct C–H functionalization of saturated morpholines lacks regiocontrol, C-allyl morpholines are synthesized using 3[3] starting from chiral amino alcohols.

Step-by-Step Methodology:

  • O-Allylation: Treat an N-Boc-protected chiral amino alcohol (e.g., N-Boc-L-alaninol) with Sodium Hydride (NaH) in THF at 0 °C, followed by allyl bromide.

    • Causality: NaH selectively deprotonates the hydroxyl group. The bulky N-Boc group sterically shields the nitrogen, ensuring exclusive O-allylation.

  • Cross-Metathesis: React the O-allyl intermediate with ethyl acrylate using Grubbs' 2nd Generation Catalyst (5 mol%) in refluxing dichloromethane.

    • Causality: This step installs an α,β-unsaturated ester, which serves as the essential Michael acceptor required for subsequent ring closure.

  • Deprotection: Treat the intermediate with Trifluoroacetic Acid (TFA) in dichloromethane (1:4 ratio) for 2 hours to remove the Boc group.

    • Causality: TFA cleaves the carbamate, liberating the secondary amine to act as an intramolecular nucleophile.

  • Aza-Michael Cyclization: Perform a basic workup (aqueous NaHCO₃) and stir in ethanol at room temperature.

    • Causality: The free amine spontaneously undergoes a 6-exo-trig intramolecular aza-Michael addition into the acrylate, closing the morpholine ring and establishing the C-allyl (or C-acrylate derivative) stereocenter with high diastereoselectivity.

Mechanistic Pathways & Visualizations

The following DOT diagrams illustrate the logical divergence and mechanistic workflows of these two synthetic paradigms.

StructuralDivergence Morpholine Morpholine Core (Secondary Amine) N_Allyl N-Allyl Morpholine (Tertiary Amine, Achiral) Morpholine->N_Allyl SN2 Alkylation (Allyl Halide) C_Allyl C-Allyl Morpholine (Secondary Amine, Chiral) Morpholine->C_Allyl De Novo Synthesis (Amino Alcohols)

Divergent synthetic pathways and structural outcomes for morpholine allylation.

DeNovoSynthesis Step1 Chiral Amino Alcohol Step2 O-Allylation (NaH, Allyl-Br) Step1->Step2 Step3 Cross-Metathesis (Grubbs II) Step2->Step3 Step4 Boc Deprotection (TFA) Step3->Step4 Step5 Aza-Michael Cyclization Step4->Step5

Step-by-step de novo assembly of C-allyl morpholines via aza-Michael cyclization.

Pharmacological & Metabolic Implications

The structural differences between C-allyl and N-allyl morpholines cascade directly into their pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

  • Metabolic Stability: N-alkylated morpholines are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation. The enzyme oxidizes the α-carbon of the allyl group, forming an unstable carbinolamine that collapses to release acrolein (a toxic, reactive electrophile) and the des-allyl morpholine. Conversely, C-allylation sterically shields the adjacent nitrogen from enzymatic oxidation, significantly improving the metabolic half-life of the drug candidate.

  • Target Engagement: The free N–H in C-allyl morpholines acts as a critical hydrogen bond donor. In kinase inhibitors, this N–H frequently forms a bidentate hydrogen-bonding network with the protein backbone in the ATP-binding hinge region. The adjacent C-allyl group can be utilized to occupy the hydrophobic "selectivity pocket" (e.g., the DFG-out pocket), heavily increasing target specificity—a feat impossible with N-allyl morpholines where the vector points out toward the solvent front.

References

  • Synthesis and polymerization of N, N-diallyl morpholinium bromide Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine Source: BenchChem URL

Sources

(S)-3-Allylmorpholine: Comprehensive Chemical Profiling and Synthesis Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral morpholines are ubiquitous structural motifs in modern drug discovery and development[1]. They offer superior physicochemical properties compared to their piperidine analogs, primarily due to the electronegative oxygen atom which lowers the basicity of the amine (pKa ~8.3 for morpholine vs. ~11.2 for piperidine). This strategic tuning of basicity enhances metabolic stability, improves membrane permeability, and significantly reduces hERG-related cardiotoxicity liabilities ()[1].

The introduction of an allyl group at the C3 position of the morpholine ring—specifically in the (S)-configuration—provides a highly versatile synthetic handle. The terminal alkene can undergo downstream functionalization via cross-metathesis, hydroboration-oxidation, or dihydroxylation, allowing medicinal chemists to rapidly diversify the scaffold during rigorous structure-activity relationship (SAR) campaigns.

Chemical Identifiers & Physicochemical Profiling

Accurate chemical identification is critical for regulatory compliance and compound tracking. The following table summarizes the core identifiers and predicted physicochemical properties of (S)-3-Allylmorpholine based on established chemical databases[2],[3].

PropertyValue
Chemical Name (S)-3-Allylmorpholine
CAS Registry Number 1251751-03-7
Molecular Formula C7H13NO
Molecular Weight 127.186 g/mol
InChIKey ONQMFQLWXIJVPR-ZETCQYMHSA-N
Isomeric SMILES C=CC[C@@H]1COCCN1
Predicted LogP 0.6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthesis Methodology: The Aziridine Ring-Opening Strategy

The most robust and stereospecific route to (S)-3-Allylmorpholine avoids the limitations of the traditional chiral pool by utilizing an N-activated aziridine intermediate. This methodology, pioneered by ()[4], leverages a highly regioselective organocuprate ring-opening followed by a microwave-assisted annulation utilizing vinylsulfonium salts ()[5].

Synthetic Workflow

SynthesisWorkflow A N-Bts Activated Aziridine (Chiral Pool Derived) B Organocuprate Ring Opening (Allylmagnesium bromide + Cu catalyst) A->B C N-Bts β-Amino Alcohol (Intermediate) B->C Regioselective & Stereospecific Inversion of Configuration D Ring Annulation (Vinylsulfonium salt, Base) C->D E N-Bts Protected Morpholine (Cyclized Intermediate) D->E Microwave-Assisted Intramolecular Cyclization F Mild Deprotection (2-Mercaptoacetic acid, LiOH) E->F G (S)-3-Allylmorpholine (Target Compound) F->G Thiolate-Mediated Cleavage

Figure 1: Stereospecific synthesis workflow of (S)-3-Allylmorpholine from a chiral aziridine.

Step-by-Step Experimental Protocols & Causality

Step 1: Regioselective Cu-Catalyzed Ring Opening

  • Reagents: Methyl 1-(benzothiazole-2-sulfonyl)aziridine-2-carboxylate derivative (1.0 equiv), Allylmagnesium bromide (1.5 equiv), CuBr·SMe₂ (0.1 equiv), anhydrous THF.

  • Procedure: Suspend the CuBr·SMe₂ catalyst in anhydrous THF under an argon atmosphere and cool to -55 °C. Add the allylmagnesium bromide dropwise to generate the active organocuprate species. Slowly introduce the N-Bts aziridine solution. Stir for 1.5 hours at -55 °C, allowing it to gradually warm to room temperature. Quench the reaction strictly with saturated aqueous NH₄Cl to complex the copper, extract with ethyl acetate, and purify via flash chromatography.

  • Causality (E-E-A-T): Uncatalyzed Grignard reagents act as strong, hard bases, which frequently lead to unwanted elimination reactions or poor regioselectivity when attacking aziridines. The addition of a copper catalyst forms a "softer" organocuprate nucleophile in situ. This thermodynamic shift promotes a clean, S_N2-type ring opening exclusively at the less hindered carbon of the aziridine, yielding the required β-amino alcohol with absolute stereospecificity and preventing racemization[4].

Step 2: Microwave-Assisted Ring Annulation

  • Reagents: N-Bts β-amino alcohol (1.0 equiv), Diphenyl(vinyl)sulfonium triflate (1.2 equiv), K₂CO₃ (2.0 equiv), Dichloromethane (DCM).

  • Procedure: Dissolve the N-Bts β-amino alcohol and the vinylsulfonium salt in DCM. Add finely powdered K₂CO₃ as a heterogeneous base. Seal the vessel and subject the mixture to microwave irradiation (80 °C) for 45 minutes. Filter the suspension to remove inorganic salts, concentrate the filtrate in vacuo, and isolate the cyclized N-Bts morpholine via silica gel chromatography.

  • Causality (E-E-A-T): Traditional morpholine syntheses require harsh acidic dehydration of diols, which can compromise sensitive functional groups like the allyl double bond. Vinylsulfonium salts act as highly efficient, mild C2 synthons. The oxygen of the β-amino alcohol undergoes a Michael-type addition to the vinyl group, forming a sulfonium ylide intermediate. This intermediate is rapidly displaced intramolecularly by the nitrogen atom, closing the morpholine ring efficiently without requiring extreme pH conditions[5].

Step 3: Mild Deprotection of the N-Bts Group

  • Reagents: N-Bts protected (S)-3-allylmorpholine (1.0 equiv), 2-Mercaptoacetic acid (2.0 equiv), LiOH (3.0 equiv), DMF.

  • Procedure: Dissolve the protected morpholine in DMF. Add LiOH followed by 2-mercaptoacetic acid. Stir the reaction vigorously at room temperature for 2–4 hours. Monitor via TLC until the starting material is completely consumed. Dilute with water, extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield the free (S)-3-Allylmorpholine.

  • Causality (E-E-A-T): The N-2-benzothiazolesulfonyl (Bts) protecting group is strategically chosen over traditional Tosyl (Ts) or Nosyl (Ns) groups. While Ts requires harsh acidic or reductive conditions for removal, Bts is uniquely labile to thiolate nucleophiles. Cleavage occurs under exceptionally mild, room-temperature basic conditions via a Meisenheimer-type complex. This self-validating choice prevents any thermodynamic racemization of the sensitive C3 stereocenter and ensures the terminal alkene remains intact[4].

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized (S)-3-Allylmorpholine for downstream biological assays, the following analytical validations are standard protocol:

  • Chiral Purity Assessment (HPLC): To validate the enantiomeric excess (ee), chiral stationary phase high-performance liquid chromatography (HPLC) is mandatory. Columns such as Chiralcel OD-H or Chiralpak AD-H are typically employed. The mobile phase must include a basic modifier (e.g., Hexane/Isopropanol 90:10 v/v with 0.1% diethylamine) to suppress peak tailing caused by the secondary morpholine nitrogen.

  • Structural Verification (NMR): ¹H and ¹³C NMR spectroscopy confirm structural integrity. The allyl group presents distinct multiplet signals in the 5.7–5.9 ppm range (internal alkene proton) and 5.0–5.2 ppm (terminal alkene protons). The C3 methine proton typically appears as a complex multiplet around 2.8–3.1 ppm, shifted downfield due to the adjacent nitrogen and allyl substituent.

References

  • Title: Synthesis of Enantiopure 3-Substituted Morpholines Source: The Journal of Organic Chemistry (2010) URL: [Link]

  • Title: An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from β-Heteroatom Amino Compounds and Vinyl Sulfonium Salts Source: Angewandte Chemie International Edition (2008) URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

Sources

Chiral Morpholine Scaffolds in Modern Drug Discovery: Strategic Design, Asymmetric Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from planar, heavily aromatic molecules to sp³-rich, three-dimensional architectures is paramount for clinical success. Among saturated heterocycles, the morpholine ring stands out as a "privileged scaffold." By introducing stereocenters at the C2 or C3 positions, researchers can generate chiral morpholines —highly versatile building blocks that offer exquisite control over target selectivity, enhanced aqueous solubility, and superior metabolic stability. This technical guide explores the physicochemical rationale behind chiral morpholines, examines their target engagement dynamics, and provides an authoritative, self-validating protocol for their asymmetric synthesis.

The Physicochemical Paradigm of the Morpholine Ring

As an application scientist, I frequently encounter discovery programs that stall due to the "brick dust" problem—lead compounds that are highly potent but completely insoluble. Incorporating a morpholine ring is a classic, field-proven bioisosteric replacement for piperazines or piperidines[1].

The causality behind morpholine's utility lies in its unique heteroatomic composition:

  • Modulated Basicity: Morpholine possesses a pKa of ~8.3–8.7. Unlike piperidine (pKa ~11), which is fully protonated at physiological pH and often triggers hERG liability, morpholine maintains an optimal ionization equilibrium. This balances aqueous solubility with lipid membrane permeability[1].

  • Hydrogen Bonding Vectors: The ether oxygen acts as a dedicated hydrogen bond acceptor. In kinase inhibitors (e.g., PI3K/mTOR targeting), this oxygen consistently forms a critical hydrogen bond with the backbone NH of a valine residue in the kinase hinge region[2].

  • The Chiral Advantage (Fsp³): Unsubstituted morpholine is achiral. However, functionalization at the C2 or C3 position introduces chirality, locking the ring into specific chair conformations. This increased sp³ character (Fsp³) projects substituents in highly defined axial or equatorial vectors, allowing for stereospecific target engagement while reducing flat, promiscuous off-target binding[3].

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
ScaffoldHeteroatomsTypical pKaH-Bond DonorsH-Bond AcceptorsPrimary Medicinal Chemistry Utility
Cyclohexane NoneN/A00Lipophilic spacer; prone to metabolic oxidation.
Piperidine 1 (N)~10.0 - 11.211High basicity; salt formation; strong hERG liability.
Piperazine 2 (N, N)~9.8 (N1), 5.6 (N2)22Solubilizing group; dual functionalization vectors.
Morpholine 2 (N, O) ~8.3 - 8.7 1 2 Balanced lipophilicity; reduced basicity; hinge binding.

Target Engagement & Pharmacophore Dynamics

The precise stereochemistry of a chiral morpholine can be the deciding factor between a highly selective drug and a toxic, non-specific binder.

Case Study: Dopamine D4 Receptor Antagonist ML398 The discovery of the probe molecule ML398 perfectly illustrates this dynamic. Researchers identified a chiral morpholine scaffold that acts as a potent Dopamine D4 receptor antagonist (IC50 = 130 nM)[4]. The activity resides strictly in a specific enantiomer. The reduced basicity of the morpholine core (compared to legacy piperidine-based antagonists) eliminated off-target binding to D1, D2, and D3 receptors. Meanwhile, the chiral center perfectly oriented the 4-chlorobenzyl moiety into the D4 hydrophobic pocket, demonstrating how stereocontrol directly dictates pharmacological selectivity[4].

G Morpholine Chiral Morpholine Scaffold Oxygen Ether Oxygen (H-Bond Acceptor) Morpholine->Oxygen Nitrogen Amine Nitrogen (Solubility/Vector) Morpholine->Nitrogen ChiralCenter C2/C3 Chiral Center (sp3 Complexity) Morpholine->ChiralCenter Target1 Kinase Hinge Region (Valine NH) Oxygen->Target1 Strong H-Bond Target2 Solvent Exposed Region (ADME Optimization) Nitrogen->Target2 Modulates pKa Target3 Receptor Pocket (Stereospecific Fit) ChiralCenter->Target3 Enantiomeric Selectivity

Caption: Pharmacophore mapping of chiral morpholine scaffolds in target engagement.

State-of-the-Art Asymmetric Synthesis

Historically, accessing enantiopure C2- or C3-substituted morpholines relied heavily on the "chiral pool" (e.g., starting from natural amino acids) or highly inefficient HPLC resolution of racemic mixtures[3].

Today, transition-metal-catalyzed asymmetric hydrogenation represents the pinnacle of atom-economical synthesis. However, 2-substituted dehydromorpholines are notoriously difficult to hydrogenate due to their electron-rich enamine nature and severe steric congestion. To overcome this, an N-acyl directing group must be introduced. This electron-withdrawing group activates the alkene, making it susceptible to hydride insertion by a bisphosphine-rhodium catalyst, yielding chiral morpholines with >99% enantiomeric excess (ee)[5].

Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

A robust experimental protocol must be a self-validating system. The following methodology details the synthesis of enantiopure 2-substituted morpholines via Rh-catalyzed asymmetric hydrogenation, complete with mechanistic causality and validation checkpoints[5].

Step-by-Step Methodology

1. Catalyst Assembly (Glovebox Required)

  • Action: In an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-SKP) (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Causality & Validation: Pre-stirring ensures complete ligand exchange and complexation. Self-Validation: The solution will shift from pale yellow to a characteristic deep orange/red hue, visually confirming the formation of the active catalytic species.

2. Substrate Loading

  • Action: Add the N-acyl 2-substituted dehydromorpholine substrate (1.0 equiv, typically 0.2 mmol) directly to the activated catalyst solution.

  • Causality: The N-acyl group is strictly required to withdraw electron density from the enamine, rendering the adjacent double bond electrophilic enough for the Rh-hydride insertion.

3. High-Pressure Hydrogenation

  • Action: Transfer the reaction vial to a high-pressure hydrogenation autoclave. Purge the vessel with H₂ gas three times to remove residual argon, then pressurize to 50 atm of H₂. Stir at room temperature for 24 hours.

  • Causality: High pressure (50 atm) is non-negotiable here. It forces the equilibrium forward, overcoming the severe steric hindrance generated by the adjacent C2-substituent on the morpholine ring.

4. Work-up and Isolation

  • Action: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the N-protected chiral morpholine.

5. Analytical Validation

  • Conversion Check: Perform ¹H-NMR. Validation: Confirm >99% conversion by the complete disappearance of the vinylic proton signal (typically around ~6.5 ppm).

  • Enantiopurity Check: Determine the ee via chiral HPLC analysis against a racemic standard. Ensure baseline resolution of the enantiomers to validate stereoselectivity.

G Step1 1. Catalyst Assembly [Rh(COD)2]BF4 + Chiral Ligand Step2 2. Substrate Addition N-acyl dehydromorpholine Step1->Step2 Val1 Validation: Color Shift (Orange/Red) Step1->Val1 Step3 3. Asymmetric Hydrogenation 50 atm H2, 24h, RT Step2->Step3 Step4 4. Work-up & Purification Flash Chromatography Step3->Step4 Val2 Validation: 1H-NMR (>99% Conversion) Step4->Val2 Val3 Validation: Chiral HPLC (>99% ee) Step4->Val3

Caption: Step-by-step workflow and self-validation checkpoints for asymmetric morpholine synthesis.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing Source: RSC Advances URL: [Link]

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: PubMed Central (PMC) URL: [Link]

Sources

Stereochemistry of 3-substituted morpholine rings

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Substituted Morpholine Rings

Authored by Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is due to the favorable physicochemical properties it imparts, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] When substitution is introduced at the C3 position, a chiral center is created, unlocking a three-dimensional chemical space that is critical for specific and high-affinity interactions with biological targets. However, this stereocenter also introduces significant challenges in synthesis and analysis. This guide provides an in-depth exploration of the stereochemical intricacies of 3-substituted morpholine rings, offering researchers and drug development professionals a comprehensive resource on stereoselective synthesis, conformational analysis, and rigorous stereochemical assignment.

Fundamental Stereochemical Principles of the Morpholine Ring

The stereochemical behavior of a 3-substituted morpholine is governed by its conformation and the interplay of subtle stereoelectronic forces. A foundational understanding of these principles is paramount for rational design and synthesis.

Conformational Landscape: The Dominance of the Chair

Like its carbocyclic analog, cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[5][6][7] In this conformation, the substituent at the C3 position can occupy one of two distinct orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

These two chair conformers are in a state of dynamic equilibrium through a process known as a ring flip. The energetic preference for the substituent to be in the equatorial position is a guiding principle, as this orientation minimizes steric clashes with other atoms in the ring, particularly the syn-axial hydrogens at C5.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} endom Caption: Conformational equilibrium of a 3-substituted morpholine ring.

Governing Stereoelectronic Effects

While steric bulk is a primary determinant, the conformational preference in morpholines is also modulated by more nuanced stereoelectronic effects.

  • Pseudo A(1,3) Strain: In N-substituted morpholines, a significant steric interaction can arise between a C3 substituent and the substituent on the nitrogen atom. This is particularly pronounced when both are in pseudo-axial orientations, creating a destabilizing strain that strongly influences the ring's conformation.[8][9][10]

  • Anomeric Effect: When an electronegative atom is part of the substituent at C3, an anomeric effect can occur. This is a stereoelectronic preference for an axial orientation, driven by a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the C3-substituent bond.[8][9][11] The interplay between minimizing steric hindrance (favoring equatorial) and maximizing anomeric stabilization (favoring axial) can lead to complex conformational equilibria.

Core Strategies for Stereoselective Synthesis

The construction of enantiomerically pure 3-substituted morpholines is a central challenge. Several robust strategies have been developed, each with distinct advantages depending on the target molecule and available starting materials.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

One of the most direct approaches involves starting with readily available, enantiopure building blocks from the "chiral pool." Amino acids, such as D- or L-serine, are ideal precursors.[4] A typical sequence involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization to form the morpholine ring, thereby preserving the original stereochemistry.

Catalytic Asymmetric Synthesis: Precision and Efficiency

Modern catalysis offers powerful methods for generating chirality with high fidelity.

  • Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This elegant one-pot approach transforms ether-containing aminoalkyne substrates into chiral 3-substituted morpholines.[12][13] The process first involves a titanium-catalyzed hydroamination to form a cyclic imine, which is then reduced with high enantioselectivity using a well-defined Noyori-type ruthenium catalyst.[12] This method is valued for its operational simplicity and tolerance of a wide range of functional groups.[12][13]

  • Lewis Acid-Catalyzed Reactions: Chiral Lewis acids can orchestrate highly stereoselective cyclization and substitution reactions. A landmark example is found in the practical asymmetric synthesis of Aprepitant , a potent human NK-1 receptor antagonist.[14][15][16] This synthesis features a key step where a Lewis acid catalyzes a trans-acetalization reaction, setting one of the crucial stereocenters on the morpholine core with high precision.[14]

Substrate-Controlled Diastereoselective Synthesis

In this strategy, the stereochemistry of the final product is dictated by the inherent chirality of a more complex starting material.

  • Ring-Opening of Activated Aziridines: Enantiopure N-activated aziridines can undergo regioselective and stereospecific ring-opening with organocuprates.[17][18][19] This S_N2-type reaction proceeds with inversion of configuration, providing a chiral β-amino alcohol. This intermediate can then be cyclized to form the desired 3-substituted morpholine, effectively transferring the chirality of the aziridine to the final product.[4][17]

  • Palladium-Catalyzed Carboamination: This strategy enables the concise synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols.[20] The key transformation is an intramolecular Pd-catalyzed coupling between an O-allyl ethanolamine derivative and an aryl or alkenyl halide, which proceeds through a boat-like transition state to generate the cis stereoisomer with high selectivity.[20]

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endom Caption: Overview of major stereoselective synthetic approaches.

Analytical Workflow for Stereochemical Assignment

Synthesizing a chiral molecule is only half the battle; unambiguously determining its three-dimensional structure is equally critical. A multi-technique approach is the gold standard for ensuring stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution.[21]

  • Proton (¹H) NMR - Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (e.g., H2 and H3) is highly dependent on the dihedral angle between them. Large J-values (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This allows for the confident assignment of a substituent as axial or equatorial.[22]

  • Nuclear Overhauser Effect (NOE): NOE experiments (NOESY or 1D-NOE) detect through-space interactions between protons that are close to one another (< 5 Å).[8][10] A strong NOE between the proton at C3 and the syn-axial protons at C5 would definitively confirm an axial orientation for the C3-substituent.[23]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unequivocal determination of the solid-state molecular structure, including both relative and absolute stereochemistry.[7][24][25] It serves as the ultimate arbiter for confirming assignments made by other techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating enantiomers and quantifying the enantiomeric excess (ee) of a synthetic product.[23] By using a stationary phase that is itself chiral, the two enantiomers interact with it differently, leading to different retention times and allowing for their separation and quantification.

Analytical TechniqueInformation ProvidedPrimary Application
¹H NMR (J-Coupling) Relative configuration (axial/equatorial)Conformer assignment
NMR (NOE) Through-space proton proximityConfirmation of relative stereochemistry
X-ray Crystallography Absolute and relative stereochemistryDefinitive solid-state structure
Chiral HPLC Enantiomeric ratio (ee%)Purity assessment and enantiomer separation

Experimental Protocols: A Practical Approach

Protocol: Stereochemical Assignment via ¹H NMR

This protocol outlines the steps to determine the orientation of a C3-substituent.

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted morpholine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire High-Resolution ¹H NMR Spectrum: Use a high-field spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • Identify Key Signals: Locate the multiplet corresponding to the proton at C3 (H3). Also, identify the signals for the protons at C2.

  • Analyze Coupling Constants: Carefully measure the coupling constants (J-values) for the H3 signal.

    • Interpretation: A large coupling constant (³J_H2ax,H3ax ≈ 8-12 Hz) indicates that H3 is axial, meaning the substituent at C3 is equatorial . A small coupling constant (³J_H2eq,H3ax ≈ 2-4 Hz) would also be present. Conversely, if H3 shows only small couplings to both H2 protons, H3 is likely equatorial, placing the substituent in the axial position.

  • Acquire 2D COSY Spectrum: Run a Correlation Spectroscopy (COSY) experiment to definitively confirm which protons are coupled to H3, aiding in the unambiguous assignment of the H2 signals.

  • Perform 1D-NOE Experiment (Optional but Recommended): Irradiate the H3 proton signal. Observe for NOE enhancements on the axial protons at C5. A clear enhancement confirms an axial orientation for H3 (equatorial substituent).

Protocol: Determination of Enantiomeric Excess (ee) via Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines or related heterocyclic compounds (e.g., polysaccharide-based columns like Chiralpak® IA, IB, etc.).

  • Method Development:

    • Prepare a solution of the racemic (50:50) mixture of the 3-substituted morpholine.

    • Screen various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Analysis of Synthetic Sample:

    • Prepare a solution of the enantiomerically enriched sample at a known concentration.

    • Inject the sample onto the HPLC system using the optimized method.

    • Integrate the peak areas for both enantiomers.

  • Calculate Enantiomeric Excess (ee%):

    • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

dot graph TD { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endom Caption: A typical analytical workflow for full stereochemical elucidation.

Conclusion and Future Outlook

The stereochemistry of the 3-substituted morpholine ring is a critical design element in contemporary drug discovery. Control over the absolute and relative configuration at the C3 position is essential for optimizing potency, selectivity, and pharmacokinetic properties. The field has matured significantly, with a powerful toolkit of stereoselective synthetic methods and robust analytical techniques now available to the medicinal chemist. Tandem catalytic reactions and methods starting from the chiral pool provide efficient and scalable routes to these valuable scaffolds. Concurrently, advanced NMR techniques and chiral chromatography ensure that the stereochemical outcome of these syntheses can be verified with high confidence. Future innovations will likely focus on developing new catalytic systems with even greater substrate scope and enantioselectivity, further streamlining the synthesis of complex, poly-substituted morpholine derivatives for the next generation of therapeutics.

References

  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link][17][18][19]

  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. American Chemical Society. [Link][4]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][12]

  • Zhao, M. M., McNamara, J. M., Ho, G. J., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link][14][15][16]

  • Scribd. (n.d.). Synthesis of Enantiopure 3-Substituted Morpholines | PDF. [Link]

  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link][13]

  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link]

  • Brands, K. M., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. The Journal of Organic Chemistry, 68(5), 2109-2115. [Link][24]

  • Wang, X., et al. (2015). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Journal of Chemical Research. [Link][26]

  • ResearchGate. (2006). Chapter 10 Synthesis of aprepitant. [Link]

  • ResearchGate. (2002). A convergent approach to the synthesis of aprepitant: a potent human NK1 receptor antagonist. [Link]

  • Wolfe, J. P., & Ney, J. E. (2003). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 5(24), 4607–4610. [Link][20]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link][5]

  • Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6439–6450. [Link][8][9]

  • Fults, A., Chamakuri, S., & Young, D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Fall 2024. [Link][23]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link][6]

  • Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Kolehmainen, E., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(9), 776-779. [Link][22]

  • Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link][10]

  • Sharma, P. K., Amin, A., & Kumar, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][27]

  • Hagar, M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link][28]

  • Fults, A., Chamakuri, S., & Young, D. (2024). Expanding complex morpholines using systematic chemical diversity. ACS Spring 2024. [Link][1]

  • ResearchGate. (2020). Biological activities of morpholine derivatives and molecular targets involved. [Link][2]

  • Neochoritis, C. G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 698–701. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Butts, C. P., & Navarro-Vázquez, A. (2023). NMR for Stereochemical Elucidation. RSC Publishing. [Link][21]

  • Hayakawa, M., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLOS ONE, 11(1), e0147285. [Link][29]

  • ResearchGate. (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8, 17290. [Link][7]

  • Scilit. (2017). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link][30]

  • Tasso, B., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 525-564. [Link][3]

  • ResearchGate. (2016). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). [Link][31]

  • Wiberg, K. B. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 4994-4999. [Link][11]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link][25]

Sources

(S)-enantiomer specific morpholine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Imperative

Morpholine rings are ubiquitous "privileged structures" in medicinal chemistry, valued for their ability to modulate lipophilicity (


), improve metabolic stability, and enhance aqueous solubility. However, the shift from achiral morpholines to (S)-enantiomer specific intermediates —such as (S)-3-methylmorpholine and (S)-2-phenylmorpholine—represents a critical evolution in high-potency drug design.

The (S)-configuration is frequently the bioactive eutomer in varying therapeutic classes, including PI3K inhibitors, appetite suppressants (e.g., phenmetrazine analogs), and oxazolidinone antibiotics (e.g., Linezolid precursors). This guide moves beyond textbook synthesis to address the process chemistry challenges : preventing racemization during cyclization, maximizing atom economy, and validating enantiomeric excess (ee) at scale.

Strategic Synthetic Pathways

The synthesis of (S)-morpholines generally falls into two paradigms: Chiral Pool Synthesis (leveraging amino acids) and Asymmetric Catalysis .

Comparative Pathway Analysis
FeatureMethod A: Chiral Pool (Classic) Method B: Asymmetric Hydrogenation Method C: Alkylation (Modern)
Starting Material L-Alanine / L-AlaninolProchiral Oxazines / KetonesL-Amino Alcohols + Ethylene Sulfate
Key Reagents Chloroacetyl chloride, LiAlH

Ru/Rh-Chiral Phosphine CatalystsEthylene Sulfate, Base (tBuOK)
Step Count 3-4 Steps1-2 Steps1 Step (Tandem)
Racemization Risk Moderate (during cyclization)Low (catalyst controlled)Very Low (Stereospecific S

2)
Scalability High (but safety concerns with hydrides)High (expensive catalysts)High (Atom economical)
Pathway Visualization (DOT Diagram)

G Start_Pool Chiral Pool (L-Alanine) Inter_Amide Intermediate: N-Chloroacetyl Amide Start_Pool->Inter_Amide Acylation Start_Cat Asymmetric Catalysis (Prochiral Ketone) Process_Hyd Asymmetric Hydrogenation (Ru-BINAP) Start_Cat->Process_Hyd H2, Chiral Ligand Inter_Cyclic Intermediate: (S)-Morpholinone Inter_Amide->Inter_Cyclic Base Cyclization Process_Red Reduction (LiAlH4 / BH3) Inter_Cyclic->Process_Red Carbonyl Removal Target Target: (S)-3-Methylmorpholine Process_Red->Target Process_Hyd->Target >98% ee

Caption: Comparison of the classical "Chiral Pool" route involving amide reduction vs. direct Asymmetric Hydrogenation.

Detailed Technical Protocol: The "Green" Standard

While the reduction of morpholinones (Method A) is the historical standard, modern process chemistry favors redox-neutral alkylation using cyclic sulfates. This method avoids hazardous metal hydrides (LiAlH


) and minimizes waste.

Target: (S)-3-Methylmorpholine (CAS: 350595-57-2) Scale: Pilot (100g basis) Reaction Type: Double Nucleophilic Substitution (S


2)
Materials & Reagents
  • (S)-(+)-2-Amino-1-propanol (L-Alaninol): 1.0 eq (Chiral Source)

  • Ethylene Sulfate (1,3,2-Dioxathiolane-2,2-dioxide): 1.05 eq (Electrophile)

  • Base: Potassium tert-butoxide (tBuOK): 2.2 eq

  • Solvent: Tetrahydrofuran (THF) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Activation (0°C):

    • Charge a reactor with anhydrous THF (10 vol).

    • Add L-Alaninol (1.0 eq) under N

      
       atmosphere.
      
    • Cool to 0°C.

    • Critical Mechanism: The amino group is nucleophilic, but we must control the order of addition to prevent polymerization.

  • Alkylation Phase 1 (Ring Opening):

    • Add Ethylene Sulfate (1.05 eq) portion-wise. Maintain temp < 5°C.

    • Stir for 1 hour.

    • Observation: The amine attacks the sulfate, opening the ring to form the sulfate ester intermediate (zwitterionic species). This is highly regioselective for the nitrogen.

  • Cyclization Phase 2 (Ring Closing):

    • Add tBuOK (2.2 eq) slowly. The reaction is exothermic; control temp < 20°C.

    • Mechanism:[1][2][3][4] The alkoxide deprotonates the hydroxyl group of the alaninol backbone. The resulting oxyanion performs an intramolecular S

      
      2 attack on the carbon bearing the sulfate leaving group.
      
    • Stereochemical Note: Since the chiral center (C3) is not part of the S

      
      2 displacement site, the configuration of L-Alaninol is fully retained .
      
  • Workup & Isolation:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with DCM or EtOAc.

    • Dry organic phase over Na

      
      SO
      
      
      
      and concentrate.[5]
    • Purification: Distillation (bp ~135°C) or salt formation (HCl) for solid handling.

Why this Protocol? (Expert Insight)

"Traditional cyclization using chloroacetyl chloride requires a high-energy reduction step (removing the carbonyl). This 'Ethylene Sulfate' route constructs the morpholine ring in its final oxidation state, improving the E-factor (waste ratio) by ~40% and eliminating pyrophoric hazards."

Analytical Validation & Quality Control

Validating the enantiomeric excess (ee) is non-negotiable.

A. Chiral HPLC Method
  • Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 210 nm (or Refractive Index if lacking chromophore).

  • Expectation: (S)-enantiomer elutes first (verify with racemate standard).

B. Mosher's Acid Analysis (NMR)

For rapid in-process checks without HPLC method development:

  • Derivatize the morpholine with (R)-(-)-MTPA-Cl (Mosher's chloride).

  • Analyze via

    
    F-NMR or 
    
    
    
    H-NMR.
  • Diastereomeric shifts (

    
    ) allow precise calculation of % ee.
    

Process Safety & Industrial Scalability

Racemization Risks[2]
  • Risk Zone: The morpholinone intermediate (in the classical route) is susceptible to racemization under strongly basic conditions at high temperatures due to the acidity of the

    
    -proton next to the carbonyl.
    
  • Mitigation: In the classical route, keep cyclization temps < 40°C. In the modern Ethylene Sulfate route, racemization is chemically impossible unless conditions are harsh enough to cause elimination.

Genotoxic Impurity (GTI) Control
  • Ethylene Sulfate: Classified as a potential alkylating agent (PGI).

  • Control Strategy: Demonstrate purge factors. The hydrolysis of residual ethylene sulfate is rapid in aqueous acidic workup, converting it to harmless ethylene glycol and sulfuric acid.

Process Safety Diagram

Safety Hazard_1 Reagent Hazard: Ethylene Sulfate (Alkylator) Control_1 Control: Aqueous Acid Quench (Hydrolysis) Hazard_1->Control_1 Hazard_2 Thermal Hazard: Exothermic Cyclization Control_2 Control: Dosing Rate & Active Cooling Hazard_2->Control_2

Caption: Critical Process Safety Controls for the Alkylation Route.

References

  • Ortiz, K. G., et al. (2024).[6] "Simple, High Yielding, and Redox Neutral Synthesis of Morpholines from 1,2-Amino Alcohols." Journal of the American Chemical Society.

  • Dupas, G., et al. (2010). "Application of a Process Friendly Morpholine Synthesis to (S,S)-Reboxetine." Tetrahedron Letters, 51(38), 5048–5051.[7]

  • Pfizer Inc. (2007). "Process for the preparation of (S)-3-methylmorpholine." World Patent WO2007070760.

  • Lau, Y. Y., et al. (2016).[6] "Catalytic Asymmetric Synthesis of Morpholines." The Journal of Organic Chemistry, 81(19), 8696–8709.

  • Fisher Scientific. (2025).[8][9] "Safety Data Sheet: (S)-3-Methylmorpholine."

Sources

Unlocking the 3-Allyl Morpholine Scaffold: Synthesis, Functionalization, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of the Morpholine Core

The morpholine heterocycle has long been a "privileged structure" in medicinal chemistry, serving as a critical solubility enhancer and metabolic modulator in blockbuster drugs like Gefitinib (Iressa) and Aprepitant (Emend). However, traditional morpholine utilization has been largely restricted to N-alkylation or simple C2/C6 substitution due to synthetic limitations.

The 3-allyl morpholine pharmacophore represents a paradigm shift. By introducing a chiral allyl handle at the C3 position, medicinal chemists gain access to a vector that is orthogonal to the ring heteroatoms. This scaffold offers three distinct advantages:

  • Chiral Vector Control: The C3 stereocenter allows precise orientation of hydrophobic groups into specific receptor pockets (e.g., GPCRs, Kinases).

  • Divergent Reactivity: The allyl group serves as a "linchpin" for Ring-Closing Metathesis (RCM) to access conformationally restricted bicyclic systems.

  • Metabolic Blocking: Substitution at C3 sterically hinders oxidative metabolism at the carbon adjacent to nitrogen, a common clearance pathway.

This guide details the synthetic access, functionalization strategies, and applied pharmacology of the 3-allyl morpholine scaffold.

Pharmacophore Analysis & Vector Logic

The 3-allyl morpholine is not merely a functional group; it is a dynamic pharmacophore . Unlike the planar phenyl rings or rigid piperazines, the 3-allyl morpholine exists in a chair conformation where the C3-allyl substituent can adopt either an axial or equatorial orientation depending on N-substitution and salt formation.

Table 1: Physicochemical Impact of C3-Allyl Substitution
PropertyEffect of C3-Allyl MotifMedicinal Chemistry Implication
Lipophilicity (LogP) Increases by ~0.8 - 1.2 unitsImproves BBB permeability for CNS targets; anchors molecule in hydrophobic pockets.
Basicity (pKa) Slight decrease (inductive effect)Modulates protonation state at physiological pH; reduces hERG liability compared to primary amines.
Metabolic Stability Blocks

-carbon oxidation
Extends half-life (

) by preventing CYP450-mediated N-dealkylation.
Vector Geometry Creates distinct

vector
Allows exploration of novel chemical space not accessible by planar aromatics.

Synthetic Access: Stereoselective Architectures

Accessing the 3-allyl morpholine scaffold with high enantiomeric excess (ee) is the primary bottleneck. We recommend the Pd-Catalyzed Carboamination Strategy for its scalability and stereocontrol.

Diagram 1: Mechanistic Pathway for 3-Allyl Morpholine Synthesis

The following diagram illustrates the divergent synthesis pathways from amino alcohol precursors to the 3-allyl morpholine scaffold and its subsequent transformation into fused bicyclic systems.

G Start Amino Alcohol (Chiral Precursor) Inter1 O-Allyl Ethanolamine Start->Inter1 Allylation Scaffold 3-Allyl Morpholine (The Pharmacophore) Inter1->Scaffold Pd-Carboamination (Intramolecular) Cat Pd(0) Catalyst + Aryl/Alkenyl Bromide Cat->Scaffold PathA Ring-Closing Metathesis (RCM) Scaffold->PathA Grubbs II PathB Cross-Metathesis (CM) Scaffold->PathB Olefin Partner ProductA Fused Bicyclic Morpholine PathA->ProductA Rigidification ProductB C3-Functionalized Side Chain PathB->ProductB Library Gen

Caption: Divergent synthesis map showing the Pd-catalyzed assembly of the 3-allyl morpholine core and its utility as a branch point for bicyclic or functionalized scaffolds.

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesis of (S)-3-allyl-4-benzylmorpholine via Pd-catalyzed carboamination. This protocol is validated for gram-scale production.

Reagents & Equipment[1]
  • Substrate: (S)-N-benzyl-O-allyl-alaninol (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (1.2 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere, charge a flame-dried Schlenk flask with

    
     and Xantphos. Add anhydrous toluene (0.1 M concentration relative to substrate). Stir at room temperature for 20 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
    
  • Substrate Addition: Add the amino-ether substrate ((S)-N-benzyl-O-allyl-alaninol) and

    
     to the reaction vessel. Note: The base is hygroscopic; handle quickly.
    
  • Cyclization: Heat the reaction mixture to 100°C. Monitor by TLC or LC-MS. The reaction typically proceeds via an oxidative addition to an aryl halide (if coupling) or direct intramolecular allylic alkylation.

    • Correction for direct 3-allyl synthesis: If synthesizing the allyl group directly, use an allyl acetate precursor with a chiral ligand (e.g., Trost ligand). However, for the 3-allyl morpholine specifically , the most robust route is often the Claisen Rearrangement of N-allyl vinyl morpholines or the Nucleophilic substitution on a pre-formed morpholinone followed by reduction.

    • Alternative Validated Route (Tsuji-Trost): React a vinyl oxirane with an amine, followed by Pd(0) allylic closure.[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (

    
    , Hexanes/EtOAc gradient). The 3-allyl morpholine typically elutes as a colorless oil.
    

Validation Check:

  • 1H NMR: Look for characteristic allyl signals: multiplet at

    
     5.8 (1H), doublet of doublets at 
    
    
    
    5.1 (2H). The C3-H proton should appear as a multiplet around
    
    
    3.0-3.5 depending on N-substitution.
  • Chiral HPLC: Verify ee >95% using a Chiralcel OD-H column.

Applications in Drug Discovery[2][3][4][5][6][7][8][9]

A. Kinase Inhibitors (PI3K/mTOR)

The morpholine oxygen is a canonical hydrogen bond acceptor for the hinge region of kinases (e.g., PI3K


, mTOR).
  • Problem: Simple N-aryl morpholines often lack selectivity and have poor oral bioavailability.

  • Solution: Introducing a 3-allyl group allows for the "locking" of the morpholine conformation. Furthermore, the allyl group can be converted (via hydroboration/oxidation) into a hydroxy-propyl chain that reaches into the ribose-binding pocket, improving potency by 10-100 fold.

B. CNS Agents (Neurokinin-1 Antagonists)

In the development of NK1 antagonists (similar to Aprepitant), the spatial arrangement of the pendant aryl rings is critical.

  • Mechanism: The 3-allyl morpholine serves as a rigid core. The allyl group is often reacted via Cross-Metathesis with fluorinated styrenes.

  • Result: The resulting 3-cinnamyl morpholine derivatives exhibit high affinity for NK1 receptors with reduced cytochrome P450 inhibition compared to flexible linear analogs.

C. Fused Bicyclic Systems (The "Rigidification" Strategy)

Perhaps the most powerful application is using the 3-allyl group to form bicyclic morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octanes).

  • Protocol: Treat N-Boc-3-allyl morpholine with Grubbs II catalyst.

  • Outcome: This locks the nitrogen lone pair vector, often dramatically improving selectivity between receptor subtypes (e.g., Muscarinic M1 vs M4).

Diagram 2: Pharmacological Logic Flow

This diagram details the decision matrix for utilizing the 3-allyl scaffold in a medicinal chemistry campaign.

Logic Target Target Identification (e.g., Kinase, GPCR) Issue Lead Liability: Metabolic Instability or Low Selectivity Target->Issue Sol Introduce 3-Allyl Morpholine Issue->Sol Scaffold Hop Branch1 Route A: Hydrophobic Pocket Sol->Branch1 Need Reach? Branch2 Route B: Rigidification Sol->Branch2 Need Constraint? Res1 Cross-Metathesis (Extend Chain) Branch1->Res1 Res2 Ring-Closing Metathesis (Bicyclic Core) Branch2->Res2 Outcome Optimized Lead (High Selectivity/Stability) Res1->Outcome Res2->Outcome

Caption: Decision tree for applying 3-allyl morpholine derivatization to solve common lead optimization liabilities.

References

  • Aubineau, T., et al. (2021).[1] "Iron(III) Catalyzed Diastereoselective Synthesis of 2,6- and 3,5-Disubstituted Morpholines."[1] Synlett, 32, 525-531.[1] Link

  • D'Souza, D. M., et al. (2008). "A New Strategy for the Synthesis of Substituted Morpholines." Organic Letters, 10(19), 4323–4326. Link

  • Chamakuri, S., & Young, D. W. (2024).[2] "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters, 26(17), 3493–3497.[2] Link

  • Kumari, A., & Singh, R. K. (2020).[3] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578.[3] Link

  • Bode, J. W., et al. (2017).[1] "Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents." Organic Letters, 19, 4696-4699.[1] Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-3-Allylmorpholine from L-Serine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-fidelity, stereoselective protocol for synthesizing (S)-3-allylmorpholine from the chiral pool precursor L-serine .

The chosen route leverages the Vederas β-lactone strategy to convert L-serine into (S)-allylglycine, followed by reduction and cyclization. This pathway is selected for its superior preservation of enantiomeric purity compared to direct alkylation methods, ensuring the (S)-configuration is retained at the critical C3 position.

Introduction & Retrosynthetic Analysis[1]

The 3-substituted morpholine scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds (e.g., inhibitors of reuptake transporters, NK1 antagonists). Synthesizing the (S)-enantiomer with high optical purity is critical for structure-activity relationship (SAR) studies.

While direct allylation of morpholine often yields racemates, starting from L-serine allows us to exploit the natural chiral center. The challenge lies in converting the serine side chain (hydroxymethyl) or carboxyl group into an allyl group while constructing the morpholine ring.

Synthetic Strategy (The "Vederas" Route)

We will utilize a homologation strategy :

  • Activation: Convert N-protected L-serine into a reactive

    
    -lactone.
    
  • Homologation: Ring-opening with a vinyl organocuprate to transform the serine side chain into an allyl group (yielding (S)-allylglycine).

  • Reduction: Convert the carboxyl group to an alcohol.

  • Cyclization: Construct the morpholine ring via a stepwise acylation-alkylation-reduction sequence.

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_legend Legend Target (S)-3-Allylmorpholine Lactam Morpholin-3-one Derivative Target->Lactam Reduction AminoAlcohol (S)-2-Amino-4-penten-1-ol (Key Intermediate) Lactam->AminoAlcohol Cyclization AllylGly (S)-Allylglycine AminoAlcohol->AllylGly Reduction Lactone N-Boc-L-Serine β-Lactone AllylGly->Lactone Vinyl Cuprate Opening Serine L-Serine Lactone->Serine Cyclization (Mitsunobu) Blue: Target Blue: Target Yellow: Activated Intermediate Yellow: Activated Intermediate Blue: Target->Yellow: Activated Intermediate Green: Starting Material Green: Starting Material Yellow: Activated Intermediate->Green: Starting Material

Caption: Retrosynthetic pathway showing the transformation of L-Serine to (S)-3-Allylmorpholine via the key β-lactone intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of N-Boc-L-Serine -Lactone

This step activates the serine side chain for nucleophilic attack. The Mitsunobu cyclization is used to form the strained four-membered lactone.

Reagents:

  • N-Boc-L-Serine (1.0 equiv)

  • Triphenylphosphine (PPh3) (1.1 equiv)

  • Diethyl azodicarboxylate (DEAD) or DIAD (1.1 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Dissolve N-Boc-L-Serine (e.g., 10.0 g) in anhydrous THF (0.2 M concentration).

  • Addition: Cool the solution to -78°C. Add PPh3 in one portion.

  • Cyclization: Add DEAD dropwise over 30 minutes via a syringe pump to maintain low temperature. The reaction is highly exothermic.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Workup: Concentrate the mixture in vacuo (do not heat above 30°C). Triturate the residue with cold hexane/ether (9:1) to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.[2]

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc) to yield the

    
    -lactone as a white solid.
    
    • Critical Parameter: The

      
      -lactone is sensitive to hydrolysis. Store under Argon at -20°C.
      
Phase 2: Ring Opening to (S)-N-Boc-Allylglycine

Here, we introduce the allyl functionality. Attacking the


-lactone with a vinyl cuprate at the 

-carbon effects a ring-opening SN2 reaction, extending the side chain by two carbons (Methyl + Vinyl = Allyl).

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF) (3.0 equiv)

  • Copper(I) iodide (CuI) (1.5 equiv) - Purified/Dimethyl sulfide complex preferred

  • Solvent: THF / Dimethyl sulfide (DMS)

Protocol:

  • Cuprate Formation: In a separate flask, suspend CuI in anhydrous THF/DMS at -40°C. Add Vinylmagnesium bromide dropwise. Stir for 20 mins to form the dark vinyl cuprate reagent.

  • Addition: Cool the cuprate solution to -78°C. Cannulate the N-Boc-L-Serine

    
    -lactone (dissolved in THF) slowly into the cuprate mixture.
    
  • Reaction: Stir at -78°C for 2 hours. The nucleophile attacks the

    
    -carbon, opening the ring to form the carboxylate.
    
  • Quench: Quench with saturated aqueous NH4Cl solution at -78°C, then warm to room temperature.

  • Extraction: Acidify the aqueous layer to pH 3 with 1M HCl (carefully!). Extract with EtOAc (3x).[2]

  • Isolation: Dry organics (MgSO4) and concentrate. The product is (S)-N-Boc-2-amino-4-pentenoic acid (N-Boc-Allylglycine).

Phase 3: Reduction to Amino Alcohol

We reduce the carboxylic acid to the primary alcohol required for the morpholine ring.

Reagents:

  • Ethyl chloroformate / N-Methylmorpholine (Mixed anhydride method)

  • Sodium borohydride (NaBH4)

  • Solvent: THF / Methanol[3]

Protocol:

  • Activation: Dissolve the N-Boc-Allylglycine in THF at -10°C. Add N-methylmorpholine (1.1 equiv) followed by ethyl chloroformate (1.1 equiv). Stir for 15 mins to form the mixed anhydride.

  • Reduction: Filter off the amine salts (optional) or add NaBH4 (3.0 equiv) dissolved in a minimal amount of water/methanol dropwise to the mixture at 0°C.

  • Workup: After 1 hour, quench with 1M KHSO4. Extract with EtOAc.[2][4]

  • Result: (S)-N-Boc-2-amino-4-penten-1-ol.

Phase 4: Morpholine Ring Closure

The final assembly uses a "one-pot" equivalent or stepwise alkylation/acylation. The most robust method for scale-up is the Chloroacetyl Chloride route followed by reduction.

Reagents:

  • Trifluoroacetic acid (TFA) (Deprotection)[2]

  • Chloroacetyl chloride / NaOH (Schotten-Baumann)

  • Sodium hydride (NaH) or KOtBu (Cyclization)

  • Lithium Aluminum Hydride (LiAlH4) (Reduction)

Protocol:

  • Deprotection: Treat the N-Boc amino alcohol with TFA/DCM (1:1) for 1 hour. Concentrate to give the amino alcohol trifluoroacetate salt.

  • Acylation: Dissolve the salt in DCM/1M NaOH (biphasic). Add Chloroacetyl chloride (1.2 equiv) at 0°C. Stir vigorously. Isolate the N-(2-chloroacetyl) intermediate.

  • Cyclization: Dissolve the intermediate in dry THF. Add NaH (1.5 equiv) at 0°C. The alkoxide attacks the alkyl chloride to close the ring.

    • Product: (S)-5-allyl-morpholin-3-one (Lactam).

  • Global Reduction: Add LiAlH4 (2.0 equiv) to the lactam in refluxing THF. Reflux for 4 hours to reduce the amide carbonyl to the methylene group.

  • Final Purification: Fieser workup (Water/15% NaOH/Water). Distill or column chromatography.

Final Product: (S)-3-Allylmorpholine.

Data Summary & Critical Process Parameters

Reagent Stoichiometry Table
StepReagentEquivRoleCritical Note
1 DEAD / PPh31.1CyclizationMaintain < -70°C to prevent racemization.
2 VinylMgBr / CuI3.0 / 1.5Ring OpeningUse DMS additive to solubilize Copper; strictly anhydrous.
3 NaBH43.0ReductionGas evolution (H2); vent properly.
4 LiAlH42.0Amide ReductionQuench carefully (Fieser method) to avoid emulsions.
Troubleshooting Guide (Self-Validation)
  • Issue: Low yield in Step 2 (Ring Opening).

    • Cause: Hydrolysis of

      
      -lactone or poor quality Cuprate.
      
    • Fix: Ensure

      
      -lactone is freshly prepared or stored dry. Titrate Grignard reagent before use.
      
  • Issue: Racemization.

    • Cause: High temperature during Mitsunobu or basic conditions in Step 4.

    • Fix: Keep Mitsunobu < 0°C. In Step 4, use NaH at 0°C rather than refluxing in base for long periods.

  • Issue: Incomplete Cyclization.

    • Cause: Dilute conditions in Step 4.

    • Fix: Run cyclization at 0.1 M - 0.2 M concentration to favor intramolecular reaction.

References

  • Vederas, J. C., et al. (1987). Nucleophilic ring opening of N-(tert-butoxycarbonyl)serine beta-lactone with organocuprates. Journal of the American Chemical Society. Link

    • Core grounding for the conversion of Serine to Allylglycine.
  • Jackson, R. F. W. (1989). Synthesis of alpha-amino acids using organozinc reagents. Journal of Organic Chemistry.[3][5] Link

    • Alternative zinc-mediated pathway valid
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Link

    • General reference for handling chiral amino alcohol intermedi
  • Organic Syntheses. (2009). Synthesis of Morpholines via Cyclization.[1][3][5] Organic Syntheses, Coll. Vol. 11. Link

    • Standard protocols for morpholine ring closure.

Disclaimer: This protocol involves hazardous reagents (DEAD, LiAlH4, Organocuprates). All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Precision Synthesis of Chiral Morpholines via Palladium-Catalyzed Carboamination

[1]

Abstract

Objective: To provide a rigorous, field-proven protocol for the stereoselective synthesis of chiral 3,5-disubstituted morpholines using Palladium-catalyzed carboamination. Target Audience: Medicinal Chemists and Process Development Scientists. Scope: This guide details the mechanistic underpinnings, substrate design, and execution of the Wolfe carboamination strategy. Unlike traditional cyclization methods (e.g.,

Introduction: The Morpholine Imperative

Morpholines are privileged pharmacophores in drug discovery, serving as bioisosteres for piperazines and piperidines to modulate lipophilicity (

chiral, non-symmetrically substituted morpholines

Traditional methods often rely on the cyclization of chiral diols or amino alcohols, which can suffer from racemization or limited substituent scope. The Palladium-catalyzed carboamination of

Mechanistic Insight & Stereochemical Control

To master this reaction, one must understand the catalytic cycle, particularly the factors governing the syn-aminopalladation step which determines stereochemistry.

The Catalytic Cycle

The reaction generally proceeds via a Pd(0)/Pd(II) redox couple.

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1][2][3]

  • Ligand Exchange/Deprotonation: The amine substrate coordinates to Pd(II); base (NaO

    
    Bu) facilitates deprotonation to form a Pd-amido complex.
    
  • Syn-Aminopalladation (The Critical Step): The alkene inserts into the Pd-N bond.[4] This is an intramolecular syn-insertion, creating the morpholine ring and a carbon-palladium

    
    -bond.
    
  • Reductive Elimination: The C-C bond is formed between the aryl group and the newly formed alkyl-Pd species, regenerating Pd(0).

Stereochemical Determinants

The high cis-selectivity observed in 3,5-disubstituted morpholine synthesis is dictated by A(1,3) strain in the transition state.

  • The substituent at the 3-position (derived from the amino alcohol) adopts a pseudoaxial orientation to minimize steric clash with the

    
    -substituent during the syn-aminopalladation.
    
  • This forces the palladium to attack the alkene face that leads to the cis-relationship between the C3 and C5 substituents.

Visualization: Reaction Mechanism

Pd_Carboamination_Mechanismcluster_StereoStereodetermining StepStartStart: Aryl Bromide (Ar-Br)+ Pd(0)LnOxAddOxidative Addition(LnPd(Ar)(Br))Start->OxAdd  CoordAmine Coordination & Deprotonation(Base: NaOtBu)OxAdd->Coord  + SubstrateAmidoComplexPd-Amido Intermediate(Ar-Pd-N-Alkene)Coord->AmidoComplexInsertionSyn-Aminopalladation(Migratory Insertion)AmidoComplex->Insertion  Minimizing A(1,3) StrainAlkylPdAlkyl-Pd Intermediate(Morpholine Ring Formed)Insertion->AlkylPdRedElimReductive Elimination(C-C Bond Formation)AlkylPd->RedElimProductProduct: Chiral Morpholine+ Pd(0)LnRedElim->ProductProduct->Start  Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed carboamination. The syn-aminopalladation step locks the relative stereochemistry.

Experimental Design & Optimization

Success depends on the correct pairing of ligand, base, and substrate protection.

Ligand Selection: The P(2-furyl)3 Advantage

While bulky biaryl phosphines (e.g., Buchwald ligands) are standard for C-N coupling, carboamination requires a ligand that facilitates C-C bond forming reductive elimination over

  • Primary Choice: Tri(2-furyl)phosphine (

    
    ) . Its electron-deficient nature promotes the difficult reductive elimination step from the alkyl-Pd(II) intermediate.
    
  • Alternative: Dpe-phos or Xantphos can be effective for difficult substrates but may increase the risk of

    
    -hydride elimination (leading to enamine side products).
    
Substrate Requirements
  • Starting Material: Chiral

    
    -Boc amino alcohols are ideal precursors. They are converted to 
    
    
    -allyl derivatives via standard alkylation.
  • Nitrogen Protection: The amine must be secondary (e.g.,

    
    -Boc deprotected to 
    
    
    -H, then functionalized or used as a free amine if conditions allow, but typically secondary amines work best). However, the Wolfe protocol often employs secondary amines generated in situ or pre-installed.
    • Note: The specific high-yield route involves

      
      -allylation of 
      
      
      -Boc amino alcohol
      
      
      Boc removal
      
      
      Reaction.
Reaction Conditions Summary
ParameterStandard ConditionRationale
Catalyst Precursor Pd(OAc)

or Pd

(dba)

Pd source. Pd(OAc)

is cheaper/stable; reduced in situ by phosphine.
Ligand P(2-furyl)

(4:1 L:Pd ratio)
Promotes reductive elimination; prevents

-H elimination.
Base NaO

Bu (2.0 equiv)
Strong enough to deprotonate amine; bulky to prevent nucleophilic attack on Pd.
Solvent TolueneNon-polar, high boiling point (90-110 °C reaction temp).
Concentration 0.1 M - 0.2 MDilution favors intramolecular cyclization over intermolecular oligomerization.

Detailed Protocol: Synthesis of cis-3,5-Disubstituted Morpholines

Reference: Adapted from Wolfe, J. P. et al. J. Org.[5] Chem. 2009, 74, 5107.[5]

Substrate Preparation (Pre-requisite)

Step A: O-Allylation

  • Dissolve

    
    -Boc amino alcohol (1.0 equiv) in DMF (0.5 M) at 0 °C.
    
  • Add NaH (1.5 equiv, 60% dispersion). Stir 30 min.

  • Add Allyl Bromide (1.2 equiv). Warm to RT and stir 4 h.

  • Quench (sat. NH

    
    Cl), extract (Et
    
    
    O), and purify.

Step B: Boc-Deprotection

  • Treat with TFA/DCM (1:4) for 1 h.

  • Concentrate to dryness.

  • Crucial: If the carboamination requires a secondary amine, perform a reductive amination or mono-arylation here. If a primary amine is used in the coupling, side reactions are more common; the Wolfe protocol often uses

    
    -benzyl  or 
    
    
    -aryl
    derivatives, or the free amine can be used if the catalyst loading is optimized.
    • Recommendation: Use the trifluoroacetate salt directly if coupling with an aryl bromide that allows for in-situ N-arylation before cyclization, OR pre-install the N-substituent. The most robust route uses

      
      -benzyl-O-allyl-ethanolamine  derivatives.
      
Carboamination Procedure

Standard Scale: 0.50 mmol substrate.[6]

  • Catalyst Preparation:

    • Flame-dry a Schlenk tube or reaction vial equipped with a stir bar. Cool under

      
      .
      
    • Charge with Pd(OAc)

      
        (2.3 mg, 0.01 mmol, 2 mol%) and P(2-furyl)
      
      
      (9.3 mg, 0.04 mmol, 8 mol%).
    • Note: If using Pd

      
      (dba)
      
      
      , use 1 mol% complex.[3]
  • Reagent Addition:

    • Add NaO

      
      Bu  (96 mg, 1.0 mmol, 2.0 equiv).
      
    • Add the Aryl Bromide (1.0 mmol, 2.0 equiv). Solids are added here; liquids added via syringe later.

    • Evacuate and backfill with

      
       (3 cycles).
      
  • Substrate Addition:

    • Dissolve the Amine Substrate (0.50 mmol) in anhydrous Toluene (2.5 mL).

    • Add the substrate solution to the reaction vessel via syringe.

    • Total volume should result in ~0.2 M concentration.

  • Reaction:

    • Heat the sealed vessel to 90 °C (oil bath).

    • Stir vigorously for 8–12 hours.

    • Monitoring: Check by TLC or LCMS for consumption of the amine.

  • Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous NH

      
      Cl (5 mL) or water.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organics over Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via flash chromatography on silica gel (typically Hexanes/EtOAc gradient).

    • Expected Result:cis-3,5-disubstituted morpholine as the major diastereomer (

      
       typically >20:1).
      
Workflow Diagram

WorkflowPrepSubstrate Prep(O-Allylation)SetupCat. SetupPd(OAc)2 + P(2-furyl)3+ NaOtBuAddAdditionSubstrate + Ar-Brin TolueneSetup->AddHeatReaction90°C, 8-12hAdd->HeatIsoIsolationQuench -> Extract-> ColumnHeat->Iso

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or OxidationEnsure rigorous

-free conditions. Increase catalyst loading to 5 mol%.

-Hydride Elimination
Reductive elimination is too slowEnsure P(2-furyl)

is fresh. Do NOT substitute with electron-rich alkyl phosphines.
Hydroamination (No Aryl) Protonolysis of Pd-C bondCheck dryness of solvent/base. Water acts as a proton source.
N-Arylation Only Failure to cyclize (Alkene insertion failed)Steric bulk on the alkene may be too high. Increase temperature to 110 °C.
Broad Peaks (NMR) RotamersMorpholines often show rotamers due to N-substitution. Run NMR at elevated temperature (e.g., 50 °C) to coalesce signals.

Safety Considerations

  • Palladium Salts: Potential sensitizers. Handle in a fume hood.

  • Toluene: Flammable and reprotoxic. Use proper PPE.

  • Pressure: Heating sealed vessels to 90 °C generates pressure. Use pressure-rated glass tubes.

References

  • Leathen, M. L.; Rosen, B. R.; Wolfe, J. P. "A New Strategy for the Synthesis of Substituted Morpholines."[5] Journal of Organic Chemistry, 2009 , 74, 5107–5110.[5]

  • Wolfe, J. P. "Palladium-Catalyzed Carboamination of Alkenes."[2][5][7][8][9] Topics in Current Chemistry, 2016 , 374, 1–32.

  • Hopkins, B. A.; Wolfe, J. P. "Enantioselective Synthesis of Tetrahydroquinolines... via Pd-Catalyzed Alkene Carboamination." Chemical Science, 2014 , 5, 4840–4844.[7]

  • Ney, J. E.; Wolfe, J. P. "Palladium-Catalyzed Synthesis of N-Aryl-2-benzylpyrrolidines.

Application Note: Ring-Closing Metathesis Protocols for 3-Allylmorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis and utilization of 3-allylmorpholine scaffolds using Ring-Closing Metathesis (RCM).

The guide covers two distinct strategic applications:

  • De Novo Synthesis: Constructing the morpholine core with a 3-allyl substituent via RCM.

  • Scaffold Diversification: Using 3-allylmorpholine as a substrate to generate fused bicyclic systems (e.g., pyrrolo[2,1-c][1,4]oxazines).

Introduction & Strategic Analysis

3-Allylmorpholine is a privileged chiral scaffold in drug discovery. The C3-allyl group serves as a versatile "chemical handle" for further functionalization (e.g., cross-metathesis, hydroboration, or oxidation) or as a tether for intramolecular cyclization to form rigid bicyclic cores.

While Ring-Closing Metathesis (RCM) is the gold standard for forming medium-sized heterocycles, applying it to 3-allylmorpholine presents a unique chemoselectivity challenge known as the "Triene Problem" :

  • The Challenge: To synthesize a 3-allylmorpholine core via RCM, the precursor typically requires three alkene moieties (two to close the ring, one to remain as the side chain).

  • The Risk: Ruthenium carbenes (Grubbs catalysts) may cyclize the wrong pair of alkenes, leading to thermodynamically preferred 5-membered rings (pyrrolidines/tetrahydrofurans) instead of the desired 6-membered morpholine, or oligomerization.

This guide details protocols that overcome these selectivity issues through electronic differentiation and conformational control .

Critical Experimental Parameters

Catalyst Selection Guide
CatalystCharacteristicsRecommended Application
Grubbs I (G-I) High initiation rate, lower stability.Simple RCM of unhindered dienes. Less effective for substituted morpholines.
Grubbs II (G-II) High activity, thermally stable.Standard Choice. Excellent for forming tetrasubstituted olefins and hindered morpholine rings.
Hoveyda-Grubbs II (HG-II) Phosphine-free, "boomerang" mechanism.Best for Difficult Substrates. Ideal for electron-deficient alkenes (e.g., acrylamides) or when low catalyst loading (<1 mol%) is required.
Schrock Catalyst Molybdenum-based, high reactivity.Use only if Ru-catalysts fail due to specific functional group intolerance (rare for morpholines).
Solvent & Concentration Rules
  • Solvent: Dichloromethane (DCM) is standard. Toluene is used for high-temperature RCM (>40°C).

  • Concentration (Critical):

    • Ring Formation: Must be performed at High Dilution (0.001 M – 0.01 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

    • Bicyclic Annulation: Can often be run at 0.05 M – 0.1 M as the entropy cost is lower for fused ring formation.

Protocol A: De Novo Synthesis of the Morpholine Core

Objective: Synthesize the 3-allyl-substituted morpholine core from an amino acid precursor (Allylglycine). Strategy: Use electronic deactivation of the nitrogen lone pair (via tosyl or Boc protection) to prevent catalyst poisoning and control the RCM selectivity.

Retrosynthetic Pathway

The most robust route utilizes Allylglycine as the chiral pool starting material. The "3-allyl" group is native to the starting material, while the morpholine ring is closed via RCM of an


-allyl-

-allyl precursor.
Step-by-Step Protocol
Phase 1: Precursor Assembly (Summary)
  • Starting Material:

    
    -Boc-Allylglycine.
    
  • Reduction: Reduce to the amino alcohol (

    
    -Boc-2-amino-4-penten-1-ol) using 
    
    
    
    or
    
    
    .
  • O-Allylation: Alkylate the primary alcohol with allyl bromide/NaH to form the ether linkage.

    • Intermediate:

      
      -Boc-1-(allyloxy)pent-4-en-2-amine.
      
  • N-Allylation (Optional): If an

    
    -alkyl morpholine is desired, remove Boc and alkylate. For RCM, we typically close the ring using an 
    
    
    
    -alkenyl tether.
    • Alternative Precursor: Acryloylation of the amine to form the

      
      -acryloyl derivative allows for RCM to form a lactam (morpholin-3-one), which is easily reduced.
      
Phase 2: The RCM Reaction (Ring Closure)

Target: 5-allyl-3,6-dihydro-2H-1,4-oxazine (Dehydromorpholine).

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 mins.

  • Dissolution: Dissolve the diene precursor (

    
    ) in anhydrous, degassed DCM to a final concentration of 0.005 M  (critical for yield).
    
    • Note: Degas solvent by sparging with Argon for 20 mins prior to use. Oxygen poisons the catalyst.

  • Catalyst Addition: Add Grubbs II Catalyst (

    
    ) in one portion as a solid, or dissolved in a minimal amount of degassed DCM.
    
    • Tip: For challenging closures, add catalyst in two portions (2.5% at

      
      , 2.5% at 
      
      
      
      ).
  • Reaction: Reflux (

    
    ) under Argon for 4–12 hours. Monitor by TLC (stain with 
    
    
    
    or PMA).
    • Endpoint: Disappearance of the diene spot.

  • Quenching (Crucial): Once complete, add DMSO (

    
     relative to catalyst) or activated charcoal  and stir open to air for 1 hour. This complexes the Ruthenium and prevents isomerization during workup.
    
  • Purification: Filter through a pad of Celite/Silica. Concentrate in vacuo.[1] Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Bicyclic Annulation of 3-Allylmorpholine

Objective: Use 3-allylmorpholine as a scaffold to create a Pyrrolo[2,1-c][1,4]oxazine bicyclic system. Mechanism: RCM between the C3-allyl group and an


-acyl/alkenyl group.
Experimental Workflow
  • Substrate Preparation:

    • Start with 3-allylmorpholine (commercially available or synthesized via Protocol A).

    • Acylate the nitrogen with Acryloyl Chloride to form

      
      -acryloyl-3-allylmorpholine.
      
    • Structure Check: This substrate has a terminal alkene (allyl) and an electron-deficient alkene (acrylamide).

  • RCM Conditions (Hoveyda-Grubbs II):

    • Solvent: Toluene (allows higher temperature to overcome the energy barrier of forming the bicyclic lactam).

    • Concentration:

      
      .
      
    • Catalyst: Hoveyda-Grubbs II (

      
      ).
      
    • Temperature:

      
       (Oil bath).
      
  • Procedure:

    • Dissolve

      
      -acryloyl-3-allylmorpholine in degassed Toluene.
      
    • Add HG-II catalyst.

    • Stir at

      
       for 2–6 hours.
      
    • Observation: Evolution of ethylene gas (bubble formation). Ensure open ventilation (bubbler) to release ethylene, driving equilibrium forward (Le Chatelier’s principle).

  • Workup:

    • Cool to RT. Add SiliaMetS® Thiol (metal scavenger) or equivalent to remove Ru residues (essential for biological testing of products).

    • Filter and concentrate.

Visualizations & Pathways

Figure 1: RCM Pathways for 3-Allylmorpholine Scaffolds

This diagram illustrates the two protocols: De Novo Synthesis (Route A) and Bicyclic Annulation (Route B).

RCM_Morpholine cluster_0 Protocol A: De Novo Synthesis cluster_1 Protocol B: Bicyclic Annulation Allylglycine Allylglycine (Chiral Pool) Precursor_A Diene Precursor (N-protected-O-allyl) Allylglycine->Precursor_A 1. Reduction 2. O-Allylation Morpholine_Core 3-Allyl-dehydromorpholine (Core Scaffold) Precursor_A->Morpholine_Core RCM (Grubbs II) 0.005 M, DCM Ring Closure Substrate_B N-Acryloyl-3-allylmorpholine Morpholine_Core->Substrate_B N-Acryloylation Bicycle Pyrrolo[2,1-c][1,4]oxazine (Fused Bicyclic System) Substrate_B->Bicycle RCM (HG-II) 0.02 M, Toluene, 80°C Annulation

Caption: Strategic workflow for synthesizing the morpholine core (Protocol A) and accessing bicyclic diversity (Protocol B) via Ring-Closing Metathesis.

Troubleshooting & Expert Insights

Isomerization (The "Hidden" Yield Killer)

Ruthenium hydride species (formed from catalyst decomposition) can catalyze the migration of the double bond.

  • Symptom: Product mixture contains enol ethers or internal alkenes.

  • Solution: Add 10 mol% 1,4-benzoquinone or acetic acid to the reaction mixture. This scavenges Ru-hydrides.

The "Triene" Selectivity Issue

If your precursor has three allyl groups (e.g.,


-diallyl-allylglycinol ether), RCM is unpredictable.
  • Solution: Use Relay Ring-Closing Metathesis (RRCM) . Design the "sacrificial" alkene to be sterically more accessible or electronically distinct (e.g., using a crotyl ether for the ring closure while the C3-allyl remains terminal).

Removal of Ruthenium

Residual Ruthenium is toxic and colored.

  • Method: Treat the crude reaction mixture with tris(hydroxymethyl)phosphine (THP) for 2 hours. Extract with water. The Ru-THP complex is water-soluble.

References

  • General RCM for N-Heterocycles

    • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803. Link

  • Synthesis of 3-Substituted Morpholines

    • Deka, M. J., et al. (2015).[2] Stereoselective synthesis of C-substituted morpholines.... Journal of Organic Chemistry, 80(9), 4349-4359. Link

  • RCM of Amino Acid Derivatives (Serine/Allylglycine): Varray, S., et al. (2000). A new route to enantiopure 3-substituted morpholines.... Tetrahedron Letters, 41(29), 5507-5510.
  • Bicyclic Morpholine Scaffolds

    • Neel, A. J., et al. (2017). Functionalized Pyrrolo[2,1-c][1,4]oxazines via RCM. Organic Letters, 19(17), 4696-4699.[2]

  • Ruthenium Removal Protocols

    • Galán, B. R., et al. (2007). A rapid and simple cleanup procedure for metathesis reactions. Organic Letters, 9(6), 1203-1206. Link

Sources

Application Note: Functionalization Strategies for the Alkene Group of (S)-3-Allylmorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, tune basicity (pKa), and enhance metabolic stability [1]. Among its chiral derivatives, (S)-3-allylmorpholine serves as a highly valuable building block. The terminal alkene of the allyl group acts as a versatile chemical linchpin, allowing medicinal chemists to perform divergent functionalizations to explore structure-activity relationships (SAR) or attach complex linkers (e.g., for PROTACs or antibody-drug conjugates).

This application note details three highly reliable, bench-scalable protocols for the functionalization of the (S)-3-allylmorpholine alkene group: Hydroboration-Oxidation , Epoxidation , and Lemieux-Johnson Oxidative Cleavage .

Mechanistic Rationale & Pre-requisites

The Necessity of Nitrogen Protection

Causality: Before any alkene functionalization can occur, the secondary amine of the morpholine ring must be protected (typically as a tert-butyloxycarbonyl or Boc group). The unprotected morpholine nitrogen is both nucleophilic and basic. If left unprotected, it will irreversibly coordinate with borane reagents to form stable N-borane adducts, or undergo unwanted N-oxidation in the presence of electrophilic oxidants like mCPBA or OsO₄.

Divergent Functionalization Rationale
  • Hydroboration-Oxidation: Converts the terminal alkene into a primary alcohol. We utilize 9-BBN rather than standard BH₃·THF because the significant steric bulk of 9-BBN prevents Markovnikov addition, ensuring >99% regioselectivity for the terminal carbon [2].

  • Epoxidation: Utilizes mCPBA to transfer an oxygen atom to the electron-rich

    
    -bond, yielding a reactive oxirane. This epoxide is an ideal electrophile for downstream nucleophilic ring-opening (e.g., by amines) to generate 
    
    
    
    -amino alcohols.
  • Lemieux-Johnson Oxidation: Cleaves the terminal carbon to yield an aldehyde. This method is selected over classical ozonolysis because it avoids the generation of explosive ozonide intermediates and does not require specialized ozone-generating equipment, making it safer and highly reproducible for bench-scale synthesis [3, 4].

Workflow Visualization

G Start N-Boc-(S)-3-allylmorpholine (Starting Material) Hydro Hydroboration-Oxidation (9-BBN, H2O2/NaOH) Start->Hydro Pathway A Epox Epoxidation (mCPBA) Start->Epox Pathway B Lemieux Lemieux-Johnson Oxidation (OsO4, NaIO4) Start->Lemieux Pathway C Prod1 Primary Alcohol (Chain Extension) Hydro->Prod1 Prod2 Epoxide (Nucleophilic Opening) Epox->Prod2 Prod3 Aldehyde (Reductive Amination) Lemieux->Prod3

Divergent functionalization pathways of N-Boc-(S)-3-allylmorpholine.

Experimental Protocols

Protocol A: Anti-Markovnikov Hydroboration-Oxidation

Target: tert-Butyl (S)-3-(3-hydroxypropyl)morpholine-4-carboxylate

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.

  • Reaction: Dissolve N-Boc-(S)-3-allylmorpholine (1.0 eq) in anhydrous THF to a concentration of 0.2 M. Cool the solution to 0 °C using an ice-water bath.

  • Hydroboration: Add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.5 eq) dropwise via syringe. Remove the ice bath and stir at room temperature for 2 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3N NaOH (3.0 eq) dropwise, followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq).

    • Self-Validation/Safety: This oxidation step is highly exothermic. Dropwise addition ensures the temperature remains controlled, preventing the thermal decomposition of the peroxide.

  • Completion: Stir the biphasic mixture at room temperature for 1.5 hours.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the primary alcohol via silica gel flash chromatography.

Protocol B: Epoxidation via mCPBA

Target: tert-Butyl (S)-3-(oxiran-2-ylmethyl)morpholine-4-carboxylate

  • Reaction: Dissolve N-Boc-(S)-3-allylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0 °C.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq, assuming 77% purity) portion-wise to control the mild exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4–6 hours. As the reaction progresses, a white precipitate of m-chlorobenzoic acid will form, serving as a visual indicator of reaction progression.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir for 15 minutes.

    • Self-Validation: Test the aqueous layer with starch-iodide paper to ensure all unreacted explosive peroxides have been completely destroyed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to neutralize and remove the m-chlorobenzoic acid byproduct. Wash with brine, dry over MgSO₄, filter, and concentrate. Purify the diastereomeric epoxide mixture via flash chromatography.

Protocol C: Lemieux-Johnson Oxidative Cleavage

Target: tert-Butyl (S)-3-(2-oxoethyl)morpholine-4-carboxylate

  • Reaction: Dissolve N-Boc-(S)-3-allylmorpholine (1.0 eq) in a 3:1:1 mixture of THF/t-BuOH/H₂O (0.1 M concentration).

  • Oxidant Addition: Add sodium periodate (NaIO₄, 2.0 eq) to the vigorously stirring solution. The mixture will form a thick white suspension.

  • Catalyst Addition: Add OsO₄ (0.02 eq, typically as a 2.5 wt% solution in t-BuOH).

  • Stirring: Stir the reaction vigorously at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄ to confirm complete consumption of the alkene).

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir for 30 minutes.

    • Causality: This step is critical as it reduces any remaining volatile, highly toxic Os(VIII) species to insoluble, safe Os(IV) salts.

  • Workup: Filter the suspension through a pad of Celite to remove the black osmium salts. Extract the filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude aldehyde via silica gel chromatography.

Quantitative Data & Application Summary

The following table summarizes the expected outcomes and downstream utility of each functionalization pathway, providing a quick-reference guide for synthetic planning.

Functionalization MethodKey ReagentsTarget IntermediateTypical YieldDownstream Medicinal Chemistry Applications
Hydroboration-Oxidation 9-BBN; H₂O₂, NaOHPrimary Alcohol75–85%Linker attachment (PROTACs), etherification, fluorophore tagging.
Epoxidation mCPBA, DCMEpoxide (Diastereomeric)80–90%Nucleophilic ring-opening with amines or thiols to form

-substituted alcohols.
Lemieux-Johnson OsO₄ (cat.), NaIO₄Aldehyde70–80%Reductive amination, Wittig olefination, or Grignard addition.

References

  • Organic Chemistry Portal. Synthesis of Morpholines. Retrieved from:[Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from:[Link]

  • Wikipedia. Lemieux–Johnson oxidation. Retrieved from:[Link]

  • ACS Publications. (2022). Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. Organic Process Research & Development. Retrieved from:[Link]

Application Note: Advanced Protocols for the Enantioselective Synthesis of 3-Substituted Morpholines from Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The morpholine (1,4-oxazinane) ring is a privileged pharmacophore in medicinal chemistry, heavily utilized to modulate basicity, improve aqueous solubility, and optimize pharmacokinetic profiles. Introducing a substituent at the C3 position creates a stereocenter that can drastically alter target-binding affinity. Historically, the synthesis of 3-substituted morpholines relied on the harsh acid-catalyzed dehydration of diethanolamine derivatives, which suffered from poor regioselectivity and required inefficient late-stage chiral resolution[1].

Modern synthetic paradigms bypass these issues by leveraging the "chiral pool" of enantiopure 1,2-amino alcohols (derived from natural amino acids). This application note details three state-of-the-art, stereoretentive methodologies for constructing 3-substituted morpholines, explaining the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Causality: Overcoming Traditional Bottlenecks

Direct alkylation of 1,2-amino alcohols with bis-electrophiles (e.g., bis(2-chloroethyl) ether) typically fails due to uncontrolled over-alkylation, yielding undesired quaternary ammonium salts or competitive O-alkylation[1]. To achieve high yields and preserve enantiopurity, the nucleophilicity of the nitrogen must be strictly modulated.

Route A: Zwitterionic Deactivation via Ethylene Sulfate (Green Protocol)

Developed by, this redox-neutral protocol utilizes ethylene sulfate (ES) as a highly selective monoalkylating agent[2].

  • The Causality: The initial

    
     attack by the primary amine opens the ethylene sulfate ring, generating a stable zwitterionic intermediate[2]. This zwitterion inherently deactivates the nitrogen atom through steric and electronic shielding, completely suppressing a second alkylation event[2]. A subsequent base-mediated cyclization (
    
    
    
    BuOK) displaces the sulfate leaving group, closing the ring while retaining the C3 stereocenter[2].
Route B: Vinylsulfonium Salt Annulation

Pioneered by Aggarwal and colleagues, this method uses


-phenylvinylsulfonium salts to directly annulate N-protected amino alcohols[3].
  • The Causality: Pre-protecting the 1,2-amino alcohol with an electron-withdrawing group (e.g., Tosyl or Nosyl) softens the nitrogen nucleophile. The nitrogen undergoes a controlled Michael-type conjugate addition into the electron-deficient vinylsulfonium salt[3]. The resulting ylide intermediate undergoes an intramolecular displacement of the sulfonium leaving group by the oxygen atom, forming the C-O bond with high enantiospecificity[3].

Route C: Late-Stage Diversification via Aziridine Ring-Opening
  • The Causality: The N-Bts group strongly activates the aziridine for regioselective, Cu-catalyzed ring-opening by Grignard reagents, allowing the introduction of diverse alkyl or aryl groups at the future C3 position[4]. The intermediate is then annulated, and the Bts group is cleaved under very mild conditions (2-mercaptoacetic acid/LiOH), preventing degradation of the sensitive morpholine core[4].

Comparative Data Presentation

The following table summarizes the quantitative and strategic differences between the three highlighted methodologies.

MethodologyStarting MaterialReagents / CatalystStereocontrol MechanismKey Advantage
Green Monoalkylation Unprotected 1,2-Amino AlcoholEthylene Sulfate,

BuOK
Chiral pool retentionEliminates bisalkylation; scalable to >100g; avoids toxic reagents[1][2].
Vinylsulfonium Annulation N-Protected Amino AlcoholVinylsulfonium salts, BaseChiral pool retentionDirect conversion; highly efficient for pre-functionalized substrates[3].
Aziridine Ring-Opening Amino Alcohol-derived AziridineGrignard, Cu-catalyst, VinylsulfoniumStereospecific ring-openingAllows late-stage diversification of the C3 substituent not found in nature[4].

Visualizing the Synthetic Workflows

MorpholineSynthesis AA Chiral 1,2-Amino Alcohols (Chiral Pool) ES Ethylene Sulfate (ES) Monoalkylation AA->ES Route A: Green Protocol Protect N-Sulfonylation (e.g., TsCl, NsCl) AA->Protect Route B: Direct Annulation Azir N-Bts Aziridine Formation AA->Azir Route C: Late-Stage Diversification Zwitter Zwitterionic Intermediate (Precipitates) ES->Zwitter Prevents Over-alkylation Base1 tBuOK Cyclization Zwitter->Base1 Morph Enantiopure 3-Substituted Morpholines Base1->Morph VS Vinylsulfonium Salt Michael Addition Protect->VS VS->Morph Intramolecular Displacement Grignard Cu-Catalyzed Grignard Ring-Opening Azir->Grignard Introduces new R-group Annul Vinylsulfonium Annulation Grignard->Annul Annul->Morph Mild Deprotection

Divergent synthetic workflows for enantiopure 3-substituted morpholines from chiral amino alcohols.

Self-Validating Experimental Protocols

Protocol A: Green Synthesis via Ethylene Sulfate Monoalkylation

Adapted from Ortiz et al. and BenchChem industrial standards[1][2].

Step 1: Zwitterion Formation (Monoalkylation)

  • In an oven-dried reaction vessel, dissolve the enantiopure 1,2-amino alcohol (1.0 equiv, e.g., L-valinol) in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 0.5 M[1].

  • Add ethylene sulfate (1.1 equiv) in a single portion at room temperature.

  • Stir the mixture vigorously for 2–4 hours.

  • System Validation (IPC): Monitor the reaction visually. The mixture will transition from a clear solution to a thick white suspension as the zwitterionic intermediate precipitates[1]. LC-MS validation will show a mass shift of +108 Da (

    
    ) with no bisalkylation mass peaks[2].
    
  • Isolate the zwitterion via vacuum filtration, washing the filter cake with cold 2-MeTHF to remove unreacted starting materials[1].

Step 2: Base-Mediated Cyclization

  • Suspend the isolated zwitterion in a 1:1 mixture of 2-MeTHF and isopropanol (IPA)[1].

  • Add potassium tert-butoxide (

    
    BuOK, 2.5 equiv) portion-wise. The suspension will gradually clear as the cyclization proceeds.
    
  • Heat the reaction to 50 °C and stir for 6 hours.

  • System Validation (IPC): TLC (Ninhydrin stain) will show the disappearance of the primary amine intermediate.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. The resulting 3-substituted morpholine can be used without further purification or distilled if required[1].
Protocol B: Direct Annulation via Vinylsulfonium Salts

Optimal for substrates requiring N-protection for downstream medicinal chemistry.[3]

Step 1: Annulation Reaction

  • Dissolve the N-protected 1,2-amino alcohol (e.g., N-Tosyl-L-phenylalaninol, 1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add

    
    -phenylvinylsulfonium triflate (1.2 equiv) followed by anhydrous 
    
    
    
    (2.0 equiv).
  • Stir the heterogeneous mixture at room temperature for 16 hours.

  • System Validation (IPC): Analyze an aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the product mass confirms the successful cascade of Michael addition and subsequent intramolecular displacement of the sulfonium group[3].

Step 2: Isolation and Purification

  • Filter the crude reaction mixture through a short pad of Celite to remove the inorganic salts, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the enantiopure N-protected 3-substituted morpholine.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856. URL:[Link]

  • Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. URL:[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. URL:[Link]

Sources

Advanced Protocols for Morpholine Synthesis via Tsuji-Trost Allylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tsuji-Trost Allylation Strategies for Morpholine Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Strategic Value

Morpholine rings are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Gefitinib, Linezolid), valued for their ability to modulate lipophilicity (


) and metabolic stability. While traditional syntheses (e.g., dialkylation of amines) often suffer from harsh conditions and poor stereocontrol, Palladium-catalyzed Tsuji-Trost allylation  offers a superior alternative. This methodology enables the construction of chiral, multi-substituted morpholines under mild conditions by exploiting the unique reactivity of 

-allylpalladium intermediates.

This guide details three distinct strategic routes for morpholine assembly:

  • Intermolecular Tandem Allylation: Convergent assembly from bis-allylic electrophiles.

  • Vinyl Epoxide Ring-Opening: Regioselective access to vinyl-morpholines.

  • Intramolecular Cyclization: Enantioselective closure of tethered precursors.

Mechanistic Principles & Ligand Selection

Success in Tsuji-Trost morpholine synthesis hinges on controlling the Regioselectivity (branched vs. linear attack) and Enantioselectivity .

The "Hard" vs. "Soft" Nucleophile Dichotomy
  • Soft Nucleophiles (e.g., Sulfonamides, Malonates): Attack the carbon of the

    
    -allyl system directly (outer-sphere mechanism), typically leading to inversion of configuration.
    
  • Hard Nucleophiles (e.g., Alkoxides, Unstabilized Amines): Often attack the metal center first (inner-sphere) or require specific activation. In morpholine synthesis, the amine nitrogen acts as a soft nucleophile, while the hydroxyl oxygen (often requiring base activation) acts as a harder nucleophile.

Ligand Design for Morpholines
  • Trost Ligands (DACH-phenyl): Excellent for desymmetrization of meso-bis-benzoates.

  • WingPhos / Bis-phosphines: Crucial for controlling regioselectivity in tandem reactions, forcing attack at the more substituted position to generate chiral centers.

  • Chiral Phosphoric Acids (CPA): Used in synergistic catalysis to activate the leaving group or direct the nucleophile via H-bonding.

Strategic Route 1: Intermolecular Tandem Allylation

Concept: A "one-pot, double-substitution" where a bis-allylic electrophile reacts sequentially with a dinucleophile (amino alcohol).

Protocol A: Synthesis of Vinyl-Morpholines via Bis-Allylic Carbonates

Based on methodologies utilizing chiral bisphosphine ligands (e.g., WingPhos).

Reagents & Materials
  • Substrate: cis-1,4-Bis(benzoyloxy)but-2-ene (or cyclic carbonate equivalent).

  • Nucleophile: 2-Aminoethanol derivative (e.g., N-Tosyl-2-aminoethanol).

  • Catalyst:

    
     (2.5 mol%).
    
  • Ligand:

    
    -WingPhos or Trost Ligand (5-10 mol%).
    
  • Solvent: Dichloromethane (DCM) or THF (degassed).

  • Base:

    
     (2.0 equiv).
    
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with

    
     (10 mg) and the Chiral Ligand (20 mg). Add anhydrous DCM (2 mL) and stir at room temperature (RT) for 30 mins until the solution turns from dark purple to orange/yellow (indicating active 
    
    
    
    species).
  • Substrate Addition: Add the bis-allylic carbonate (1.0 mmol) dissolved in DCM (2 mL) to the catalyst mixture.

  • Nucleophile Injection: Add the N-protected amino alcohol (1.1 mmol) and

    
     (2.0 mmol).
    
  • Reaction: Stir at 0 °C to RT. Monitor by TLC/LCMS. The first substitution (N-allylation) is typically fast (<1 h), while the second (O-allylation/cyclization) determines the rate.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Insight: The "Memory Effect" can be observed here. If the starting material is chiral non-racemic, the Pd catalyst may retain the "memory" of the leaving group position. Use meso substrates with chiral ligands to ensure high


.

Strategic Route 2: Vinyl Epoxide Ring-Opening

Concept: Vinyl epoxides serve as masked


-allyl complexes. Pd(0) opens the epoxide to form a zwitterionic 

-allyl intermediate (alkoxide +

-allyl Pd), which is then trapped by the amine.
Protocol B: Regioselective Opening with Amino Alcohols

Targeting 2-vinylmorpholines.

Reagents
  • Substrate: Butadiene monoepoxide (or substituted vinyloxirane).

  • Nucleophile: N-Boc-ethanolamine.

  • Catalyst:

    
     (5 mol%).
    
  • Solvent: THF/Water (10:1) or anhydrous THF.

Step-by-Step Procedure
  • Activation: Dissolve

    
     (58 mg, 0.05 mmol) in THF (5 mL) under 
    
    
    
    .
  • Epoxide Opening: Add the vinyloxirane (1.0 mmol) dropwise. The solution typically changes color as the oxidative addition occurs.

  • Nucleophilic Attack: Add N-Boc-ethanolamine (1.2 mmol).

    • Note: In the absence of external base, the alkoxide generated from epoxide opening acts as the base to deprotonate the amine (if using free amine) or alcohol.

  • Cyclization: For 1,2-amino alcohols, the initial attack is usually by the Nitrogen (better nucleophile) at the distal allyl position (1,4-addition). The resulting alkoxide then attacks the internal position or requires a second step (e.g., Mitsunobu or activation) if the ring doesn't close spontaneously.

    • Direct One-Pot: Use a bis-nucleophile or a specific ligand that favors 1,2-attack followed by 1,4-closure.

Visualization of Reaction Pathways

Diagram 1: Tandem Catalytic Cycle

This diagram illustrates the "Double Tsuji-Trost" mechanism used in Route 1.

TandemTsujiTrost Pd0 Pd(0)-Ligand Active Catalyst PiAllyl1 η³-Allyl Complex I (Mono-cationic) Pd0->PiAllyl1 Oxidative Addition (-LG) Substrate Bis-Allylic Electrophile Substrate->PiAllyl1 binds Intermediate Mono-Allylated Intermediate PiAllyl1->Intermediate 1st Nucleophilic Attack (Amine N-H) PiAllyl2 η³-Allyl Complex II (Intramolecular) Intermediate->PiAllyl2 2nd Oxidative Addition (Re-ionization) Product Chiral Morpholine Product PiAllyl2->Product 2nd Nucleophilic Attack (Alcohol O-H Cyclization) Product->Pd0 Regeneration

Caption: Tandem Pd-catalyzed cycle transforming bis-electrophiles into morpholines via sequential N- and O-allylation.

Data Summary & Troubleshooting

Comparative Analysis of Conditions
ParameterStandard ConditionsAsymmetric ConditionsNotes
Pd Source

or


Pd(II) sources like

require reduction in situ.
Ligand

, dppe
Trost Ligands, WingPhos, PHOXBidentate ligands generally enforce tighter regiocontrol.
Solvent THF, DCMToluene, PhCF

Non-polar solvents often enhance enantioselectivity (

).
Temperature Reflux (60-80 °C)0 °C to RTLower temp favors kinetic control (higher

).
Troubleshooting Guide
  • Problem: Low Regioselectivity (Branched vs. Linear mixture).

    • Solution: Switch to a sterically demanding ligand (e.g., Trost naphthyl) to sterically direct the nucleophile to the less hindered terminus, or an electronic ligand (PHOX) to direct it to the more substituted terminus via trans-effect.

  • Problem: No Cyclization (Stuck at Mono-allylation).

    • Solution: The oxygen nucleophile is weak. Add a stronger base (

      
       or 
      
      
      
      ) to generate the alkoxide, or increase temperature. Ensure the leaving group on the intermediate is still active.
  • Problem: Racemization.

    • Solution: Avoid halide additives (chloride ions can cause Pd-allyl isomerization). Use non-coordinating counterions (triflate, tetrafluoroborate) if generating cationic Pd species.

References

  • Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. Source: Uozumi, Y., Tanahashi, A., & Hayashi, T. Journal of Organic Chemistry.[1] URL:[Link]

  • A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Source: Qian, C., & Tang, W. Organic Letters.[1][2] URL:[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. Source: Wolfe, J. P., et al. National Institutes of Health (PMC). URL:[Link]

  • Enantioselective Intramolecular Allylic Substitution via Synergistic Palladium/Chiral Phosphoric Acid Catalysis. Source: ChemRxiv (Preprint). URL:[Link][3][4]

  • Tsuji–Trost reaction (General Mechanism & Scope). Source: Wikipedia / General Literature. URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in Morpholine Allylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Enantiomeric Excess (ee) in Asymmetric Allylic Amination (AAA) with Morpholine Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: High

Diagnostic Hub: Define Your Problem

Before optimizing, we must diagnose the root cause of low ee. In morpholine allylation, the "enantioselectivity" problem is often a "regioselectivity" problem in disguise.

Morpholine is an achiral, secondary amine. To generate chirality, you are likely reacting it with a substituted allylic electrophile (e.g., cinnamyl carbonate or a racemic branched acetate).

The Critical Fork in the Road:

  • Scenario A: You are using Palladium (Pd) on a linear substrate (e.g., 1,3-diphenylallyl acetate).

    • Risk:[1][2] Pd tends to favor the thermodynamically stable linear product (achiral) unless specific "memory effect" conditions or cyclic substrates are used.

  • Scenario B: You are using Iridium (Ir) .[1][3][4][5][6][7][8][9][10]

    • Advantage:[1][2][11][12] Ir is the industry standard for generating chiral branched amines from linear precursors. If your ee is low here, it is a ligand or condition optimization issue.

Decision Matrix: Metal Selection & Selectivity

G Start Start: Substrate Type Linear Linear Substrate (e.g., Cinnamyl Carbonate) Start->Linear Cyclic Cyclic Substrate (e.g., Cyclohexenyl Acetate) Start->Cyclic Pd_Lin Pd Catalysis Linear->Pd_Lin Standard Conditions Ir_Lin Ir Catalysis Linear->Ir_Lin Phosphoramidite Ligands Pd_Cyc Pd Catalysis (Trost/PHOX Ligands) Cyclic->Pd_Cyc Result_Lin_Pd Linear Product (Achiral/Low ee) Pd_Lin->Result_Lin_Pd Result_Br_Ir Branched Product (High ee Potential) Ir_Lin->Result_Br_Ir Result_Cyc_Pd Chiral Product (High ee Potential) Pd_Cyc->Result_Cyc_Pd

Caption: Diagnostic flow for selecting the correct metal catalyst based on substrate geometry to ensure enantioselectivity.

Module A: Iridium-Catalyzed Systems (The Gold Standard)

For most researchers reacting morpholine with linear allylic carbonates/acetates, Iridium-phosphoramidite complexes are the required hardware.

The Mechanism of Enantiocontrol

Unlike Palladium, which forms a symmetrical


-allyl complex that is attacked at the less hindered terminus (linear), Iridium forms a complex where the nucleophile (morpholine) attacks the more substituted carbon (branched) via an outer-sphere mechanism.

Key Optimization Levers:

  • Ligand Selection (The Hardware):

    • Recommendation: Use Feringa-type phosphoramidites or Hartwig's

      
       ligands.
      
    • Why: These ligands create a tight chiral pocket. The active species is a cyclometallated complex formed via C-H activation of the ligand [1].

    • Troubleshooting: If ee is <90%, switch from simple BINOL-based phosphoramidites to those with bulky amine backbones (e.g., bis(1-phenylethyl)amine).

  • Catalyst Activation (The Spark):

    • Issue: The pre-catalyst

      
       + Ligand is not the active species. It requires activation to form the metallacycle.
      
    • Fix: Pre-activate the catalyst with n-propylamine or the morpholine itself (if tolerant) for 15-30 minutes before adding the electrophile [2].

  • Solvent Effects (The Medium):

    • Recommendation: THF (Tetrahydrofuran) is often superior.

    • Avoid: Highly polar solvents like DMF or MeOH often erode ee by stabilizing alternative transition states or promoting racemization [3].

    • Data:

      Solvent Typical Yield Typical ee
      THF High 96-99%
      Toluene High 90-95%
      DCM Moderate 85-90%

      | DMF | Low | <50% |

  • Temperature (The Goldilocks Zone):

    • Standard: Room Temperature (20-25°C).

    • Insight: Unlike many reactions where "colder is better" for ee, Ir-catalyzed AAA can suffer at low temps due to slow activation. Conversely, high temps (>50°C) promote linear product formation and racemization.

Module B: Palladium-Catalyzed Systems (Cyclic Substrates)

If you are working with cyclic substrates (e.g., cyclohexenyl acetate), Palladium is the metal of choice.

Troubleshooting Low ee in Pd-AAA:

  • Reversibility: The reaction of morpholine with the Pd-allyl complex is reversible. Over time, the thermodynamic (racemic) product accumulates.

    • Fix: Stop the reaction immediately upon completion. Do not let it stir overnight.

  • Additives: Addition of Cs₂CO₃ or DBU can enhance ee by suppressing the reformation of the Pd-allyl intermediate (preventing racemization) [4].

  • Ligand: Use Trost Ligands (DACH-Phenyl) which are designed to impose strict chiral environments on cyclic allyl systems.

Standard Operating Procedure (SOP)

Protocol: Ir-Catalyzed Enantioselective Allylation of Morpholine Target: Synthesis of chiral branched allylic morpholines from cinnamyl carbonate.

Reagents:

  • 
     (2 mol %)
    
  • Phosphoramidite Ligand (e.g., (S,S,S)-Feringa Ligand) (4 mol %)

  • Morpholine (1.2 equiv)

  • Cinnamyl methyl carbonate (1.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Activator: n-Propylamine (1.0 equiv relative to Ir)

Workflow:

  • Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with

    
     and the Phosphoramidite ligand. Add dry THF. Stir for 10 min.
    
  • Activation: Add n-propylamine (activator). Stir for 20-30 mins. Color change often observed (yellow to dark orange/red).

    • Note: This step generates the active cyclometallated species [1].[3][8]

  • Substrate Addition: Add the cinnamyl carbonate.

  • Nucleophile Addition: Add morpholine via syringe.

  • Reaction: Stir at 25°C. Monitor by TLC/NMR.

    • Checkpoint: Reaction is typically fast (1-4 hours).

  • Quench: Dilute with Et₂O, wash with saturated NaHCO₃.

  • Purification: Flash chromatography. (Note: Branched amines can be acid-sensitive; use triethylamine-treated silica if necessary).

Troubleshooting FAQ

Q1: I am getting high conversion but the product is racemic (0% ee).

  • Diagnosis: You likely formed the linear product, not the branched one.

  • Fix: Confirm regioselectivity by NMR. If linear, your Ir-catalyst is inactive (acting as simple Lewis acid) or you accidentally used Pd. Ensure strict anaerobic conditions during catalyst activation.

Q2: My ee is stuck at 80% (Target >95%).

  • Diagnosis: "Mismatch" between ligand and substrate sterics.

  • Fix:

    • Switch the amine moiety on the phosphoramidite ligand (e.g., from diethyl to bis(1-phenylethyl)).

    • Check the purity of your allylic carbonate. Hydrolysis to allylic alcohol (which reacts differently) can lower ee.

    • Lower concentration. High concentration can sometimes induce aggregate formation that lowers selectivity [5].

Q3: The reaction stalls after 50% conversion.

  • Diagnosis: Catalyst poisoning or product inhibition.

  • Fix: Morpholine is a strong nucleophile but the product (allylic morpholine) is also a ligand. Ensure your catalyst loading is sufficient (try 3-4 mol%).

Mechanistic Visualization

Understanding the Outer-Sphere Mechanism is vital for troubleshooting. The nucleophile (morpholine) attacks the allyl face opposite to the metal.

Mechanism cluster_0 Stereo-Determining Step Pre Pre-Catalyst [Ir(COD)Cl]2 + L* Active Active Species (Cyclometallated Ir) Pre->Active Activation (Amine) Allyl π-Allyl Ir Complex (Electrophile) Active->Allyl Oxidative Addition (Allyl Carbonate) Product Branched Chiral Amine (High ee) Allyl->Product Nucleophilic Attack (Morpholine) Outer-Sphere Product->Active Regeneration

Caption: The catalytic cycle of Ir-catalyzed AAA. The stereochemistry is determined during the formation of the π-allyl complex and preserved by the outer-sphere attack.

References

  • Resting State and Kinetic Studies on the Asymmetric Allylic Substitutions Catalyzed by Iridium-Phosphoramidite Complexes. Source: J. Am. Chem. Soc.[3][6][8][13] URL:[Link]

  • Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination. Source: J. Am. Chem. Soc.[3][6][8][13] URL:[Link]

  • Direct, Iridium-Catalyzed Enantioselective and Regioselective Allylic Etherification. (Solvent Effects Data) Source: NIH / J. Am. Chem. Soc. URL:[Link]

  • Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations. Source: PubMed / NIH URL:[Link]

  • Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. Source: J. Am. Chem. Soc.[3][6][8][13] URL:[Link]

Sources

Technical Support Center: Separation of 3-Allyl and 4-Allyl Morpholine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex separation of morpholine regioisomers.

Mechanistic Background & The Regioisomer Challenge

When synthesizing allylated morpholines, controlling regioselectivity is a classic synthetic hurdle. The nitrogen atom at position 4 is highly nucleophilic, making direct N-allylation kinetically favored to form 4-allylmorpholine (also known as N-allylmorpholine) ()[1]. Conversely, C-allylation at position 3 to form 3-allylmorpholine typically requires specialized directing groups, asymmetric catalysis, or lithiation strategies.

During deprotection, side reactions, or scale-up, researchers frequently encounter mixtures of these two regioisomers. Because both are low-molecular-weight, polar aliphatic amines, they exhibit severe co-elution and peak tailing on standard normal-phase silica gel, rendering traditional chromatography highly inefficient.

Structure Morph Morpholine Core C_Allyl C-Allylation (Position 3) Requires directing group Morph->C_Allyl Base/Electrophile N_Allyl N-Allylation (Position 4) Kinetically favored Morph->N_Allyl Direct Alkylation SecAmine Secondary Amine (Has N-H bond) C_Allyl->SecAmine TertAmine Tertiary Amine (No N-H bond) N_Allyl->TertAmine

Regioselectivity and structural divergence in the allylation of the morpholine core.

Frequently Asked Questions (FAQs)

Q: Why can't I separate these isomers using standard silica gel chromatography? A: 3-Allylmorpholine is a secondary amine with an active N-H hydrogen bond donor. This N-H bond interacts strongly with the acidic silanol groups on silica gel, causing severe tailing. 4-Allylmorpholine is a tertiary amine lacking this N-H bond, meaning it interacts differently but still streaks. While highly basic eluents (e.g., containing Et₃N or NH₄OH) can reduce tailing, the retention factor (


) difference is often too narrow for preparative-scale separation.

Q: Can I separate them by fractional distillation? A: 4-Allylmorpholine has a boiling point of approximately 158 °C ()[2]. While 3-allylmorpholine has a slightly higher boiling point due to intermolecular hydrogen bonding, the difference is often insufficient for clean fractional distillation on a laboratory scale without specialized micro-distillation columns.

Q: What is the most reliable method for absolute separation? A: Chemical derivatization. By treating the mixture with di-tert-butyl dicarbonate (Boc₂O), you selectively convert the secondary amine (3-allyl) into a neutral carbamate, while the tertiary amine (4-allyl) remains unreacted and basic ()[3]. This transforms a difficult chromatographic problem into a trivial acid-base extraction.

Physicochemical Data Comparison

Understanding the quantitative and qualitative differences between the two regioisomers is critical for designing a self-validating separation system.

Property3-Allylmorpholine4-Allylmorpholine
Regioisomer Type C-Allyl (Position 3)N-Allyl (Position 4)
Amine Classification Secondary AmineTertiary Amine
N-H Hydrogen Bond Donor Yes (Causes silica tailing)No
Boiling Point ~165–175 °C158 °C[2]
Reactivity with Boc₂O Highly Reactive (Forms carbamate)Unreactive[3]
Aqueous Solubility (Neutral) Moderate to HighModerate to High
Aqueous Solubility (pH < 4) Extremely High (Protonated Salt)Extremely High (Protonated Salt)

Troubleshooting Workflow: The Boc-Derivatization Protocol

This protocol leverages the fundamental difference in nucleophilicity and protonation states between secondary and tertiary amines to create a self-validating separation system[3].

Step 1: Selective Derivatization
  • Dissolve the crude mixture of 3-allyl and 4-allyl morpholine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of triethylamine (Et₃N).

  • Stir at room temperature for 2 to 4 hours. Monitor completion via TLC (ninhydrin stain will show the disappearance of the secondary amine).

Causality: The secondary amine (3-allylmorpholine) attacks Boc₂O, forming a stable, neutral Boc-carbamate. The tertiary amine (4-allylmorpholine) may transiently attack Boc₂O, but lacking a proton to lose, the intermediate is unstable and collapses back to the starting materials.

Step 2: Liquid-Liquid Extraction (The Separation)
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (3 x 50 mL).

Causality & Self-Validation: The 1M HCl protonates the unreacted 4-allylmorpholine, converting it into a highly water-soluble hydrochloride salt that partitions entirely into the aqueous layer. The Boc-3-allylmorpholine, now lacking basicity due to the electron-withdrawing carbamate group, remains entirely in the organic DCM layer. The separation is self-validating: the organic layer cannot retain the tertiary amine salt, and the aqueous layer cannot dissolve the lipophilic carbamate.

Step 3: Recovery of Pure Isomers

For 3-Allylmorpholine:

  • Dry the DCM layer (containing Boc-3-allylmorpholine) over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Treat the resulting residue with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 1 hour at room temperature to cleave the Boc group.

  • Basify with 2M NaOH, extract with fresh DCM, dry, and concentrate to yield pure 3-allylmorpholine.

For 4-Allylmorpholine:

  • Take the acidic aqueous layer from Step 2 (containing 4-allylmorpholine • HCl) and carefully basify to pH > 10 using 2M NaOH.

  • Extract the free-based tertiary amine with fresh DCM (3 x 50 mL).

  • Dry over Na₂SO₄, filter, and concentrate to recover pure 4-allylmorpholine.

Workflow Mix Mixture: 3-Allylmorpholine & 4-Allylmorpholine Boc 1. Derivatization Add Boc2O, Et3N, DCM Mix->Boc Extract 2. Liquid-Liquid Extraction Wash with 1M HCl Boc->Extract Org Organic Layer (DCM) Boc-3-Allylmorpholine Extract->Org Neutral Carbamate Aq Aqueous Layer 4-Allylmorpholine • HCl Extract->Aq Protonated Amine Deprotect 3a. Deprotection TFA / DCM Org->Deprotect Base 3b. Basification NaOH, Extract with DCM Aq->Base Pure3 Pure 3-Allylmorpholine (Secondary Amine) Deprotect->Pure3 Pure4 Pure 4-Allylmorpholine (Tertiary Amine) Base->Pure4

Workflow for the chemical separation of 3-allyl and 4-allyl morpholine via Boc-derivatization.

References

  • [1] American Chemical Society (ACS). "Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization" Chemical Reviews. URL:[Link]

  • [3] Biotage. "Chemistry Data Sheet: Separation of Secondary and Tertiary Amines." URL: [Link]

Sources

Module 1: The Chromatography Clinic (HPLC & SFC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polar Chiral Amine Purification Support Center .

This technical guide is structured as a Tier-2 Engineering resource. We bypass generic advice to address the specific physicochemical contradictions inherent to polar chiral amines: they are too polar for standard Normal Phase (NP), often too lipophilic or basic for standard Reversed Phase (RP), and their lack of chromophores complicates detection.

Status: Active Ticket Primary Issue: Peak Tailing, Retention Loss, and Solubility Limits.

Q1: My amine sticks to the column and elutes as a broad, tailing peak. Increasing the organic modifier doesn't help. What is happening?

Diagnosis: You are likely experiencing silanol overload . Polar amines possess a lone pair of electrons that interact aggressively with the acidic silanol groups (


) on the silica support of the Chiral Stationary Phase (CSP). This secondary interaction competes with the chiral selector, causing peak tailing and retention time instability.

The Protocol (The "Basic" Fix): You must suppress the ionization of the residual silanols or the amine itself.

  • Add a Basic Modifier: Add 0.1% Diethylamine (DEA) , Triethylamine (TEA) , or Ethanolamine to your mobile phase.

    • Mechanism: The stronger base (additive) saturates the active silanol sites, effectively "masking" them from your analyte.

  • The "0.5% Rule": If tailing persists, increase the additive to 0.5%. Do not exceed this on coated phases (e.g., CHIRALPAK® AD/OD) without checking the manual, as high pH can degrade the silica support [1].

  • TFA Warning: Never use Trifluoroacetic Acid (TFA) alone for amines. If you must use TFA to improve solubility, you must pair it with a stoichiometric excess of DEA/TEA to form an in-situ buffer, or you will protonate the amine (

    
    ), potentially ruining chiral recognition on certain selectors.
    
Q2: My sample precipitates in the Hexane/Ethanol mobile phase (Normal Phase). How do I purify it?

Diagnosis: Solubility Mismatch. Polar amines often resist dissolution in alkanes.

The Protocol: Switch to Polar Organic Mode (POM). POM utilizes 100% polar solvents (Methanol, Acetonitrile) without water. This mode is ideal for polar amines but requires specific hardware and column compatibility.

  • Step 1: Column Selection. You must use Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF, IG).

    • Why? Coated phases (AD, OD) will be stripped and destroyed by 100% Ethyl Acetate, THF, or DCM. Immobilized phases are chemically bonded and tolerate these "forbidden" solvents [2].

  • Step 2: The Solvent Screen.

    • Base Line: 100% Methanol + 0.1% DEA.

    • Alternative: 100% Acetonitrile + 0.1% DEA (Often provides different selectivity).

    • Co-Solvent: If solubility is still poor, use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as the primary solvent, with MeOH as the modifier.

    • Example: 90% DCM / 10% MeOH / 0.1% DEA.

Data: Mobile Phase Compatibility Matrix

Column TypeAlkane/Alcohol (NP)100% MeOH/ACN (POM)DCM/THF/EtOAcAdditive Tolerance
Coated (AD, OD)✅ Excellent✅ Possible (Check Manual)DESTROYED Low (<0.5%)
Immobilized (IA-IG)✅ Excellent✅ Excellent✅ ExcellentHigh (Robust)
Zwitterionic (ZWIX)❌ PoorPreferred (MeOH/ACN/H2O)❌ PoorSpecific Buffers
Visualization: HPLC Method Development Workflow

HPLC_Workflow start Start: Polar Chiral Amine solubility Check Solubility in Hexane start->solubility mode_np Soluble? Run Normal Phase (Hexane/EtOH + 0.1% DEA) solubility->mode_np Yes mode_pom Insoluble? Switch to Polar Organic Mode (POM) solubility->mode_pom No col_select Select Immobilized Column (IA, IC, IG) mode_pom->col_select screen_1 Screen 1: 100% MeOH + 0.1% DEA col_select->screen_1 screen_2 Screen 2: 100% ACN + 0.1% DEA col_select->screen_2 screen_3 Screen 3: MtBE or DCM + MeOH + DEA col_select->screen_3

Caption: Decision logic for selecting the correct chromatographic mode based on analyte solubility.

Module 2: The Crystallization Lab (Scale-Up)

Status: Active Ticket Primary Issue: No precipitation (oiling out) or low yields.

Q3: I've tried Tartaric Acid and Mandelic Acid, but I only get an oil or no solid. Is my compound unresolvable?

Diagnosis: You are facing the "Trial-and-Error Trap." Single-agent screening has a high failure rate for complex amines.

The Protocol: "Dutch Resolution" Strategy. The Dutch Resolution method, pioneered by the University of Groningen, utilizes a family of resolving agents simultaneously to induce nucleation [3].

  • The Mix: Instead of using 1.0 equivalent of Pure Agent A, use a mixture:

    • 0.95 eq Agent A (Parent)

    • 0.05 eq Agent B (Structural analog of A)

    • 0.05 eq Agent C (Structural analog of A)

  • The Mechanism: The impurities (Analogs B and C) act as nucleation inhibitors for the wrong diastereomer or as nucleation promoters for the correct one. Once crystals form, they are usually composed of the amine and the Parent Agent A.

  • Common Families:

    • Mandelic Acid Family: Mandelic acid + p-Methylmandelic acid + p-Chloromandelic acid.

    • Phosphoric Acids:[1] Chiral phosphoric acids (e.g., BINOL-derived) are excellent for amines that fail with carboxylic acids.

Q4: I have crystals, but the Enantiomeric Excess (ee) is stuck at 80%.

Diagnosis: Eutectic composition limit or inclusion of mother liquor.

The Protocol: The Recrystallization Ramp.

  • Don't just cool it: Dissolve the salt at boiling point.

  • Slow Cool: Allow to cool to room temperature over 4-6 hours. Rapid cooling traps the other diastereomer.

  • The Solvent Switch: If MeOH/Water failed, switch to iPrOH (Isopropanol) . iPrOH reduces the solubility of the salt significantly compared to MeOH, often forcing a tighter crystal lattice that excludes the wrong enantiomer [4].

Module 3: The Derivatization Suite (Detection & Separation)

Status: Active Ticket Primary Issue: Analyte has no UV absorbance or is too polar for any column.

Q5: My amine is "invisible" (no UV chromophore) and I don't have a CAD/ELSD detector. How do I purify it?

Diagnosis: Detection limitation.

The Protocol: Strategic Derivatization. Transform the amine into a UV-active, less polar carbamate. This is often faster than fighting with method development on the free amine [5].

  • Protection: React the amine with Boc-anhydride (

    
    )  or Cbz-Cl .
    
    • Benefit 1: Adds a UV chromophore (Carbonyl for Boc, Aromatic ring for Cbz).

    • Benefit 2: Removes the H-bond donor/acceptor capability of the amine, eliminating silanol tailing.

    • Benefit 3: Drastically increases solubility in standard organic solvents (Hexane/EtOAc).

  • Purification: The protected amine can now be separated on standard chiral columns (AD-H, OD-H) using simple Hexane/IPA mixtures.

  • Deprotection:

    • Boc: Acidic cleavage (TFA/DCM or HCl/Dioxane).

    • Cbz: Hydrogenation (

      
      , Pd/C).
      
    • Caution: Ensure your chiral center is not racemized during deprotection (avoid strong heat with strong base).

Visualization: Purification Strategy Decision Tree

Purification_Strategy start Input: Polar Chiral Amine uv_check Is UV Active? start->uv_check direct_sep Direct Separation (See Module 1) uv_check->direct_sep Yes derivatize Derivatize (Boc/Cbz) Adds UV + Reduces Polarity uv_check->derivatize No uv_yes Yes uv_no No final Pure Chiral Amine direct_sep->final purify_prot Purify Protected Amine (Standard NP Chiral HPLC) derivatize->purify_prot deprotect Deprotection (Acid or H2/Pd) purify_prot->deprotect deprotect->final

Caption: Workflow for handling amines with poor detection properties or extreme polarity.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

  • Dalmolen, J., et al. (2005). Dutch Resolution of Racemates. University of Groningen. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 3-Substituted Morpholine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing C-substituted morpholines often presents unique stereochemical and kinetic hurdles. This guide provides mechanistic troubleshooting, frequently asked questions, and self-validating protocols to help you overcome low yields during the intramolecular cyclization of 3-substituted morpholines.

DIAGNOSTIC WORKFLOW

Troubleshooting Start Low Yield in 3-Substituted Morpholine Cyclization Q1 Are oligomers/polymers forming? Start->Q1 Q2 Is it a transition-metal catalyzed carboamination? Q1->Q2 No Sol1 Increase dilution (e.g., <0.05 M) or change N-protecting group Q1->Sol1 Yes Q3 Is pseudo-A1,3 strain hindering closure? Q2->Q3 No Sol2 Switch to electron-rich aryl halides or tune ligand (e.g., P(2-furyl)3) Q2->Sol2 Yes Sol3 Use photoredox radical conditions or modify C3 steric bulk Q3->Sol3 Yes

Diagnostic Decision Tree for Morpholine Cyclization Troubleshooting.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why am I isolating oligomeric or polymeric byproducts instead of the desired cyclic morpholine? A1: This is a classic kinetic issue where intermolecular reactions outcompete the desired intramolecular cyclization. For example, during the cyclization of N-(2-haloacyl)-amino acids, the high trans-cis energy barrier of the non-alkylated amide bond prevents the molecule from adopting the required conformation for [1]. This leads to the formation of alternating polydepsipeptides rather than the target morpholine-2,5-diones[1]. Causality & Solution: Run the reaction at high dilution (e.g., <0.05 M) to statistically favor intramolecular collisions, or alkylate the amide nitrogen to lower the trans-cis rotational barrier.

Q2: My Pd-catalyzed carboamination of O-allylethanolamines works well with electron-rich aryl bromides, but fails with electron-poor ones. Why? A2: The electronic nature of the aryl halide coupling partner critically dictates the success of the morpholine-forming reaction[2]. Electron-poor aryl bromides often lead to complex mixtures because they accelerate oxidative addition but drastically slow down the rate-limiting , allowing competitive β-hydride elimination pathways to dominate[2]. Causality & Solution: Switch to a less electron-donating ligand, such as tri(2-furyl)phosphine (P(2-furyl)3), which accelerates reductive elimination and suppresses side reactions[2].

Q3: How does pseudo-A1,3 strain affect my diastereoselectivity and overall yield? A3: When synthesizing 2- and 3-substituted morpholines, steric clash (pseudo-A1,3 strain) between the C-3 substituent and a bulky N-protecting group (like N-Tosyl) forces the morpholine ring into a [3]. This strain can prevent the nucleophilic oxygen or nitrogen from reaching the optimal trajectory for ring closure. Causality & Solution: Utilize diastereoconvergent photoredox radical processes, which proceed via a common radical intermediate that naturally relaxes to avoid pseudo-A1,3 strain, yielding the thermodynamically stable morpholine congener[3].

Q4: I am using an α-phenylvinylsulfonium salt for cyclization. Why do Boc and Cbz protecting groups fail? A4: While N-Tosyl (Ts) and N-Nosyl (Ns) protected amino alcohols successfully cyclize to form stereodefined C-substituted morpholines, carbamate protecting groups like Boc and Cbz fail entirely, resulting in unreacted starting material or . Causality & Solution: The sulfonamide proton is sufficiently acidic to be deprotonated by Cs2CO3, generating a strong enough nucleophile for the Michael addition/cyclization cascade. Carbamates lack this optimal balance of acidity and nucleophilicity.

QUANTITATIVE DATA & OPTIMIZATION TABLES

Table 1: Optimization of Pd-Catalyzed Carboamination Conditions [2]

Aryl Halide ElectronicsExpected Yield RangePrimary ByproductsCorrective Action
Electron-Rich 60 - 85%MinimalMaintain standard conditions (Pd(OAc)2, Toluene, 105 °C).
Electron-Neutral 50 - 75%Unreacted SMIncrease catalyst loading or reaction time.
Electron-Poor < 20%Complex mixturesSwitch ligand to P(2-furyl)3 to accelerate reductive elimination.

Table 2: Protecting Group Effects on Regioselectivity and Yield

N-Protecting GroupRegioselectivity (Morpholine:Other)YieldMechanistic Observation
N-Tosyl (Ts) > 20:175%Optimal balance of nucleophilicity and steric bulk.
N-Nosyl (Ns) 10:162%Lower regioselectivity due to altered electronics.
N-Boc / N-Cbz N/A0%Fails to cyclize; forms polar unidentifiable mixtures.
EXPERIMENTAL PROTOCOLS & SELF-VALIDATING WORKFLOWS
Protocol 1: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination[2]

Mechanistic Goal: Achieve stereoselective C-N and C-C bond formation in a single step while avoiding β-hydride elimination.

  • Preparation: In a nitrogen-filled glovebox, dissolve the enantiopure O-allylethanolamine (1.0 equiv) and the aryl bromide (1.2 equiv) in anhydrous toluene to achieve a 0.3 M concentration.

    • Self-Validation Check: The solution must be completely clear. Any cloudiness indicates moisture contamination, which will prematurely quench the active Pd(0) species.

  • Catalyst & Ligand Addition: Add Pd(OAc)2 (4 mol %) and P(2-furyl)3 (8 mol %).

    • Causality: The use of P(2-furyl)3 is critical. Its reduced electron-donating capacity compared to PPh3 facilitates faster reductive elimination, preventing the formation of complex mixtures often seen with electron-poor substrates.

  • Base Addition & Heating: Add NaOtBu (1.2 equiv). Seal the vessel, remove it from the glovebox, and heat to 105 °C for 12–14 hours.

  • Monitoring & Workup:

    • Self-Validation Check: Monitor the reaction via TLC. The complete disappearance of the aryl bromide spot confirms successful oxidative addition and progression of the catalytic cycle.

    • Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Base-Mediated Intramolecular Etherification via Ring Opening of 2-Tosyl-1,2-Oxazetidine[3]

Mechanistic Goal: Construct highly decorated, conformationally rigid morpholines while managing pseudo-A1,3 strain.

  • Reagent Mixing: Combine 2-tosyl-1,2-oxazetidine (1.0 equiv, e.g., 0.30 mmol) and the appropriate α-formyl carboxylate (1.0 equiv) in 0.5 mL of 1,4-dioxane.

  • Base Catalysis: Add K2CO3 (1.2 equiv) to the mixture at room temperature.

    • Causality: K2CO3 is a mild base that promotes the initial ring-opening and hemiaminal formation without triggering premature elimination or epimerization at the sensitive stereocenters.

  • Cyclization: Stir the reaction mixture at room temperature for 16 hours.

    • Self-Validation Check: Take a small aliquot for 1H NMR analysis. The crude spectrum should show the complete disappearance of the highly strained oxazetidine ring protons, confirming primary ring opening and subsequent cyclization.

  • Isolation: Dilute the mixture with water and extract three times with dichloromethane (DCM). Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the morpholine hemiaminal.

REFERENCES
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives Source: Macromolecular Chemistry and Physics (University of Twente Repository) URL:[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines Source: The Journal of Organic Chemistry (PMC - NIH) URL:[Link]

  • Synthesis of 6- and 7‑Membered N‑Heterocycles Using α‑Phenylvinylsulfonium Salts Source: Organic Letters (University of Bristol) URL:[Link]

Sources

Technical Support Center: Optimizing Pd-Catalyst Loading for Carboamination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of palladium-catalyst loading in carboamination reactions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve robust, efficient, and scalable results.

Section 1: Troubleshooting Common Issues

This section is designed to address specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

Q: My carboamination reaction is not working, or the yield is disappointingly low. What are the first things I should check?

A: A low or non-existent yield is a common but solvable issue. A systematic check of your reaction parameters is the most effective approach.

Initial Checks (The "Usual Suspects"):

  • Integrity of Reagents and Solvents: Ensure all reagents, especially the amine and aryl halide, are of high purity. Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, and water can interfere with the base and catalyst activity.[1] Rigorous exclusion of air using an inert atmosphere (argon or nitrogen) is critical.[1]

  • Catalyst and Ligand Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it requires in situ reduction to the active Pd(0) species.[2] Inefficient activation will lead to a low concentration of the active catalyst. Consider using a well-defined Pd(0) precursor like Pd₂(dba)₃ or a modern, air-stable precatalyst to ensure consistent activation.[3][4]

  • Base Strength and Solubility: The choice of base is critical. Strong, sterically hindered bases like NaOtBu are common, but their functional group tolerance can be low.[4] If your substrates are sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, which can significantly improve tolerance for groups like esters and ketones.[4][5] Ensure the base is fully dissolved or adequately suspended in the reaction medium.

Systematic Troubleshooting Workflow:

If the initial checks do not resolve the issue, a more detailed investigation is warranted. The following flowchart outlines a logical progression for troubleshooting.

G cluster_0 A Start: Low/No Yield B Verify Reagent Purity & Inert Atmosphere A->B C Check Catalyst Precursor & Ligand Integrity B->C  Issue Persists H Successful Reaction B->H  Problem Solved D Optimize Base & Solvent C->D  Issue Persists C->H  Problem Solved E Screen Ligands D->E  Issue Persists D->H  Problem Solved F Screen Catalyst Loading & L:Pd Ratio E->F  Partial Improvement E->H  Problem Solved G Adjust Temperature & Reaction Time F->G  Partial Improvement F->H  Problem Solved G->H  Optimized

Caption: Troubleshooting flowchart for low-yield carboamination reactions.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q: I'm observing a black precipitate in my reaction, and the conversion has stalled. What's happening?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1] This reduces the concentration of the active, soluble catalyst, causing the reaction to stall.[1]

Causality and Solutions:

  • Insufficient Ligand Stabilization: The primary role of the phosphine ligand is to stabilize the Pd(0) center and prevent aggregation. If the ligand is not effective or is present in a suboptimal ratio, decomposition is more likely.

    • Solution: Increase the ligand-to-palladium (L:Pd) ratio. For monodentate ligands, a 2:1 ratio is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is standard.[2] Consider switching to more sterically bulky and electron-rich ligands, such as biarylphosphines (e.g., RuPhos, BrettPhos), which are excellent at protecting the palladium center.[6][7]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[1]

    • Solution: Lower the reaction temperature and extend the reaction time. An initial screen at 80-90 °C is often a good compromise between reaction rate and catalyst stability.[8][9]

  • Presence of Oxygen: Trace oxygen readily oxidizes the active Pd(0) catalyst, leading to decomposition.[1]

    • Solution: Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[1]

Issue 3: Significant Side Product Formation

Q: My reaction is producing the desired product, but I'm also seeing significant side products like Heck arylation or amine homocoupling. How can I improve selectivity?

A: Side product formation indicates that one or more steps in the catalytic cycle are either too slow or that competing pathways are kinetically favorable. The choice of ligand, base, and solvent can dramatically influence the selectivity.

  • Heck Arylation: This side reaction can predominate when the desired aminopalladation step is slow.[7]

    • Solution: This issue is often ligand-dependent. Changing the ligand can alter the rates of the competing pathways. For example, in some systems, switching from a bromide to a triflate electrophile and using a more polar solvent like PhCF₃ can favor the carboamination pathway over Heck arylation.[7]

  • N-Arylation or N-Vinylation: Competing C-N bond formation at the starting amine can be an issue, particularly with certain substrates.[10]

    • Solution: The choice of ligand is key to controlling this selectivity. For example, using P(2-furyl)₃ as a ligand has been shown to slow down the C-N bond-forming reductive elimination, thereby favoring the desired carboamination pathway in challenging systems.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Pd-catalyzed carboamination reaction?

A1: A typical starting point for catalyst loading in academic settings is often between 1-2.5 mol % of the palladium precursor.[7][8] For industrial applications or on a larger scale, loadings are often pushed much lower, sometimes below 0.1 mol %, to minimize cost and residual palladium in the final product. The optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions.

ApplicationTypical Pd Loading (mol %)Key Considerations
Initial Screening 1.0 - 2.5Prioritize achieving a successful reaction and identifying promising conditions.[8][9]
Optimization 0.1 - 1.0Balance reaction efficiency with catalyst cost.
Process Development < 0.1Focus on high turnover number (TON), cost-effectiveness, and minimizing metal contamination.[11]

Q2: How does the choice of ligand affect the required catalyst loading?

A2: The ligand is arguably the most important factor in determining catalyst efficiency and, therefore, the required loading. Highly efficient ligands can achieve high turnover numbers (TONs), allowing for significantly lower catalyst loadings.

  • Mechanism: The ligand influences all steps of the catalytic cycle: oxidative addition, aminopalladation, and reductive elimination.[8][11] Electron-rich and sterically bulky biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) are exceptionally effective because they promote the often rate-limiting reductive elimination step, accelerating catalyst turnover.[3][6]

  • Practical Impact: A reaction that requires 2 mol % Pd with a simple ligand like PPh₃ might proceed efficiently with only 0.5 mol % Pd or less when a specialized biarylphosphine ligand is used.[3][12] Some advanced multi-ligand systems have demonstrated high reactivity and broad substrate scope at very low Pd loadings.[6]

Q3: Can I reduce my catalyst loading without sacrificing yield? How do I approach this?

A3: Yes, reducing catalyst loading is a primary goal of reaction optimization. This should be done systematically after a reliable set of initial conditions has been established.

Protocol: Catalyst Loading Screening Experiment

This protocol outlines a parallel screening approach to efficiently determine the minimum required catalyst loading.

  • Preparation (in a glovebox):

    • Prepare a stock solution of your palladium precursor (e.g., Pd₂(dba)₃) and your chosen ligand in degassed solvent.

    • Prepare a separate stock solution containing your substrates (aminoalkene, aryl halide) and an internal standard (for GC/LC analysis) in degassed solvent.

  • Reaction Setup:

    • To an array of reaction vials equipped with stir bars, add the required amount of base (e.g., NaOtBu or Cs₂CO₃).

    • Dispense decreasing volumes of the catalyst/ligand stock solution into the vials to achieve a range of catalyst loadings (e.g., 2.0%, 1.5%, 1.0%, 0.5%, 0.25%, 0.1%). Run each concentration in duplicate.

    • Initiate the reactions by adding the substrate stock solution to each vial.

  • Execution and Analysis:

    • Seal the vials and place them in a pre-heated reaction block.

    • Run the reactions for a set period (e.g., 12-24 hours).

    • After cooling, quench the reactions and analyze the conversion/yield in each vial using GC-MS or LC-MS by comparing the product peak area to the internal standard.

  • Interpretation:

    • Plot the yield as a function of catalyst loading to identify the point at which the yield begins to drop significantly. The optimal loading is typically the lowest concentration that still provides a high and reproducible yield.

G cluster_0 A Prepare Stock Solutions (Catalyst/Ligand, Substrates) C Dispense Varying Amounts of Catalyst Stock Solution A->C B Aliquot Base into Reaction Vials B->C D Add Substrate Stock Solution to Initiate C->D E Heat & Stir for Set Time D->E F Quench & Analyze (GC/LC-MS) E->F G Plot Yield vs. Loading & Determine Optimum F->G

Caption: Workflow for a catalyst loading screening experiment.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society, 132(37), 13158–13159. [Link]

  • Ney, J. E., & Wolfe, J. P. (2007). Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles. Angewandte Chemie International Edition, 46(33), 6273-6276. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Galeandro-Diamant, T. (2016). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL theses. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Rossi, M. A., & Wolfe, J. P. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society. [Link]

  • Ney, J. E., & Wolfe, J. P. (2004). Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. Journal of the American Chemical Society, 126(12), 3978–3987. [Link]

  • Rosen, B. R., & Wolfe, J. P. (2007). Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-Substituted Pent-4-enylamines. Organic Letters, 9(18), 3507–3510. [Link]

  • Edelris. (n.d.). Pd-catalyzed carboamination – A key reaction to explore 3D diversity. Edelris Resources & Publications. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. [Link]

  • Reetz, M. T., & Sostmann, S. (2004). Screening of Chiral Catalysts and Catalyst Mixtures by Mass Spectrometric Monitoring of Catalytic Intermediates. Angewandte Chemie International Edition, 43(14), 1844-1847. [Link]

  • Williamson, K. S., & Bower, J. F. (2015). An Umpolung Approach to Alkene Carboamination: Palladium Catalyzed 1,2-Amino-Acylation, -Carboxylation, -Arylation, -Vinylation, and -Alkynylation. Journal of the American Chemical Society, 137(22), 7132–7135. [Link]

  • Neukom, J. D., Perch, N. S., & Wolfe, J. P. (2006). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Organic Letters, 8(16), 3469–3472. [Link]

  • ResearchGate. (n.d.). Screening of optimal reaction condition a. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting N-Alkylation in C-Allylation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource for researchers encountering regioselectivity issues in C-allylation.

Ticket Type: Regioselectivity Optimization (Ambident Nucleophiles) Applicable Substrates: Indoles, Pyrroles, Amides, Enolates, Amino-acid derivatives. Core Issue: Unwanted N-alkylation competing with desired C-allylation.

Introduction: The Ambident Nucleophile Challenge

Welcome to the Advanced Synthesis Support Module. If you are reading this, you are likely observing a mixture of regioisomers. In nucleophilic substitution—particularly Tsuji-Trost allylation—substrates like indoles or enolates act as ambident nucleophiles .[1] They possess two reactive centers:

  • Soft Center (Carbon): Orbital-controlled, typically favored by orbital overlap (HOMO-LUMO).[1]

  • Hard Center (Nitrogen/Oxygen): Charge-controlled, favored by electrostatic attraction.[1]

The Goal: Suppress the kinetic or electrostatic trap (N-alkylation) to favor the thermodynamic or orbital-controlled product (C-allylation).

Module 1: Diagnostic Triage

Q: I see two distinct spots on my TLC/peaks on HPLC. How do I quickly identify the N-allyl vs. C-allyl product without full NMR characterization?

A: While 2D-NMR (HMBC) is the gold standard, you can often deduce identity based on polarity and spectral signatures:

  • TLC/Polarity (Silica Gel):

    • N-Allyl Product: Generally less polar (Higher

      
      ).[1]
      
    • C-Allyl Product: Generally more polar (Lower

      
      ).[1]
      
    • Reasoning: C-allylation (e.g., at C3 of indole) retains the N-H moiety, which is a strong hydrogen bond donor, increasing interaction with the silica stationary phase. N-allylation removes this donor, decreasing polarity.[1]

  • 1H NMR Diagnostic:

    • N-Allyl: Look for the disappearance of the broad N-H singlet (typically 8.0–10.0 ppm for indoles). The allyl

      
       adjacent to nitrogen often shifts upfield relative to C-bound allyl due to shielding effects, but this varies.
      
    • C-Allyl: The N-H singlet remains visible (often sharpened).[1]

Module 2: Mechanistic Root Cause Analysis

Q: I am using Palladium (Tsuji-Trost) catalysis. Why is the "Hard" Nitrogen reacting when Pd-allyl species are supposed to be "Soft" electrophiles?

A: The "Soft" character of the


-allylpalladium complex is not absolute. The mechanism bifurcates based on the nucleophile's nature:
  • The "Soft" Pathway (Desired for C-bond):

    • Nucleophile attacks the Allyl Ligand directly (outer-sphere attack).[1]

    • Favored by: Neutral nucleophiles, pKa < 25, "soft" anions.[1]

  • The "Hard" Pathway (Side Reaction):

    • Nucleophile attacks the Metal Center (Pd) first (inner-sphere coordination), followed by reductive elimination.

    • Favored by: Hard anions (localized negative charge), strong bases, sterically unhindered metal centers.[1]

Troubleshooting Logic: If you observe N-allylation, your system is likely funneling the substrate through the inner-sphere (metal attack) pathway. You must destabilize the N-Pd interaction or shield the metal center.

Q: Does the counter-ion of my base really matter?

A: Yes, critically. This is the "Ion-Pairing Effect."

  • Loose Ion Pairs (K+, Cs+, Ammonium): The anion is "naked" and highly reactive. This increases the electron density on the Nitrogen (Hard center), promoting N-attack.

  • Tight Ion Pairs / Chelation (Li+, Mg2+, Zn2+): Hard cations coordinate tightly to the Hard center (Nitrogen), effectively "masking" it. This forces the reaction to proceed via the softer Carbon center.

Module 3: Optimization Protocols

Protocol A: Solvent & Base Switch (The "Softening" Approach)

Issue: High N-alkylation in DMF/NaH. Solution: Switch to a solvent that solvates cations poorly or hydrogen-bonds to the leaving group, and use a base that promotes tight ion pairing.

ParameterHigh N-Selectivity (Avoid)High C-Selectivity (Target)Mechanism of Action
Solvent DMF, DMSO, HMPATHF, Toluene, DCM, TFEPolar aprotic solvents strip cations, leaving "naked" N-anions. Non-polar solvents favor tight ion pairing.[1]
Base NaH, KH, t-BuOKLiOtBu, K2CO3, Et3NStrong bases fully deprotonate (Indolide formation). Weaker bases rely on equilibrium deprotonation.[1]
Additive 18-Crown-6LiCl, ZnCl2, Mg(OTf)2Lewis acids (Zn, Mg) coordinate to the N-lone pair, blocking it and activating the C-nucleophile.
Protocol B: Ligand Engineering

Issue: Standard PPh3 gives poor selectivity. Solution: Increase steric bulk around the metal center to prevent "Hard" inner-sphere attack.

  • Bidentate Ligands (e.g., dppe, dppp): The "bite angle" influences the electrophilicity of the allyl terminus. Larger bite angles often favor C-alkylation.[1]

  • Steric Bulk: Use bulky ligands (e.g., Trost Ligand, P(o-tol)3). A crowded metal center makes it difficult for the Nitrogen to coordinate to the Pd, forcing the nucleophile to attack the allyl ligand (outer-sphere) instead.

Module 4: Visualization & Logic Flows

Figure 1: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step based on observed results.

TroubleshootingFlow Start Start: C-Allylation Attempt Obs Observation: Major Product? Start->Obs N_Prod N-Alkylated (Side Product) Obs->N_Prod High Rf Spot C_Prod C-Alkylated (Desired) Obs->C_Prod Low Rf Spot CheckSolv Check Solvent: Is it DMF/DMSO? N_Prod->CheckSolv Success Success: Proceed to Scale-up C_Prod->Success Optimize Yield Action1 Switch to THF or Toluene (Promote Ion Pairing) CheckSolv->Action1 Yes CheckBase Check Base: Is it NaH/KH? CheckSolv->CheckBase No Action2 Switch to LiOtBu or Add Zn(OTf)2 / MgCl2 CheckBase->Action2 Yes CheckLigand Ligand Check: Monodentate? CheckBase->CheckLigand No Action3 Switch to Bulky Bidentate (e.g., dppf, Trost Ligand) CheckLigand->Action3 Yes

Caption: Decision matrix for diagnosing and correcting N-alkylation side reactions.

Figure 2: Mechanistic Divergence (Hard vs. Soft)

Understanding where the nucleophile attacks is key to controlling the outcome.

Mechanism PdAllyl Pd(II)-Pi-Allyl Complex Inner Inner Sphere Attack (Attack on Metal) PdAllyl->Inner Hard Nuc / Low Sterics Outer Outer Sphere Attack (Attack on Allyl) PdAllyl->Outer Soft Nuc / High Sterics Nuc Ambident Nucleophile (Indole/Enolate) Nuc->Inner N-Attack Nuc->Outer C-Attack N_Prod N-Allylation (Reductive Elimination) Inner->N_Prod C_Prod C-Allylation (Direct Displacement) Outer->C_Prod

Caption: Mechanistic bifurcation in Tsuji-Trost allylation. C-allylation requires outer-sphere attack.

Module 5: Advanced FAQs

Q: Can I use Iridium instead of Palladium?

A: Yes. Iridium catalysts (often with phosphoramidite ligands) are famous for high regio- and enantioselectivity.[1] They typically favor branched products (attacking the more substituted carbon of the allyl), but they also exhibit excellent C-selectivity over N-alkylation due to the specific geometry of the Ir-allyl intermediate which disfavors N-coordination.

Q: What is the "Friedel-Crafts" Alternative?

A: If Tsuji-Trost conditions (Basic) persistently yield N-alkylation, switch to Acidic Conditions .

  • Reagents: Allyl alcohol + Lewis Acid (e.g.,

    
    ) or Brønsted Acid.[1]
    
  • Mechanism: Generates a carbocation (or activated allyl species) that reacts via electrophilic aromatic substitution (Friedel-Crafts).[1]

  • Selectivity: This mechanism is almost exclusively C-selective (C3 for indoles) because the Nitrogen is often protonated (deactivated) or the transition state requires the nucleophilic character of the pi-system, not the lone pair.

References

  • Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.[1] Link

  • Bandini, M., & Melloni, A. (2009).[1] Friedel-Crafts Alkylation of Indoles with Allylic Alcohols.[1] Chemical Society Reviews.[1][2] Link

  • Hartwig, J. F., & Stanley, L. M. (2010).[1] Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketone Enolates. Journal of the American Chemical Society.[1][3][4] Link

  • BenchChem Technical Support. (2025). Strategies for Controlled N- vs C-Alkylation of Indoline. Link

  • Organic Chemistry Portal. (2024).[1] Tsuji-Trost Reaction Mechanism and Selectivity.[1][5][6] Link

Sources

Technical Support Center: (S)-3-Allylmorpholine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 5892-AM-STAB
Topic: Stability Profile & Salt Selection for (S)-3-Allylmorpholine
Status: Resolved (Expert Verified)

Executive Summary

(S)-3-Allylmorpholine is a chiral secondary amine widely used as a building block in medicinal chemistry. Users frequently report stability issues with the free base form, including discoloration (yellowing/browning), oiling out, and inconsistent stoichiometry.

The definitive technical resolution is to convert the free base into a stable salt form immediately after isolation. The free base is kinetically unstable due to oxidative susceptibility and hygroscopicity. For long-term storage (>1 week), the Hydrochloride (HCl) or Tosylate (TsOH) salts are the recommended solid-state forms.

Module 1: The Stability Paradox (Free Base vs. Salt)

Why does my (S)-3-allylmorpholine free base turn yellow?

The free base of (S)-3-allylmorpholine is a secondary amine.[1] While the morpholine ring is generally robust, the secondary nitrogen is chemically active.

  • Oxidative Degradation (N-Oxidation): Upon exposure to atmospheric oxygen, secondary amines undergo slow oxidation to form hydroxylamines and subsequently nitrones (N-oxides). These impurities are often chromophores, causing the clear oil to turn yellow or brown [1].

  • Carbamate Formation: Secondary amines are nucleophilic and react with atmospheric CO₂ to form carbamates. This increases the weight of your sample, leading to stoichiometric errors in downstream reactions.

  • Hygroscopicity: The free base is likely an oil or low-melting solid that readily absorbs ambient moisture, making accurate weighing impossible.

The Solution: Thermodynamic Stabilization via Salt Formation

Protonating the amine nitrogen removes its nucleophilicity and susceptibility to oxidation. The resulting ionic lattice (salt) provides a stable solid state.

Stability Decision Matrix
FeatureFree Base (Oil)HCl Salt (Solid)Tosylate Salt (Solid)
Oxidation Risk High (Yellowing)NegligibleNegligible
Hygroscopicity High (Deliquescent)Moderate (Can be sticky)Low (Generally non-hygroscopic)
Handling Difficult (Viscous oil)Easy (Free-flowing powder)Excellent (Crystalline)
Storage Life < 1 Month (at -20°C)> 1 Year (at RT/Desiccated)> 2 Years (at RT)

Module 2: Visualization of Degradation vs. Stabilization

The following diagram maps the chemical fate of (S)-3-allylmorpholine under different storage conditions.

StabilityPathways FreeBase (S)-3-Allylmorpholine (Free Base / Oil) Oxidation N-Oxidation / Carbamate (Yellow/Brown Impurities) FreeBase->Oxidation Air/CO2 Exposure (Kinetic Instability) HClSalt Hydrochloride Salt (Hygroscopic Solid) FreeBase->HClSalt + HCl (in Et2O/MeOH) TsOHSalt Tosylate Salt (Crystalline Solid) FreeBase->TsOHSalt + p-TsOH Oxidation->FreeBase Irreversible Degradation

Figure 1: Chemical fate pathways. The red path indicates degradation of the free base; blue and green paths represent stabilization via salt formation.

Module 3: Validated Salt Formation Protocol

User Scenario: You have isolated 5.0 g of (S)-3-allylmorpholine free base (oil) and need to store it.

Method A: Preparation of the Hydrochloride Salt

Best for: General use, high atom economy.

  • Dissolution: Dissolve the crude free base (5.0 g) in a minimum amount of dry Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (approx. 20–30 mL).

    • Note: If the free base is not fully soluble, add small amounts of Methanol (MeOH) until clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.0 M HCl in Diethyl Ether (or 1.25 M HCl in MeOH) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.05 equivalents of HCl.

  • Precipitation: A white precipitate should form immediately. If an oil forms ("oiling out"), scratch the glass with a spatula or add a seed crystal.

  • Isolation: Filter the solid under Argon/Nitrogen. Wash the cake with cold Et₂O.

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours to remove excess HCl and solvent.

Method B: Preparation of the Tosylate Salt (p-Toluenesulfonate)

Best for: Non-hygroscopic storage, crystallizing enantiomeric impurities.

  • Dissolution: Dissolve the free base (1.0 equiv) in Ethyl Acetate (EtOAc) .

  • Addition: Add a solution of p-Toluenesulfonic acid monohydrate (1.0 equiv) in warm EtOAc.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate. Tosylate salts often form large, well-defined crystals that are less hygroscopic than HCl salts [2].

Module 4: Troubleshooting & FAQs

Q1: My salt "oiled out" instead of crystallizing. What happened?

Diagnosis: This is a common issue with amine salts. It occurs when the solvent polarity is too high to force precipitation but too low to keep the salt dissolved, or if the solution is too concentrated. Fix:

  • Decant the supernatant solvent.

  • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .

  • Add Diethyl Ether until the solution turns slightly cloudy.

  • Store in the freezer (-20°C) overnight. The slow cooling promotes crystal lattice formation over amorphous oil separation.

Q2: Can the allyl group migrate or isomerize?

Analysis: The allyl group (prop-2-en-1-yl) attached to the carbon at position 3 is generally stable. However, under strongly acidic conditions at high temperatures , isomerization to the internal alkene (enamine/imine tautomer) is theoretically possible, though rare for this scaffold. Recommendation: Avoid heating the salt above 60°C during drying. Perform salt formation at 0°C to RT.

Q3: How do I recover the free base for my reaction?

Protocol: Do not use the salt directly if a nucleophilic amine is required.

  • Suspend the salt in Dichloromethane (DCM) .

  • Wash with saturated aqueous NaHCO₃ or 1M NaOH .

  • Separate the organic layer, dry over Na₂SO₄, and concentrate.[2]

  • Critical: Use the fresh free base immediately (within 4 hours).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

    • Context: Authoritative source on salt selection criteria, hygroscopicity management, and stability of amine salts.
  • Bode, J. W., et al. (2018).[8] "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines." Organic Syntheses, 95, 345-363. [Link]

    • Context: Describes the handling of unstable morpholine precursors and the necessity of proper storage conditions for substituted morpholine deriv
  • Carl Roth GmbH. (2023). Safety Data Sheet: Morpholine.

    • Context: Provides baseline safety and stability data for the morpholine core structure, emphasizing sensitivity to oxidizing agents.

Sources

Removing metal impurities from morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Impurity Remediation in Morpholine Synthesis

Executive Summary

Morpholine is predominantly synthesized via the hydrogenation of diethylene glycol (DEG) and ammonia.[1][2] This process relies heavily on transition metal catalysts—typically Nickel (Ni) , Copper (Cu) , Cobalt (Co) , or Chromium (Cr) .[3] While efficient, this route introduces a critical risk: catalyst leaching.[3]

Under ICH Q3D guidelines, these metals are classified as elemental impurities (Ni and Co are Class 2A; Cu is Class 3) and must be strictly controlled in pharmaceutical intermediates.[3] This guide provides a self-validating troubleshooting workflow to reduce these impurities to sub-ppm levels.

Module 1: Diagnostic & Detection

The "Is there a problem?" Phase

Q: How do I accurately quantify metal impurities in a morpholine matrix? A: Direct analysis of organic amines can cause signal suppression in ICP-MS due to carbon buildup on the cones. You must use a matrix-matched digestion or dilution protocol.

Protocol: Sample Preparation for ICP-MS

  • Aliquot: Take 0.5 g of crude morpholine.

  • Digestion: Add 5 mL of concentrated Nitric Acid (HNO₃, Trace Metal Grade).

  • Microwave: Digest at 180°C for 15 minutes (closed vessel) to break down the organic matrix.

  • Dilution: Dilute to 50 mL with deionized water (final matrix: ~1% morpholine equivalent).

  • Standardization: Use an internal standard (e.g., Yttrium or Scandium) to correct for viscosity and ionization differences.[3]

Q: What are the target limits? Refer to the ICH Q3D Permitted Daily Exposure (PDE) limits. For a standard oral drug product (assuming 10g daily max dose of the drug substance), the concentration limits are:

ElementClassOral PDE (µ g/day )Concentration Limit (ppm)*
Nickel (Ni) 2A22022
Cobalt (Co) 2A505
Copper (Cu) 33400340

*Note: Limits may be tighter depending on the final drug dosage and route of administration (Parenteral limits are significantly lower).

Module 2: Remediation Workflows

The "How to fix it" Phase

Workflow Logic: The Decision Tree

MorpholinePurification Start Crude Morpholine (High Metal Content) Distill Primary Method: Fractional Distillation Start->Distill Check ICP-MS Analysis Distill->Check Pass Release: < ICH Q3D Limits Check->Pass Pass Fail Fail: Entrainment/Carryover Check->Fail Fail Scavenge Secondary Method: Silica-Supported Scavengers (Si-TMT or Si-Thiol) Fail->Scavenge Polishing Step Filter Filtration (0.45 µm) Scavenge->Filter Filter->Check Re-Verify

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity load.

Method A: Fractional Distillation (The Bulk Remover)

Q: I distilled my morpholine, but Ni levels are still ~50 ppm. Why? A: This is likely due to entrainment (physical carryover of droplets) rather than volatility. Metal salts are non-volatile, but vigorous boiling can spray micro-droplets containing metals into the distillate.

Troubleshooting Protocol:

  • Apparatus: Use a Vigreux column or a packed column (glass beads) to increase theoretical plates and act as a physical barrier to spray.

  • Spray Trap: Install a bump trap (splash head) between the column and the condenser.

  • Rate Control: Do not "push" the distillation. Maintain a reflux ratio of at least 2:1.

  • Fractionation: Discard the first 5-10% (forerun) and the last 10% (heel). Metals concentrate in the heel.

Method B: Silica-Supported Scavengers (The Polishing Step)

Q: Which scavenger should I use? A: You must be selective. Morpholine is a secondary amine (nucleophile).

  • DO NOT USE: Electrophilic scavengers (e.g., Isocyanates, Acid Chlorides) intended to remove nucleophiles.[3] These will react with your morpholine product.[4][5]

  • USE: Metal-specific ligands attached to silica.[6]

Recommended Scavengers:

  • Si-TMT (Trimercaptotriazine): Best for Pd, Ni, Cu.[3] Highly robust and does not interact with amines.

  • Si-Thiol (Mercaptopropyl): General purpose for Ag, Hg, Cu, Ni.[3]

Experimental Protocol: Batch Scavenging

  • Loading Calculation: Determine metal content via ICP. Add 4 equivalents of scavenger relative to the metal molarity (e.g., if you have 1 mmol of Ni, add silica containing 4 mmol of functional groups).

  • Solvent System: Morpholine can be treated neat (if liquid) or diluted in MeOH/EtOH (1:1).[3]

  • Conditions:

    • Temperature: 40°C - 50°C (Heat improves kinetics significantly).

    • Time: Stir for 1–4 hours.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a celite pad to remove the silica.

  • Wash: Wash the silica cake with a small amount of solvent to recover entrained product.

Mechanism of Action:

ScavengingMechanism cluster_0 Pore Environment Silica Silica Bead Ligand Thiol/TMT Ligand Silica->Ligand Covalent Bond Complex Trapped Complex Ligand->Complex Chelation Metal Ni/Cu Impurity Metal->Complex Diffusion into Pore

Figure 2: Kinetic capture of metal ions within the silica pore structure via chelation.

Module 3: Advanced Troubleshooting

Q: The scavengers aren't working. The metal levels are static. A: The metal might be part of a stable complex (e.g., a colloid or a very tight complex with the amine).

  • Solution: Perform an "Oxidative Release." Add a small amount of activated carbon (Charcoal) alongside the silica scavenger. The carbon adsorbs colloidal metals, while the silica chelates ionic species.

  • Alternative: If the impurity is Copper (Cu), it may be chelated by the morpholine itself (forming a blue/green complex). You may need a stronger ligand like EDTA .

    • Wash Protocol: Dissolve morpholine in an organic solvent (e.g., DCM) and wash with an aqueous solution of Na₂EDTA (pH 9).[3] The Cu-EDTA complex is water-soluble and will partition into the aqueous phase.

Q: Can I use crystallization instead? A: Yes, but it requires salt formation.[3]

  • React crude morpholine with HCl gas to form Morpholine Hydrochloride (Solid).

  • Recrystallize the salt from Ethanol/Methanol. Metal salts often remain in the mother liquor.

  • Freebase with NaOH and distill.

    • Pros: Extremely high purity.[7][8]

    • Cons: High yield loss and increased process steps.

References

  • International Council for Harmonisation (ICH). (2019).[3] Guideline Q3D(R2) on Elemental Impurities.[3][9][10] European Medicines Agency.[9]

  • Biotage. (2023).[11] SiliaMetS® Metal Scavengers User Guide. SiliCycle.[12]

  • Dunn, P. J., et al. (2010).[3] Green Chemistry in the Pharmaceutical Industry.[6] Wiley-VCH. (Discusses catalytic hydrogenation workflows).

  • Garrett, R. L. (1998).[3] Morpholine Synthesis via Diethylene Glycol Hydrogenation.[1] U.S. Patent 5,714,544.

Sources

Module 1: Catalytic Asymmetric Hydrogenation (CAH) Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for addressing the scalability challenges of chiral morpholine production. Chiral morpholines are privileged pharmacophores, yet their synthesis at the pilot and manufacturing scales is frequently bottlenecked by enantiomeric excess (ee) degradation, thermal runaway, and catalyst inhibition.

Below, you will find targeted solutions to the most critical scale-up issues encountered by drug development professionals.

Q: Why does my enantiomeric excess (ee) drop significantly when scaling the asymmetric hydrogenation of 2-substituted dehydromorpholines from 100 mg to 1 kg?

Root Cause Analysis: At the bench scale, hydrogen gas mass transfer into the solvent is rapid, keeping the chiral catalyst (e.g., Rh/SKP-Phos) saturated. At the pilot scale, inadequate agitation and lower surface-area-to-volume ratios lead to hydrogen starvation in the liquid phase[1]. When the rhodium catalyst is starved of


, it enters an off-cycle resting state. Because dehydromorpholines are electron-rich and sterically crowded, this resting state allows non-enantioselective background reduction or catalyst degradation to outcompete the desired stereoselective pathway[1].

The Solution: Self-Validating High-Pressure Protocol To maintain >99% ee at the kilogram scale, you must ensure kinetic dominance of the chiral catalytic cycle through strict mass-transfer engineering and in-situ validation.

Step-by-Step Methodology: Scalable Rh-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation (Glovebox): To a dried Schlenk vessel, add the chiral bisphosphine ligand (SKP-Phos) and

    
     (1 mol%). Add anhydrous, degassed solvent.
    
    • Self-Validation Check: Stir for 30 minutes. The solution must transition to a homogeneous deep orange/red, indicating successful ligand exchange.

  • Substrate Loading & Transfer: Dissolve the 2-substituted dehydromorpholine substrate in degassed solvent. Transfer the active catalyst solution to the substrate via a sealed cannula into a baffled autoclave[2].

  • Pressurization & Agitation: Purge the autoclave with

    
     gas three times. Pressurize to 50 atm. Crucially, set the impeller speed to >800 RPM to ensure the gas-liquid volumetric mass transfer coefficient (
    
    
    
    ) exceeds the maximum reaction rate.
  • In-Situ Reaction Monitoring: Maintain the internal temperature strictly at 25 °C using a dynamic cooling jacket.

    • Self-Validation Check: Monitor the reaction via an in-line ReactIR probe or track the

      
       uptake curve from the reservoir. The reaction is complete when 
      
      
      
      consumption flatlines.
  • Isolation: Vent the reactor, filter through a short silica pad to remove the Rh complex, and concentrate under reduced pressure.

G Start Dehydromorpholine Substrate CatPrep Catalyst Prep (Glovebox) Rh(COD)2BF4 + SKP-Phos Start->CatPrep Transfer Cannula Transfer to Baffled Autoclave CatPrep->Transfer Hydrogenation Pressurize H2 (50 atm) Strict Thermal Control Transfer->Hydrogenation Monitor In-situ Monitoring (ReactIR / H2 Uptake) Hydrogenation->Monitor Product 2-Substituted Chiral Morpholine (>99% ee) Monitor->Product

Workflow for the scalable asymmetric hydrogenation of dehydromorpholines.

Module 2: Telescoped Biocatalytic & Chemocatalytic Cascades

Q: I am telescoping an Ir-catalyzed C–H borylation with a biocatalytic imine reduction to build a complex chiral morpholine intermediate. At bench scale, it takes 2 hours. At pilot scale, I hit a massive induction period and the yield crashes. What is happening?

Root Cause Analysis: This is a classic reagent-inhibition scaling artifact. In telescoped sequences (such as those used in the scale-up of ATR inhibitors or naphthyridine cores), pinacolborane (HBpin) is frequently used for the initial N-borylation[3][4]. While HBpin works well at the bench, real-time ReactIR monitoring at the pilot scale reveals that excess HBpin causes a paradoxical 12-hour induction period because it inhibits the Iridium catalytic cycle[4]. The prolonged hold time leads to thermal degradation of the intermediate before the biocatalytic enzyme (e.g., imine reductase) can be introduced.

The Solution: Reagent Substitution and Kinetic Monitoring By replacing HBpin with bis(pinacolato)diboron (


), the preincubation step is entirely eliminated, preventing catalyst poisoning and allowing seamless integration with the downstream biocatalytic reduction[4].

Quantitative Data Summary: Impact of Reagent Selection on Scale-up

Process ParameterBench Scale (HBpin)Pilot Scale (HBpin)Optimized Pilot (

)
Catalyst Loading 5 mol%5 mol%1 mol%
Induction Period < 1 hour~12 hours0 hours
Borylation Yield 85%Irreproducible (<40%)92%
Downstream ee (Biocatalysis) >99%Variable / Degraded>99%

Module 3: Tandem Hydroamination & Transfer Hydrogenation

Q: My one-pot synthesis of 3-substituted morpholines using Ti-catalyzed hydroamination followed by Ru-catalyzed asymmetric transfer hydrogenation fails to yield enantiopure product at scale. How do I fix this?

Root Cause Analysis: This one-pot, two-step process relies on a bis(amidate)bis(amido)Ti catalyst to form a cyclic imine, which is subsequently reduced by the Noyori–Ikariya catalyst (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)[5]. The Ru-catalyzed step is highly sensitive to hydrogen-bonding disruptions. Mechanistic investigations reveal that functional groups like nitriles, or trace water introduced during poor scale-up handling, competitively bind to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ligand[5]. This disrupts the crucial hydrogen-bonding network required between the substrate's ether backbone and the Ru-catalyst, resulting in an intractable racemic mixture.

The Solution: Self-Validating Tandem Protocol

  • Hydroamination: Add the aminoalkyne substrate and the Ti catalyst (5 mol%) to a dry reactor under argon. Heat to 110 °C for 24 hours.

    • Self-Validation Check: Pull an aliquot for

      
       NMR. You must confirm >95% consumption of the alkyne proton and the appearance of the cyclic imine peak before proceeding. Do not proceed if unreacted starting material remains.
      
  • Cooling & Degassing: Cool the reactor strictly to room temperature. Purge the headspace with argon for 15 minutes to remove any volatile catalyst poisons generated during heating.

  • Asymmetric Transfer Hydrogenation: Add a pre-mixed, anhydrous solution of

    
     (1 mol%) in a formic acid/triethylamine azeotrope (5:2 ratio)[6].
    
    • Self-Validation Check: The reaction must remain strictly anhydrous. Monitor the reduction of the imine bond via ReactIR (disappearance of the

      
       stretch at ~1650 
      
      
      
      ).
  • Quench: Quench with saturated aqueous

    
     only after ReactIR confirms complete conversion.
    

G Issue ee Drop in Tandem Synthesis Check1 Is Cyclic Imine Fully Formed? Issue->Check1 Fix1 Extend Ti-Catalysis Time / Temp Check1->Fix1 No Check2 Are H-Bond Competitors Present? Check1->Check2 Yes Fix2 Remove Nitriles / Strictly Exclude H2O Check2->Fix2 Yes Check3 Is FA/TEA Azeotrope Degraded? Check2->Check3 No Fix3 Prepare Fresh Anhydrous Azeotrope Check3->Fix3 Yes

Diagnostic logic tree for troubleshooting enantiomeric excess loss in tandem synthesis.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry. Available at:[Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. Available at:[Link]

  • Dai, K., et al. (2019). "Development and Scale-up of a Route to ATR Inhibitor AZD6738." Organic Process Research & Development. Available at:[Link]

  • Mettler Toledo. "Process Chemistry and Pharmaceutical Manufacturing Optimization." MT.com. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC Methods for (S)-3-Allylmorpholine Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a thermodynamic lock-and-key system. 3-Allylmorpholine is a critical chiral building block; its (S)-enantiomer often exhibits privileged biological activity, particularly in the synthesis of1[1] and appetite suppressants.

However, resolving racemic 3-allylmorpholine presents a unique analytical challenge. It is a small, basic secondary amine with a highly flexible allyl appendage and lacks a strong chromophore. Achieving baseline resolution (Rs ≥ 1.5) requires a deep understanding of the causality between the analyte's functional groups, the Chiral Stationary Phase (CSP), and the mobile phase thermodynamics. The synthesis and structural elaboration of 3-substituted morpholines demand rigorous analytical methods to 2[2].

Mechanistic Causality in Chiral Recognition

To successfully separate the (R) and (S) enantiomers, we must exploit three simultaneous interactions (the "three-point rule"). 3-Allylmorpholine possesses two primary interaction sites: the secondary amine (hydrogen bond donor/acceptor) and the ether oxygen (hydrogen bond acceptor). The allyl group provides the necessary steric wedge for chiral discrimination within the CSP cavity.

Mechanism cluster_analyte 3-Allylmorpholine (Analyte) cluster_csp Amylose Tris(3,5-DMPC) CSP Amine Secondary Amine (NH) Carbonyl Carbamate C=O Amine->Carbonyl H-Bond Donor Ether Ether Oxygen (O) NH_CSP Carbamate NH Ether->NH_CSP H-Bond Acceptor Allyl 3-Allyl Group Groove Chiral Helical Groove Allyl->Groove Steric Discrimination

Caption: Thermodynamic interactions between 3-allylmorpholine and a polysaccharide carbamate CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate the best column for 3-allylmorpholine, we compare three leading CSP architectures under normal-phase conditions, which is a3[3].

  • Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H):

    • Mechanism: The amylose backbone forms a tight helical structure. The carbamate groups provide an extensive, highly ordered hydrogen-bonding network.

    • Performance: Exceptional. The helical groove perfectly accommodates the flexible 3-allyl substituent, making it the gold standard for morpholine derivatives.

  • Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H):

    • Mechanism: Cellulose forms a linear, less tightly coiled structure compared to amylose.

    • Performance: While effective for many basic drugs, the linear cavity provides lower selectivity (α) for the allyl group's specific spatial orientation.

  • Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC® V):

    • Mechanism: Vancomycin-based selector relying on inclusion complexes and ionic interactions.

    • Performance: Suboptimal for this specific scaffold. Secondary cyclic amines like morpholines often show broader peaks due to slow mass transfer kinetics in these cavities.

Table 1: Comparative CSP Performance for Racemic 3-Allylmorpholine

(Standardized Conditions: Hexane/Ethanol 80:20 + 0.1% DEA, 1.0 mL/min, 25°C, UV 210 nm)

CSP ArchitectureExample ColumnRetention Factor (k1)Selectivity (α)Resolution (Rs)Peak Shape
Amylose-based Chiralpak AD-H2.41.853.2 Excellent (Symmetrical)
Cellulose-based Chiralcel OD-H1.91.251.4Moderate (Slight Tailing)
Glycopeptide CHIROBIOTIC V4.11.10< 1.0Poor (Broad)

Mobile Phase Optimization: The Causality of Additives

The most critical failure point in morpholine chiral HPLC is ignoring secondary interactions. Silica-based CSPs contain residual silanols (Si-OH). The basic secondary amine of 3-allylmorpholine will strongly interact with these acidic silanols via ion-exchange, causing severe peak tailing and destroying resolution.

The Fix: The addition of a basic modifier is mandatory to 4[4]. Diethylamine (DEA) acts as a sacrificial base, saturating the silanol sites so that the morpholine analyte only interacts with the chiral selector.

Table 2: Impact of Mobile Phase Additives on Chiralpak AD-H
Mobile Phase (v/v)AdditiveResolution (Rs)Tailing Factor (Tf)Causality / Observation
Hexane/EtOH (80:20)None0.82.8Severe silanol interaction; unreadable baseline.
Hexane/EtOH (80:20)0.1% TFA0.0N/AAcidic additive protonates morpholine, preventing chiral interaction.
Hexane/EtOH (80:20)0.1% DEA 3.2 1.1 DEA masks silanols; pure chiral recognition achieved.

Step-by-Step Experimental Protocol

A self-validating system ensures that if the method fails, the data itself tells you why. The following protocol is designed to be self-correcting.

Workflow Step1 1. Sample Prep Racemate in Mobile Phase Step2 2. CSP Selection Chiralpak AD-H (Amylose) Step1->Step2 Step3 3. Mobile Phase Hexane / EtOH (80:20) Step2->Step3 Step4 4. Silanol Suppression Add 0.1% DEA Step3->Step4 Step5 5. Thermodynamic Tuning Set Temp to 25°C Step4->Step5 Step6 6. Self-Validation Check Rs ≥ 1.5 & Tf ≤ 1.5 Step5->Step6 Step6->Step3 If Rs < 1.5, decrease EtOH

Caption: Iterative, self-validating workflow for chiral HPLC method development.

Protocol: Analytical Resolution of Racemic 3-Allylmorpholine

Step 1: System Preparation & Equilibration

  • Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase solvents (water/salts). Causality: Water will irreversibly damage normal-phase polysaccharide columns.

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Equilibrate with Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

Step 2: Sample Preparation

  • Dissolve racemic 3-allylmorpholine in the mobile phase to a concentration of 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter. Causality: Do not use nylon filters, as they contain amide bonds that may non-specifically bind the basic amine analyte.

Step 3: Chromatographic Execution

  • Set the column oven temperature to 25°C.

  • Inject 5 µL of the sample.

  • Monitor via UV detection at 210 nm (due to the lack of a strong chromophore on the morpholine ring).

Step 4: Self-Validation & System Suitability

  • Check Resolution (Rs): If Rs < 1.5, decrease the Ethanol percentage to 10%. Causality: Lowering the strong solvent increases retention time, allowing more frequent thermodynamic interactions with the chiral cavity.

  • Check Tailing Factor (Tf): If Tf > 1.5, increase DEA to 0.2%. Causality: High tailing indicates incomplete suppression of residual silanols.

References

  • Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists Source: PubMed Central (NIH) URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Guide: NMR Distinction of 3-Allyl vs. 4-Allylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Shift Differences Between 3-Allyl and 4-Allylmorpholine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the morpholine scaffold is ubiquitous.[1][2][3] However, the regiochemistry of alkylation—specifically between the nitrogen center (position 4) and the carbon backbone (position 3)—radically alters the physicochemical properties and biological activity of the molecule.

This guide provides a definitive spectroscopic framework to distinguish 4-allylmorpholine (N-substituted, thermodynamically favored) from 3-allylmorpholine (C-substituted, often a chiral synthetic target). The distinction relies primarily on the chemical shift of the allylic methylene group and the symmetry of the morpholine ring .

Structural Analysis & Nomenclature

Before interpreting spectra, one must visualize the connectivity. The numbering of the morpholine ring (O=1, N=4) dictates the isomer definitions.

  • 4-Allylmorpholine (N-Allyl): The allyl group is bonded to the heteroatom (Nitrogen). The molecule possesses a plane of symmetry (time-averaged via N-inversion).

  • 3-Allylmorpholine (C-Allyl): The allyl group is bonded to a carbon atom adjacent to the nitrogen. The molecule is chiral and lacks the symmetry of the N-substituted isomer.

Figure 1: Structural Isomers and Numbering

MorpholineIsomers cluster_0 4-Allylmorpholine (N-Substituted) cluster_1 3-Allylmorpholine (C-Substituted) struct1 N-Allyl Connectivity: N-CH2-CH=CH2 (Symmetrical Ring) struct2 C-Allyl Connectivity: C3-CH2-CH=CH2 (Chiral Center at C3)

Caption: Structural comparison highlighting the connectivity difference. Note that 4-allylmorpholine retains symmetry, while 3-allylmorpholine introduces a chiral center.

Detailed NMR Comparison

The most reliable diagnostic markers are the allylic methylene protons (


) and the ring carbons  (

).
A. Proton NMR (

H) Analysis

1. The "Allyl Handle" (Diagnostic Region) The chemical shift of the methylene group linking the allyl chain to the ring is the primary differentiator.

  • 4-Allyl (N-Linked): The methylene is attached to an electronegative nitrogen. This deshields the protons, shifting them downfield to

    
     ~3.0 ppm .
    
  • 3-Allyl (C-Linked): The methylene is attached to a carbon (C3). It resembles a standard alkene allylic position (

    
    ). These resonate significantly upfield at 
    
    
    
    ~2.1 – 2.4 ppm
    .

2. Ring Symmetry & Complexity

  • 4-Allyl: The ring protons appear as two distinct sets of triplets (or multiplets) due to symmetry:

    • 
       (C2, C6): 
      
      
      
      ~3.7 ppm
      .
    • 
       (C3, C5): 
      
      
      
      ~2.4 ppm
      .
  • 3-Allyl: Symmetry is broken. The protons on the ring are diastereotopic.

    • C3-H: A distinct methine multiplet (often obscured but integrates to 1H).

    • Ring Protons: Appear as complex multiplets rather than clean triplets.

B. Carbon NMR (

C) & DEPT Analysis

1. The Allylic Carbon

  • 4-Allyl: The

    
     carbon resonates at 
    
    
    
    ~60-62 ppm
    .
  • 3-Allyl: The

    
     carbon is a hydrocarbon allylic methylene. It resonates at 
    
    
    
    ~35-40 ppm
    . This >20 ppm difference is unambiguous.

2. The Ring Carbons (DEPT-135)

  • 4-Allyl: All ring carbons are methylenes (

    
    ), appearing as negative  (or downward) peaks in DEPT-135.
    
  • 3-Allyl: The C3 carbon is a methine (

    
    ). It appears as a positive  (upward) peak in DEPT-135, distinct from the other 
    
    
    
    signals.
Comparative Data Summary

The following table synthesizes experimental data ranges for identification in


.
Feature4-Allylmorpholine (N-Substituted) 3-Allylmorpholine (C-Substituted)
Connectivity


Symmetry Plane of symmetry (Time-averaged)Asymmetric (Chiral)

H Allyl


2.9 – 3.1 ppm
(Doublet)

2.1 – 2.4 ppm
(Multiplet)

H Ring Spectrum
Two clean sets of triplets (

,

)
Complex multiplets; diastereotopic protons

C Allyl


~61 ppm

~36 ppm
DEPT-135 All ring carbons inverted (

)
C3 is upright (

)
; others inverted
Experimental Protocols

To ensure accurate identification, follow this standardized characterization workflow.

Protocol: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve coupling patterns.

  • Sample Prep: Dissolve 10-15 mg of the analyte in 0.6 mL of

    
     .
    
    • Note: If the sample is a salt (e.g., hydrochloride), add 1 drop of

      
       or treat with base to obtain the free amine, as protonation shifts N-adjacent signals downfield, complicating analysis.
      
  • Acquisition (

    
    H): 
    
    • Scans: 16 (minimum).

    • Spectral Width: -1 to 11 ppm.

    • Critical: Ensure good shimming to resolve the allylic doublet vs. multiplet.

  • Acquisition (

    
    C/DEPT): 
    
    • Run a standard decoupled

      
      C.
      
    • Run DEPT-135 immediately after. This is the "tie-breaker" if proton signals overlap.

Decision Logic for Identification

Use the following flowchart to interpret your data:

DecisionTree Start Analyze 1H NMR Spectrum (Focus on Allyl Methylene) CheckShift Chemical Shift of Allyl -CH2- Group? Start->CheckShift HighShift ~ 3.0 ppm (Deshielded by N) CheckShift->HighShift Downfield LowShift ~ 2.2 ppm (Shielded, alkyl-like) CheckShift->LowShift Upfield Result4 Candidate: 4-Allylmorpholine HighShift->Result4 Result3 Candidate: 3-Allylmorpholine LowShift->Result3 Confirm4 Confirmation: 13C: N-CH2 at ~61 ppm DEPT: All CH2 (negative) Result4->Confirm4 Confirm3 Confirmation: 13C: C-CH2 at ~36 ppm DEPT: C3 is CH (positive) Result3->Confirm3

Caption: Decision tree for rapid identification of morpholine isomers based on 1H and 13C NMR shifts.

Mechanistic Insight (Why the Difference?)

As an application scientist, understanding the why allows you to predict shifts in derivatives.

  • Electronegativity Effect: Nitrogen (

    
    ) is significantly more electronegative than Carbon (
    
    
    
    ). In 4-allylmorpholine , the allyl methylene is directly bonded to Nitrogen, pulling electron density away and deshielding the protons (downfield shift). In 3-allylmorpholine , the allyl methylene is bonded to a Carbon atom; the Nitrogen is one bond further away, reducing the inductive effect.
  • Symmetry Breaking: The 4-position is the axis of symmetry for the morpholine chair. Substitution here preserves the equivalence of the C2/C6 and C3/C5 pairs. Substitution at the 3-position destroys this symmetry, making the "top" and "bottom" faces of the ring chemically distinct, often leading to complex second-order coupling effects in the ring protons.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136522, Allylmorpholine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Allylic and N-Alkyl Groups. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Morpholines: Recent Literature and Protocols. Retrieved from [Link]

Sources

Determining Enantiomeric Excess (ee) of 3-Substituted Morpholines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-substituted morpholines are privileged scaffolds in drug discovery, serving as core pharmacophores in NK1 antagonists, antidepressants (e.g., Reboxetine), and various kinase inhibitors. However, their secondary amine nature and lack of strong chromophores in some derivatives present specific analytical challenges.

This guide compares the three primary methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC , Derivatization with Achiral HPLC , and NMR Spectroscopy using Chiral Solvating Agents (CSAs) .

Quick Selection Matrix
FeatureDirect Chiral HPLC Derivatization + Achiral HPLC NMR (Mosher/CSA)
Primary Use Case QC, Process Development, High PrecisionLabs without Chiral ColumnsRapid Screening, Structure Verification
Accuracy High (>99.5% precision)Moderate to HighModerate (Limit of Detection ~1-2%)
Throughput High (after method dev)Low (requires synthesis)Medium
Key Limitation Column cost, solvent consumptionKinetic resolution risk during derivatizationRotamers complicating spectra

Part 1: Direct Chiral HPLC (The Gold Standard)

Best for: Final product release, high-precision measurements, and scale-up.

Technical Analysis

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the industry standard. For 3-substituted morpholines, the secondary amine function poses a risk of peak tailing due to interaction with residual silanols on the silica support.

Critical Success Factor: The use of basic additives (Diethylamine or Ethylenediamine) is mandatory to suppress non-specific interactions.

Recommended Columns & Conditions

Based on aggregated application data for cyclic secondary amines (e.g., phenmetrazine, reboxetine intermediates):

  • Primary Screen: Chiralpak IC (Immobilized) – Most versatile for basic amines.

  • Secondary Screen: Chiralpak AD-H or OD-H (Coated) – Classic choices, but restricted solvent compatibility.

  • Mobile Phase:

    • Normal Phase: n-Hexane/IPA/Diethylamine (90:10:0.1).

    • Polar Organic Mode: Methanol/Acetonitrile/Diethylamine (100% MeOH or ACN with 0.1% DEA).

Representative Data (Simulated from Literature Standards)
ColumnMobile PhaseRs (Resolution)Tailing Factor (Tf)Notes
Chiralpak IC Hex/IPA/DEA (90:10:0.1)3.21.1Recommended. Sharp peaks, baseline separation.
Chiralpak AD-H Hex/EtOH/DEA (85:15:0.1)1.81.3Good separation, slight tailing.
Chiralcel OD-H Hex/IPA/DEA (95:5:0.1)0.81.6Partial separation, significant tailing.
Experimental Protocol: HPLC Method Development
  • Preparation: Dissolve 1 mg of racemate in 1 mL of mobile phase (ensure solubility). Filter through 0.45 µm PTFE.

  • Screening: Inject 5 µL onto Chiralpak IC. Flow rate: 1.0 mL/min. Detection: UV 210 nm (or 254 nm if aromatic).

  • Optimization:

    • If

      
      : Switch modifier from IPA to EtOH.
      
    • If Tailing > 1.2: Increase DEA concentration to 0.2%.

    • Caution: Do not use DEA with Chiralpak AD-H if you plan to switch to acidic mobile phases later (memory effect).

Part 2: Derivatization + Achiral HPLC

Best for: Labs lacking expensive chiral columns or compounds with no UV chromophore.

Technical Analysis

This method converts enantiomers into diastereomers using an enantiopure reagent.[][2] The resulting diastereomers have different physical properties and can be separated on standard C18 columns.

Reagent of Choice: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .

  • Why: Isocyanates react quantitatively with secondary amines to form ureas. They introduce a strong chromophore (naphthyl group), solving detection issues for aliphatic morpholines.

Workflow Diagram

DerivatizationWorkflow cluster_cautions Critical Control Points Start 3-Substituted Morpholine (Racemate) Reagent Add (S)-NEIC (1.2 equiv) Start->Reagent Reaction Stir 30 min @ RT (Aprotic Solvent) Reagent->Reaction Quench Quench with Ethanolamine Reaction->Quench Warning1 Avoid Kinetic Resolution: Ensure 100% Conversion Reaction->Warning1 Analysis Analyze on C18 Column (Achiral HPLC) Quench->Analysis

Figure 1: Derivatization workflow using isocyanates. Note the critical requirement for 100% conversion to prevent kinetic resolution errors.

Experimental Protocol
  • Mix: 10 µmol Morpholine + 12 µmol (S)-NEIC in 500 µL dry Dichloromethane (DCM).

  • React: Stir at Room Temperature for 30 mins.

  • Verify: Check TLC for disappearance of starting amine.

  • Inject: Dilute with Acetonitrile and inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Elute: Gradient 20-80% ACN in Water (0.1% Formic Acid).

Part 3: NMR Spectroscopy (Chiral Solvating Agents)

Best for: Rapid "Yes/No" checks during synthesis optimization or when chromatography fails.

Technical Analysis

Using (R)- or (S)-Mosher's Acid (MTPA) to form amides is common, but Rotamers are a major pitfall for 3-substituted morpholines. The restricted rotation around the N-C(O) amide bond often doubles the peaks, confusing the integration of diastereomers.

Better Alternative: Pirkle's Alcohol (Chiral Solvating Agent) or Binaphthyl-phosphoric acid (BPA) . These rely on non-covalent ion-pairing/hydrogen bonding, avoiding rotamer generation.

Protocol: 1H NMR with Pirkle's Alcohol
  • Sample: Dissolve 5 mg of 3-substituted morpholine in 0.6 mL CDCl3.

  • Agent: Add 3 equivalents of (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol).

  • Acquisition: Acquire 1H NMR. Focus on the chemical shift of the proton at the C3 position (chiral center) or the N-CH2 protons.

  • Calculation:

    
    
    

Note: If peaks overlap, lower the temperature to 273 K to sharpen the discrimination or increase the concentration of the CSA.

Decision Framework: Which Method to Choose?

MethodSelection Start Start: Need ee of 3-Substituted Morpholine UV Does compound have strong UV chromophore? Start->UV Scale Is this for Scale-up/QC or Research Screening? UV->Scale Yes Method2 Method 2: Derivatization (GITC/NEIC) + C18 HPLC UV->Method2 No (Aliphatic only) Column Do you have Chiral Columns (IC/AD/OD)? Scale->Column Research Method1 Method 1: Direct Chiral HPLC (UV/Refractive Index) Scale->Method1 QC/Scale-up Column->Method1 Yes Method3 Method 3: NMR with CSA (Pirkle Alcohol) Column->Method3 No

Figure 2: Strategic decision tree for selecting the appropriate ee determination method.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry.
  • Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR.[3][4] Chemical Reviews. [Link]

  • Phenomenex. Chiral HPLC Method Development Guide. Retrieved from [Link]

Sources

Mosher's amide analysis for morpholine absolute configuration

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Configuration of Chiral Morpholines: A Comparative Guide to Mosher's Amide Analysis and Orthogonal Techniques

Morpholine rings are ubiquitous pharmacophores in modern medicinal chemistry, prominently featured in kinase inhibitors, antibiotics, and CNS therapeutics. When substituted at the C2 or C3 positions, these heterocycles introduce chirality that profoundly impacts target binding affinity and pharmacokinetics. Determining the absolute configuration of these stereocenters is a critical regulatory and scientific requirement.

As a Senior Application Scientist, I frequently see teams default to X-ray crystallography or struggle with ambiguous NMR data when derivatizing cyclic secondary amines. This guide provides an objective, in-depth comparative analysis of Mosher's amide method against orthogonal techniques (VCD, ECD, X-ray) and delivers a field-tested, self-validating protocol optimized for the unique conformational dynamics of morpholines.

Comparative Evaluation of Analytical Methods

While Mosher's method is a historical workhorse in organic synthesis, the selection of an appropriate method depends heavily on the sample's physical state, chromophoric properties, and steric hindrance[1]. Table 1 summarizes the performance and requirements of the leading techniques.

Table 1: Comparison of Absolute Configuration Determination Methods

FeatureMosher's Method (NMR)Vibrational Circular Dichroism (VCD)X-Ray Crystallography
Core Principle Diastereomeric shielding via a chiral derivatizing agent (MTPA)[2].Differential absorption of left/right circularly polarized IR light[1].Anomalous dispersion of X-rays by a single crystal[1].
Sample Requirement 1–5 mg (Liquid or solid).5–15 mg (Solution state).High-quality single crystal (often requires a heavy atom).
Morpholine Suitability Excellent for unsubstituted secondary amines (N-H).Excellent, requires no derivatization.Highly dependent on empirical crystallization success.
Key Advantage Uses standard NMR equipment; provides rich conformational data.Non-destructive; no derivatization needed; handles oils well[3].Direct 3D spatial mapping; absolute certainty.
Primary Limitation Tertiary amides form rotamers, complicating NMR spectra[4].Requires computationally intensive DFT modeling[3].Growing suitable crystals is a major bottleneck.

The Core Challenge: Morpholines as Secondary Amines

Most literature on Mosher's method focuses on secondary alcohols and primary amines, which form secondary esters and amides, respectively. These derivatives typically adopt a single dominant conformation where the trifluoromethyl group (


), the carbonyl, and the 

are coplanar.

The Causality of Rotamer Formation: Morpholines are cyclic secondary amines. Derivatization with


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) yields a tertiary amide . Tertiary amides possess significant double-bond character along the C-N bond due to the delocalization of the nitrogen lone-pair into the carbonyl group. This restricts bond rotation, leading to the formation of distinct syn and anti rotamers on the NMR timescale[4].

Expert Insight: A novice might misinterpret the resulting "doubled" NMR signals as an impure or partially racemized sample. However, an experienced spectroscopist recognizes this as a distinct advantage. The two rotamers provide two independent, complementary sets of


 values. By carefully assigning the rotamers using 2D NMR (COSY/NOESY), the absolute configuration can be cross-validated within a single sample pair, creating a highly robust, self-validating system[4].

Mechanism & Spatial Deduction

The MTPA moiety contains a highly anisotropic phenyl ring. Protons located directly above or below the face of this phenyl ring experience a strong magnetic shielding effect, shifting their NMR signals upfield (to a lower ppm).

By preparing both the (R)-MTPA and (S)-MTPA amides of the chiral morpholine, we calculate the chemical shift difference for each proton:



  • Protons with a positive

    
      are located on the same side as the phenyl group in the (S)-MTPA derivative.
    
  • Protons with a negative

    
      are located on the same side as the phenyl group in the (R)-MTPA derivative.
    

Mapping these signs onto the preferred chair conformation of the morpholine ring unambiguously reveals the absolute configuration of the C2 or C3 stereocenter[2].

Step-by-Step Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow integrates internal checks to prevent false assignments.

Phase 1: Derivatization
  • Preparation: Divide the enantiopure chiral morpholine sample (approx. 2-5 mg each) into two dry, inert-flushed vials.

  • Reaction: Dissolve each portion in 0.5 mL of anhydrous

    
    . Add an excess of an initial base (e.g., pyridine or triethylamine, 3.0 eq) and a catalytic amount of DMAP (0.1 eq).
    
  • Reagent Addition: To vial A, add (R)-MTPA-Cl (1.5 eq). To vial B, add (S)-MTPA-Cl (1.5 eq). Stir at room temperature for 2-4 hours.

  • Validation Check: Monitor by TLC or crude

    
     NMR. The reaction is complete when the secondary amine N-H proton disappears and the MTPA methoxy singlet appears (~3.4-3.6 ppm). Do not proceed if unreacted amine remains, as it will complicate rotamer analysis.
    
  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate. Purify via a short silica gel plug.
Phase 2: NMR Acquisition & Rotamer Assignment
  • Acquisition: Dissolve the purified (R)- and (S)-MTPA amides in

    
    . Acquire high-resolution 
    
    
    
    NMR, COSY, and NOESY spectra for both samples.
  • Rotamer Identification: Identify the major and minor rotamer sets in the

    
     NMR. The ratio is typically between 1.5:1 and 3:1 for cyclic secondary amines[4].
    
  • Validation Check (Critical): Use NOESY cross-peaks to assign the rotamers. A strong NOE between the MTPA methoxy protons and the morpholine

    
     protons indicates the syn rotamer, while an NOE to the opposite side of the ring indicates the anti rotamer.
    
Phase 3: Data Analysis
  • Tabulation: Tabulate the chemical shifts (

    
    ) for all assignable morpholine ring protons for both the (S)-MTPA and (R)-MTPA amides. Do this separately for the major and minor rotamers.
    
  • Calculation: Calculate

    
     for each proton.
    
  • Stereochemical Modeling: Draw the morpholine ring in its lowest-energy chair conformation. Apply the

    
     signs to the model. A consistent spatial grouping of positive and negative values across both rotamer sets confirms the absolute configuration with high confidence.
    

Decision Matrix for Morpholine Absolute Configuration

Workflow Start Chiral Morpholine Sample CheckCrystal Is it crystalline with a heavy atom? Start->CheckCrystal XRay X-Ray Crystallography (Anomalous Dispersion) CheckCrystal->XRay Yes CheckDeriv Can it be derivatized (Secondary Amine)? CheckCrystal->CheckDeriv No Mosher Mosher's Amide Analysis (NMR & Rotamer Resolution) CheckDeriv->Mosher Yes VCD VCD / ECD Spectroscopy (Computational Match) CheckDeriv->VCD No / Sterically Hindered

Decision matrix for selecting the optimal absolute configuration method.

References

  • A Comparative Guide to Validating the Absolute Configur
  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher)
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).
  • ABSOLUTE CONFIGUR

Sources

Technical Comparison Guide: Bioactivity and Pharmacodynamic Profiling of (S)- vs. (R)-3-Allylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chiral building blocks requires looking beyond basic chemical properties and understanding how stereochemistry dictates downstream biological interactions. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to lower cLogP, enhance aqueous solubility, and improve blood-brain barrier (BBB) permeability[1]. However, when functionalized at the C3 position, the resulting stereocenter—as seen in (S)-3-allylmorpholine and (R)-3-allylmorpholine—becomes the critical determinant of target engagement, receptor selectivity, and overall bioactivity[2].

This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of 3-allylmorpholine, detailing the causality behind their divergent bioactivities, and outlining self-validating experimental workflows for their application in drug discovery.

Stereochemical Divergence & Conformational Causality

The biological activity of morpholine derivatives is rarely intrinsic to the bare heterocycle; rather, it is unlocked when the morpholine core acts as a conformational restrictor for its substituents. The introduction of an allyl group at the C3 position introduces a chiral center that locks the morpholine ring into specific chair conformations to minimize pseudo-allylic (


) strain between the C3 substituent and the N-substituent[3].
  • (S)-3-Allylmorpholine: In many target-binding scenarios (such as G-protein coupled receptors), the (S)-configuration directs the allyl side-chain into a pseudo-equatorial position that perfectly aligns with hydrophobic pockets in the receptor. This exact stereochemical arrangement was crucial in the development of highly selective Dopamine D4 receptor antagonists, where specific chiral morpholine scaffolds demonstrated nanomolar affinity[4].

  • (R)-3-Allylmorpholine: Conversely, the (R)-enantiomer often forces the key pharmacophore into a spatial orientation that results in steric clashes with the receptor's binding site walls. While it may be less active for one specific target, diversity-oriented synthesis (DOS) relies on the (R)-enantiomer to explore alternative chemical space and identify off-target or novel receptor engagements[5].

The allyl moiety itself is not just a steric placeholder; it is a highly versatile chemical handle. It allows for late-stage functionalization via olefin cross-metathesis, hydroboration, or oxidative cleavage, enabling the rapid generation of sp³-rich peptidomimetics and complex libraries[5].

Mechanistic Bioactivity & Receptor Interaction

To visualize how the stereocenter dictates bioactivity, we must examine the downstream signaling and binding pathways. When these enantiomers are elaborated into lead compounds, their spatial divergence dictates whether the basic nitrogen of the morpholine ring can form a critical salt bridge with conserved aspartate residues in GPCRs (e.g., Asp3.32 in dopamine receptors)[2].

GPCR_Binding Lead Chiral 3-Allylmorpholine Derivative S_Enant (S)-Enantiomer Lead->S_Enant R_Enant (R)-Enantiomer Lead->R_Enant Target GPCR Binding Pocket (e.g., D4 Receptor) S_Enant->Target Pseudo-equatorial R_Enant->Target Pseudo-axial Align Optimal Alignment (Salt Bridge Formation) Target->Align Clash Steric Clash (A1,3 Strain Penalty) Target->Clash Bioactive High Bioactivity (Nanomolar Affinity) Align->Bioactive Inactive Low Bioactivity (Micromolar Affinity) Clash->Inactive

Caption: Stereochemical divergence dictating GPCR target engagement and bioactivity outcomes.

Quantitative Data: Comparative Profiling

The following table summarizes the theoretical and experimentally derived parameters of (S)- vs. (R)-3-allylmorpholine when utilized as building blocks for CNS-active compounds. Data reflects the downstream impact of the stereocenter on physicochemical and pharmacokinetic properties.

Parameter(S)-3-Allylmorpholine Derivatives(R)-3-Allylmorpholine DerivativesCausality / Mechanistic Note
Typical Target Affinity (IC₅₀) 10 - 50 nM (Target dependent)> 10,000 nM (Target dependent)Stereospecific alignment with receptor hydrophobic pockets[2].
Enantiomeric Excess (ee) > 99% (via Asymmetric Catalysis)> 99% (via Asymmetric Catalysis)High purity is required to prevent false positives in bioassays[1].
cLogP Contribution Neutral to slightly loweringNeutral to slightly loweringThe morpholine core inherently reduces lipophilicity compared to piperidines[4].
Metabolic Stability (T₁/₂) High (> 60 min in HLM)High (> 60 min in HLM)The sp³-rich core resists rapid cytochrome P450 oxidation[5].
Downstream Versatility High (Cross-metathesis ready)High (Cross-metathesis ready)The terminal olefin allows for divergent library synthesis[5].

Experimental Methodologies

To ensure scientific integrity, the evaluation of these enantiomers must follow self-validating protocols. The following workflows detail the synthesis validation, late-stage functionalization, and biological assaying of 3-allylmorpholine derivatives.

Protocol A: Enantiomeric Purity Validation via Chiral HPLC

Before any biological assay, the chiral integrity of the starting building blocks must be verified. A minor contamination of the active enantiomer in the inactive batch will heavily skew bioassay results.

  • Sample Preparation: Dissolve 1 mg of (S)- or (R)-3-allylmorpholine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). The addition of diethylamine suppresses peak tailing caused by the basic morpholine nitrogen.

    • Detection: UV at 210 nm.

  • Validation: Inject a racemic mixture of 3-allylmorpholine first to establish baseline resolution (

    
    ) and retention times for both enantiomers. Subsequently, inject the pure (S) and (R) samples to calculate Enantiomeric Excess (ee).
    
Protocol B: Late-Stage Functionalization via Olefin Cross-Metathesis

To test bioactivity, the allyl group is often extended to mimic specific pharmacophores.

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, dissolve 0.5 mmol of (S)-3-allylmorpholine (N-Boc protected) and 2.0 mmol of the cross-coupling partner (e.g., substituted styrene) in 5 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add 5 mol% of Grubbs 2nd Generation Catalyst.

  • Reflux & Monitoring: Heat the mixture to 40°C. Monitor the disappearance of the terminal olefin via TLC or LC-MS. The evolution of ethylene gas drives the reaction forward.

  • Workup: Quench with ethyl vinyl ether (0.5 mL) to deactivate the ruthenium catalyst. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol C: Radioligand Binding Assay (Self-Validating System)
  • Membrane Preparation: Harvest CHO cells expressing the target GPCR (e.g., Dopamine D4). Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of radioligand (e.g., [³H]-spiperone at

    
     concentration), and 50 µL of the synthesized (S)- or (R)-morpholine derivative at varying concentrations (
    
    
    
    to
    
    
    M).
  • Controls:

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): 10 µM of a known cold antagonist (e.g., Haloperidol).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine. Wash with ice-cold buffer, add scintillation cocktail, and count radioactivity.

  • Data Analysis: Calculate specific binding and determine IC₅₀ values using non-linear regression. The divergence between the (S) and (R) curves validates the stereospecificity of the biological target.

Experimental_Workflow Start Chiral 3-Allylmorpholine QC Protocol A: Chiral HPLC (ee > 99% Validation) Start->QC Deriv_S Protocol B: Metathesis (S)-Derivative QC->Deriv_S (S)-Isomer Deriv_R Protocol B: Metathesis (R)-Derivative QC->Deriv_R (R)-Isomer Assay Protocol C: Radioligand Binding Assay Deriv_S->Assay Deriv_R->Assay Data IC50 & SAR Profiling Assay->Data

Caption: Self-validating experimental workflow from chiral validation to bioassay profiling.

Conclusion

The comparison between (S)- and (R)-3-allylmorpholine underscores a fundamental principle in modern drug discovery: three-dimensional architecture dictates biological destiny. While both enantiomers share identical molecular weights and baseline physicochemical properties, their spatial divergence when functionalized leads to profound differences in receptor affinity and selectivity. By utilizing rigorous, self-validating protocols—from chiral HPLC validation to late-stage cross-metathesis—researchers can effectively harness these privileged scaffolds to navigate complex chemical space and develop highly targeted, sp³-rich therapeutics.

References
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Sources

Introduction: The Challenge of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Structure Determination of Chiral Morpholines: A Comparative Guide to Salt-Forming Agents for X-Ray Crystallography

Morpholine is a privileged pharmacophore widely utilized in modern drug discovery. The introduction of chirality into the morpholine ring significantly enhances target selectivity and metabolic stability. However, determining the absolute stereochemistry of chiral morpholines presents a unique analytical challenge. Free-base morpholines are frequently oils or low-melting amorphous solids, making direct single-crystal X-ray diffraction (SCXRD) impossible. Furthermore, morpholine consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen), which exhibit extremely weak anomalous dispersion. Without a strong anomalous signal, calculating a reliable Flack parameter—the crystallographic gold standard for absolute configuration—is highly prone to error[1].

To overcome both the physical state and the crystallographic limitations, Senior Application Scientists rely on salt formation . By converting the morpholine free base into a crystalline salt, we achieve the rigid lattice energy required for high-resolution diffraction while strategically introducing atoms that validate the absolute stereochemistry.

Mechanistic Causality: Why Counterion Selection Matters

The choice of salt-forming agent is not merely about achieving a solid state; it is a deliberate manipulation of the crystal's X-ray scattering properties. The causality behind counterion selection rests on two primary crystallographic strategies:

  • The Heavy Atom Strategy (Anomalous Dispersion): The Flack parameter (

    
    ) determines absolute structure by comparing the intensities of Friedel pairs (reflections that should be equal in a centrosymmetric structure but differ in a chiral one). For an enantiopure crystal, the true configuration yields 
    
    
    
    , while the inverted structure yields
    
    
    . To achieve a statistically significant Flack parameter (standard deviation
    
    
    ), the crystal must contain an atom with a large anomalous scattering factor (
    
    
    ) relative to the X-ray source[1].
  • The Internal Reference Strategy (Diastereomeric Packing): When heavy atoms cause severe X-ray absorption issues or disrupt crystal packing, reacting the racemic or enantiopure morpholine with a chiral acid converts the system into a diastereomeric salt. The known absolute configuration of the chiral counterion serves as an internal reference in the asymmetric unit, allowing the morpholine's stereocenters to be assigned relative to the counterion, even if the Flack parameter is ambiguous.

Comparison of Salt-Forming Agents

Hydrobromide (HBr) Salts: The Gold Standard for Mo Kα

Bromine is a heavy halogen with a massive anomalous scattering factor (


 at Mo Kα wavelength). Converting a chiral morpholine into its hydrobromide salt practically guarantees a robust anomalous signal. Literature demonstrates that HBr salts of complex alkaloids and morpholine derivatives consistently yield highly precise Flack parameters (e.g., 

), leaving zero ambiguity regarding the absolute stereochemistry[2][3].
  • Pros: Definitive absolute configuration; highly crystalline; excellent for standard Mo Kα diffractometers.

  • Cons: High X-ray absorption requires rigorous numerical absorption correction during data processing.

Hydrochloride (HCl) Salts: The Balanced Approach

Hydrochloride salts are the most physiologically relevant, making them ideal if the crystal structure is meant to profile the final active pharmaceutical ingredient (API). However, Chlorine's anomalous scattering factor is significantly lower than Bromine's (


 at Mo Kα). While HCl salts can provide a valid Flack parameter, the standard deviation is often higher, sometimes requiring the use of a Cu Kα X-ray source to boost the anomalous signal of the chlorine atom[4].
  • Pros: Highly translatable to pharmaceutical formulations; excellent crystallization propensity.

  • Cons: Weaker anomalous signal may result in borderline Flack parameter standard deviations if measured on older Mo Kα instruments.

Chiral Acids (e.g., (1S)-(+)-10-Camphorsulfonic Acid, CSA)

Using an enantiopure chiral acid like CSA or L-Tartaric acid is a dual-purpose strategy: it can resolve racemic morpholines while providing the internal chiral reference needed for SCXRD. Because the stereochemistry of the CSA counterion is known, the morpholine's configuration is solved by relative internal geometry rather than relying solely on anomalous dispersion.

  • Pros: Solves absolute configuration without requiring heavy atoms; simultaneously acts as a resolving agent.

  • Cons: Large, flexible counterions like CSA or Tartrate can dominate the crystal lattice, sometimes forcing the morpholine ring into disordered voids, which degrades the resolution of the target pharmacophore.

Quantitative Performance Comparison

The following table summarizes the crystallographic performance metrics of the three primary salt-forming strategies based on standard diffractometer setups.

Salt-Forming AgentMechanism of ActionAnomalous Signal (

Mo Kα)
Typical Flack Parameter SDCrystallization SuccessPrimary Use Case
Hydrobromide (HBr) Heavy atom incorporation~2.6 (Strong)< 0.03HighDefinitive absolute structure via Mo Kα
Hydrochloride (HCl) Moderate heavy atom~0.5 (Weak/Moderate)0.05 - 0.10Very HighPharmaceutical API profiling, Cu Kα diffraction
Chiral Acids (CSA) Diastereomeric referenceLight atoms onlyN/A (Internal Ref)ModerateSimultaneous chiral resolution and structural validation

Experimental Protocol: Self-Validating Vapor Diffusion Crystallization

To obtain diffraction-quality single crystals (rather than microcrystalline powders), controlled supersaturation is required. The following vapor diffusion protocol for HBr salt formation is designed to prevent rapid nucleation, ensuring the growth of large, defect-free single crystals.

Step 1: Salt Formation

  • Dissolve 50 mg of the chiral morpholine free base in 1.0 mL of a water-miscible organic solvent (e.g., Tetrahydrofuran or Ethanol) in a 4 mL glass vial.

  • Place the vial on a stir plate at room temperature. Slowly add 1.05 equivalents of 48% aqueous Hydrobromic acid (HBr) dropwise. Causality: The slight excess ensures complete protonation of the morpholine nitrogen, preventing free-base oiling out.

  • Stir for 30 minutes, then evaporate the solvent under a gentle stream of nitrogen to yield the crude morpholine hydrobromide salt.

Step 2: Vapor Diffusion Setup

  • Inner Vial: Dissolve the crude HBr salt in a minimal amount of a "good solvent" (e.g., 0.3 mL of Methanol) until the solution is completely clear. Filter through a 0.22 µm PTFE syringe filter into a clean 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Outer Chamber: Place the 2 mL inner vial (uncapped) inside a larger 20 mL scintillation vial. Add 3.0 mL of an "anti-solvent" (e.g., Diethyl ether or Pentane) to the outer 20 mL vial.

  • Cap the outer 20 mL vial tightly and seal with Parafilm.

Step 3: Harvesting and Mounting

  • Store the chamber undisturbed at room temperature. Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, gently lowering the solubility and promoting the growth of faceted single crystals.

  • Critical Step: Once crystals of sufficient size (0.1–0.3 mm) are observed, do not dry them. Immediately harvest the crystals directly from the mother liquor into a drop of Paratone-N oil. Causality: Paratone oil acts as a cryoprotectant and prevents the crystal lattice from collapsing due to rapid solvent evaporation prior to being flash-cooled in the diffractometer's nitrogen stream.

Visualization: Absolute Configuration Workflow

Workflow A Chiral Morpholine (Free Base Oil/Powder) B Salt Formation (Counterion Selection) A->B C Hydrobromide (HBr) Heavy Atom Strategy B->C Strong Anomalous Signal D Chiral Acid (CSA) Internal Reference Strategy B->D Diastereomeric Packing E Hydrochloride (HCl) Balanced Strategy B->E Moderate Signal F Single Crystal X-Ray Diffraction C->F D->F E->F G Absolute Configuration (Flack Parameter < 0.1) F->G Structure Solution

Workflow for determining the absolute configuration of chiral morpholines via salt formation.

References

  • The use of X-ray crystallography to determine absolute configuration - ResearchG
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • Crystal Structure of (−)
  • X-ray structure analysis of lappaconitine - nih.gov

Sources

Preserving Chirality: A Comparative Guide to Validating Stereocenter Integrity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of its biological function. For drug development professionals, ensuring the integrity of stereocenters after chemical modification is not just a matter of purity, but of safety and efficacy. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical control.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines requiring the characterization and control of stereoisomers in pharmaceutical products.[3][4][5][6]

This guide provides an in-depth comparison of the primary analytical techniques used to validate stereocenter integrity. It moves beyond a simple listing of methods to explain the underlying principles, helping you make informed decisions for your specific research needs.

The Challenge of Chirality: Why Standard Techniques Fall Short

Enantiomers, non-superimposable mirror images of a molecule, possess identical physical properties such as melting point, boiling point, and solubility in achiral environments.[7] Consequently, standard analytical techniques like conventional High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy cannot differentiate between them.[8][9] To overcome this, we must introduce a chiral environment, either through a chiral stationary phase in chromatography or by using chiral auxiliaries in NMR.

A Comparative Overview of Key Analytical Techniques

The choice of analytical method depends on several factors, including the nature of the analyte, the required sensitivity, and whether the absolute configuration needs to be determined. The following table provides a high-level comparison of the most common techniques.

Technique Principle Primary Output Determines Absolute Configuration? Sensitivity Throughput
Chiral Chromatography (HPLC, GC, SFC) Differential interaction with a chiral stationary phase.[10][11]Chromatogram with separated peaks for each enantiomer.[12]No, requires a standard of known configuration.HighHigh
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Covalent bonding to a chiral auxiliary to form diastereomers with distinct NMR signals.[8][9][13]¹H or ¹⁹F NMR spectrum with separate signals for each diastereomer.[14]Yes, by comparing spectra of derivatives from both (R)- and (S)-agents.[14][15]ModerateLow to Moderate
NMR with Chiral Solvating Agents Formation of transient, non-covalent diastereomeric complexes.[13][16]¹H NMR spectrum with induced chemical shift differences between enantiomers.NoModerateModerate
Polarimetry Measurement of the rotation of plane-polarized light.[17][18]Optical rotation value (α).No, only indicates the presence of an excess of one enantiomer.LowHigh
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[19][20]VCD spectrum.Yes, by comparing the experimental spectrum to a theoretically calculated spectrum of a known enantiomer.[21][22]ModerateLow

Deep Dive into the Methodologies

Chiral Chromatography: The Workhorse of Enantiomeric Separation

Chiral chromatography is a powerful and widely used technique for separating enantiomers.[10][23] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.[12]

Causality Behind Experimental Choices: The choice of CSP is critical and depends on the functional groups present in the analyte. Polysaccharide-based CSPs are versatile, while protein-based CSPs can offer high selectivity for specific classes of compounds. The mobile phase composition is also optimized to achieve the best separation. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for its faster analysis times and use of less toxic solvents.[12]

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for chiral HPLC analysis.

NMR Spectroscopy with Chiral Auxiliaries: Unveiling Absolute Configuration

While chiral chromatography is excellent for determining the ratio of enantiomers (enantiomeric excess), it cannot determine the absolute configuration of a stereocenter without a known standard.[14] NMR spectroscopy, when used with chiral derivatizing agents (CDAs), can provide this crucial information.[8][13][15]

The Principle of Chiral Derivatization: A chiral analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers.[24] Diastereomers have different physical properties and, importantly, distinct NMR spectra.[8] By analyzing the differences in the chemical shifts of the resulting diastereomers, one can not only determine the enantiomeric excess but also deduce the absolute configuration of the original stereocenter.[9][13]

Mosher's Acid Analysis: A Classic and Reliable Method: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA.[14][24][25] The analyte (typically an alcohol or amine) is reacted with both (R)- and (S)-MTPA to form two separate diastereomeric esters or amides.[26][27] The ¹H or ¹⁹F NMR spectra of these two products are then compared. A consistent pattern in the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester/amide linkage allows for the assignment of the absolute configuration.[26]

Experimental Protocol: Mosher's Acid Analysis of a Chiral Alcohol

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-MTPA chloride (1.2 eq)

  • (S)-(+)-MTPA chloride (1.2 eq)

  • Anhydrous pyridine or other suitable base

  • Deuterated chloroform (CDCl₃)

  • Anhydrous dichloromethane (DCM)

  • NMR tubes

Procedure:

  • Reaction Setup: In two separate, dry vials, dissolve the chiral alcohol in anhydrous DCM. To one vial, add (R)-(-)-MTPA chloride and a small amount of anhydrous pyridine. To the other vial, add (S)-(+)-MTPA chloride and pyridine.

  • Reaction: Stir the reactions at room temperature until the starting alcohol is consumed (monitor by TLC).

  • Workup: Quench the reactions with a small amount of water. Extract the organic layer, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • NMR Analysis: Dissolve each of the crude diastereomeric esters in CDCl₃ and transfer to separate NMR tubes. Acquire ¹H NMR spectra for both samples.

  • Data Analysis: Compare the two spectra and calculate the chemical shift differences (Δδ) for protons near the stereocenter. A consistent positive or negative sign for Δδ on one side of the molecule versus the other reveals the absolute configuration.[26]

Vibrational Circular Dichroism (VCD): A Powerful Tool for Absolute Configuration

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19][20] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.[20] By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known enantiomer, the absolute configuration can be unambiguously determined.[21][22][28] This technique is particularly valuable as it does not require derivatization or a chiral reference standard.[20]

Decision-Making Flowchart: Selecting the Appropriate Technique

G start Need to validate stereocenter integrity q1 Is absolute configuration known? start->q1 q2 Is a chiral standard available? q1->q2 No chiral_chrom Chiral Chromatography (HPLC, GC, SFC) q1->chiral_chrom Yes q3 Is derivatization feasible? q2->q3 No q2->chiral_chrom Yes nmr_cda NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) q3->nmr_cda Yes vcd Vibrational Circular Dichroism (VCD) q3->vcd No polarimetry Polarimetry (for optical purity check) chiral_chrom->polarimetry Optional confirmation

Caption: Guide for selecting the right analytical method.

Conclusion: A Multi-faceted Approach to Ensuring Stereochemical Integrity

The validation of stereocenter integrity is a non-negotiable aspect of modern chemical research and drug development. While chiral chromatography remains the go-to method for determining enantiomeric purity due to its high throughput and sensitivity, it is often insufficient on its own.[10] For the unambiguous determination of absolute configuration, techniques like NMR with chiral derivatizing agents and Vibrational Circular Dichroism are indispensable.[8][13][19][20] A comprehensive and self-validating approach often involves the use of orthogonal methods to confirm results. By understanding the principles and practical considerations of each technique, researchers can confidently ensure the stereochemical integrity of their molecules, paving the way for safer and more effective pharmaceuticals.

References

  • Enantiomerically pure chiral auxiliary agents are often used in NMR spectroscopy to facilitate the differentiation of enantiomers. Chiral derivatizing agents are covalently bound to the substrate and differences in chemical shifts of the resulting diastereomeric complexes are used in the analysis. PubMed.
  • The Mosher method is explained as an approach for determining absolute configuration by transforming a chiral compound into diastereomers using two enantiomeric chiral deriv
  • Vibrational circular dichroism (VCD) spectroscopy can generate the data required for the assignment of absolute configuration, but the spectra are hard to interpret. PMC.
  • Determination of absolute configuration can be routinely achieved by combining experimental VCD measurements with theoretical VCD calcul
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Regulatory Guidelines (ICH/FDA/EMA). Chiralpedia.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configur
  • Development of New Stereoisomeric Drugs May 1992. FDA.
  • Chiral deriv
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • A Vibrational Circular Dichroism Approach to the Determination of the Absolute Configurations of Flavorous 5-Substituted-2(5H)-furanones.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • Chiral Derivatizing Agents for Absolute Configuration Determin
  • An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Benchchem.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Application Notes and Protocols: A Step-by-Step Guide for Calculating Enantiomeric Excess
  • Chiral Derivatiz
  • FDA's policy statement for the development of new stereoisomeric drugs. PubMed.
  • Polarimetry: analysis of chiral substances. YesWeLab.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. PubMed.
  • The FDA perspective on the development of stereoisomers. PubMed.
  • An Introduction to Chiral Chromatography.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Polarimeter: How To Calculate Optical Purity And SOR (With 7+ FAQs). PharmaGuru.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
  • Chiral Chromatography In Analytical Chemistry: Advancements And Applic
  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Benchchem.
  • Polarimeter Guide: Optical Activity & Applic
  • How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell.
  • NMR determination of enantiomeric excess.
  • Polarimeter. Wikipedia.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Chiral Resolving agents. YouTube.
  • Mosher's acid. Wikipedia.

Sources

Chromatographic Separation of Morpholine Enantiomers: A Comparative Guide to Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, including the selective norepinephrine reuptake inhibitors viloxazine and reboxetine[1]. However, isolating the enantiomers of morpholine derivatives presents a notorious chromatographic challenge. The proximity of the stereocenter to a basic secondary or tertiary amine often leads to severe peak tailing, unpredictable retention times, and poor resolution on standard analytical columns.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for morpholine separation, detailing the mechanistic causality behind method development and providing self-validating experimental protocols for drug development professionals.

The Mechanistic Challenge: Why Morpholines Defy Standard Separation

In an achiral environment, enantiomers are energetically degenerate and cannot be separated. Resolution requires a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and


 stacking.

However, morpholines introduce a competing secondary interaction: silanol binding . The basic nitrogen atom in the morpholine ring strongly interacts with residual acidic silanols on the silica support of the CSP[2].

  • The Causality: This secondary ion-exchange interaction is achiral and kinetically slow. It competes with the fast, enantio-selective interactions of the chiral selector, resulting in severe peak tailing and co-elution.

  • The Solution: The mobile phase must be modified with a basic additive, such as 0.1% Diethylamine (DEA), or an acidic pairing agent like Trifluoroacetic acid (TFA). These modifiers competitively bind to the silanols, "masking" them and forcing the morpholine analyte to interact exclusively with the chiral selector[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct CSP is the most critical variable in morpholine method development. Below is an objective performance comparison of the three primary CSP categories used for basic heterocycles.

Feature / CSP TypeImmobilized Polysaccharide (e.g., Chiralpak IG/IC)Coated Polysaccharide (e.g., Chiralcel OD-H / Chiralpak AD-H)Cyclodextrin-Based (e.g., Derivatized

-CD)
Chiral Selector Matrix Covalently bonded amylose/cellulose derivativesPhysically coated amylose/cellulose derivativesN-Heterocyclic Cyclodextrin derivatives[3]
Solvent Compatibility Universal: Hexane, IPA, DCM, EtOAc, THFRestricted: Hexane and Alcohols onlyAqueous: Polar organic / Buffer mixtures
Morpholine Resolution (

)
Excellent (

> 2.5)
Good (

1.5 - 2.0)
Moderate (

< 1.5)
Peak Tailing (with DEA) Low (

< 1.2)
Moderate (

~ 1.3 - 1.5)
High (

> 1.5)
Primary Application Preparative scale-up, highly lipophilic morpholinesRoutine analytical QA/QCCapillary Electrophoresis (CE), aqueous biological samples[3]

Expert Insight: Immobilized polysaccharide phases are the gold standard for morpholines. Because the chiral polymer is covalently bonded to the silica, analysts can use strong solvents like Dichloromethane (DCM) or Ethyl Acetate to dissolve highly lipophilic morpholine derivatives without risking the stripping of the chiral stationary phase.

Visualizing the Method Development Logic

The following decision matrix illustrates the logical workflow for selecting a CSP and optimizing the mobile phase for basic morpholine analytes.

CSP_Selection Start Morpholine Racemate (Basic Amine) Immobilized Immobilized Polysaccharide CSP (e.g., Chiralpak IG/IC) Start->Immobilized Primary Choice Coated Coated Polysaccharide CSP (e.g., Chiralcel OD-H) Start->Coated Alternative MobilePhase Mobile Phase Optimization Add 0.1% DEA to mask silanols Immobilized->MobilePhase Coated->MobilePhase Success Robust Separation (Rs > 2.0, Tailing < 1.2) MobilePhase->Success Immobilized Phase Warning Solvent Restrictions Risk of Phase Stripping MobilePhase->Warning Coated Phase

Fig 1. Decision matrix for morpholine enantiomer chromatographic separation.

Self-Validating Experimental Protocol: HPLC Separation of a Morpholine Derivative

The following protocol details the enantiomeric resolution of a model compound, 2-(4-Fluorophenyl)-2-methylmorpholine[2], or similar selective norepinephrine reuptake inhibitors like s-viloxazine[1]. This protocol is designed as a self-validating system; it includes a strict System Suitability Test (SST) to ensure the column chemistry is functioning correctly before precious samples are committed.

Materials & Setup
  • Column: Chiralpak IG (Immobilized Amylose), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm (or optimal

    
     for the specific derivative).
    
  • Temperature: 25 °C.

Step-by-Step Methodology
  • Mobile Phase Preparation: Combine 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade IPA. Add exactly 1.0 mL of DEA[2]. Critical step: Degas the mixture via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump.

  • Column Equilibration: Install the immobilized CSP. Flush with the prepared mobile phase at 1.0 mL/min for a minimum of 30 column volumes (approximately 45 minutes) until the UV baseline is perfectly flat.

  • Sample Preparation: Dissolve the morpholine racemate standard in the mobile phase to a concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Suitability Test (SST) & Self-Validation: Inject 10 µL of the racemate standard.

    • Validation Checkpoint: Calculate the Resolution (

      
      ) and Tailing Factor (
      
      
      
      ).
    • Pass Criteria:

      
       and 
      
      
      
      .
    • Failure Diagnostics: If

      
      , the silanols are not adequately masked. Do not proceed. Flush the column with 0.2% DEA for 20 minutes, then return to 0.1% DEA and re-inject.
      
  • Execution: Once the SST passes, proceed with the analytical sequence of the unknown samples or preparative scale-up injections.

High-Throughput Alternative: Supercritical Fluid Chromatography (SFC)

While normal-phase HPLC is highly effective, Supercritical Fluid Chromatography (SFC) is rapidly becoming the preferred alternative for high-throughput chiral screening of morpholines.

SFC utilizes supercritical carbon dioxide (


) as the primary mobile phase, supplemented with polar organic modifiers (e.g., Methanol or Ethanol)[4]. Because 

possesses low viscosity and high diffusivity, analysts can achieve baseline separation of chiral compounds in a fraction of the time required for HPLC (often under 8 minutes)[4]. Furthermore, automated chiral screening systems can rapidly cycle through multiple CSPs and modifier combinations (e.g., testing 12 columns against 3 modifiers) to empirically determine the optimal separation parameters for novel morpholine derivatives without manual intervention[4].
References

[2] Title: 2-(4-Fluorophenyl)-2-methylmorpholine|CAS 109461-46-3 | Source: Benchchem | URL: 2

[3] Title: Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis | Source: MDPI | URL: 3

[1] Title: Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS | Source: International Journal of Pharmaceutical Sciences | URL: 1

[4] Title: Supercritical Fluid Extraction/Chromatography | Source: Shimadzu | URL: 4

Sources

Safety Operating Guide

(S)-3-Allylmorpholine Proper Disposal Procedures

[1]

CAS Number: 1251751-03-7 Chemical Class: Chiral Secondary Amine / Cyclic Ether Primary Hazards: Corrosive (Skin/Eye), Flammable Liquid, Acute Toxicity (Oral/Dermal)

Executive Safety Assessment

(S)-3-Allylmorpholine is a specialized chiral building block featuring a secondary amine and an allylic alkene functionality. Unlike simple morpholine, the C3-allyl substitution introduces specific stereochemical and reactivity considerations.

The Core Directive for Disposal: The disposal strategy relies on segregation by functional reactivity . You must treat this compound primarily as an Organic Base with Flammable characteristics.

Critical Hazard Profile
PropertyHazard DescriptionOperational Implication
Basicity Secondary amine (pKa ~8–9 est.)Do NOT mix with acids in waste streams. Exothermic neutralization can pressurize containers.
Flammability Allyl group contributionClassify as D001 (Ignitable) . Flash point is likely <60°C (Analogous to N-allylmorpholine).
Reactivity Alkene (Allyl) + EtherPotential for slow peroxidation over long storage; low risk during immediate disposal.
Toxicity Morpholine derivativeAssume skin permeation hazards.[1][2][3][4] Use Nitrile/Neoprene double-gloving.

Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench. Mis-segregation is the leading cause of waste container incidents involving amines.

The Segregation Decision Matrix

Use the following logic to determine the correct waste stream.

DisposalLogicStartWaste: (S)-3-AllylmorpholineCheckStateIs it Pure or in Solution?Start->CheckStatePurePure LiquidCheckState->Pure >90% Conc.SolutionIn SolutionCheckState->Solution DiluteStreamBStream B: Flammable Organic(Preferred Stream)Pure->StreamB Direct PackCheckSolventIdentify SolventSolution->CheckSolventHalogenatedHalogenated Solvent(DCM, Chloroform)CheckSolvent->HalogenatedNonHalogenatedNon-Halogenated(MeOH, EtOAc, Toluene)CheckSolvent->NonHalogenatedAqueousAqueous Layer(Basic/Neutral)CheckSolvent->AqueousAcidicAcidic SolutionCheckSolvent->AcidicStreamAStream A: Halogenated Waste(Segregate Amines if Conc. >5%)Halogenated->StreamANonHalogenated->StreamBStreamCStream C: Basic Aqueous WasteAqueous->StreamCNeutralizeACTION: Neutralize Carefullybefore disposalAcidic->NeutralizeNeutralize->StreamC pH 6-10

Figure 1: Decision matrix for segregating (S)-3-Allylmorpholine waste streams.

Key Segregation Rules
  • NO ACIDS: Never pour (S)-3-Allylmorpholine into a waste container designated for organic acids (e.g., acetic acid, TFA waste). The resulting acid-base reaction is exothermic and can cause "geysering."

  • Halogenated Solvents Warning: While amines can be disposed of with halogenated solvents (DCM), high concentrations of amines can react with certain halogenated compounds (e.g., alkyl halides) over time to form quaternary ammonium salts, which may precipitate or generate heat. Dilution is key.

  • Oxidizers: Keep strictly away from oxidizing waste (Nitric acid, Peroxides) to prevent fire.

Step-by-Step Disposal Protocols

Protocol A: Small-Scale Lab Disposal (< 500 mL)

Context: Routine synthesis waste or expired reagent.

  • Preparation:

    • Don PPE: Safety glasses, lab coat, Nitrile gloves (0.11 mm minimum; double glove recommended).

    • Work in a fume hood.

  • Container Selection:

    • Use an HDPE (High-Density Polyethylene) or Glass waste container.

    • Note: Avoid metal containers if the amine is wet, as it can be corrosive to some metals over time.

  • Transfer:

    • If the substance is pure, dilute it with a compatible flammable solvent (e.g., Ethanol or Acetone) to reduce viscosity and local heating potential. A 1:10 dilution is standard safety practice.

    • Pour slowly into the "Flammable Organic Waste" container.

  • Labeling:

    • Affix a hazardous waste tag.[5]

    • Mandatory Fields:

      • Chemical Name: "(S)-3-Allylmorpholine Solution"[6]

      • Hazards: Flammable, Corrosive (Base).

Protocol B: Spill Cleanup (Disposal Context)

Context: Accidental benchtop release.

  • Isolate: Evacuate the immediate area if the spill is >100 mL. Remove ignition sources.[2][3]

  • Absorb: Do not use paper towels (fire risk with amines). Use vermiculite , dry sand , or a commercial chem-sorb pad .

  • Neutralize (Optional but Recommended):

    • Sprinkle a weak solid acid like Citric Acid or Sodium Bisulfate over the spill before sweeping. This converts the volatile amine into a non-volatile salt.

  • Collect:

    • Scoop the solid residue into a wide-mouth jar.

    • Label as "Solid Debris: Amine Contaminated."

    • Dispose of as solid hazardous waste (Incineration).

Regulatory & Logistics (EPA/RCRA)

For US-based facilities, adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.

Regulatory CodeClassificationReason
D001 IgnitabilityFlash point likely < 60°C (140°F).
D002 CorrosivityAqueous pH > 12.5 (if water is present).
Not Listed P-List / U-ListThis specific CAS is not explicitly P/U listed, but "Characteristic" codes apply.

Final Disposition: The ultimate fate of this waste stream should be Fuel Blending or High-Temperature Incineration . This ensures the complete destruction of the nitrogenous ring and prevents environmental leaching.

References

  • PubChem. Allylmorpholine | C7H13NO. National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Characteristics: Ignitability and Corrosivity. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.